Product packaging for DAN-1 EE hydrochloride(Cat. No.:)

DAN-1 EE hydrochloride

カタログ番号: B163779
分子量: 356.8 g/mol
InChIキー: IMTHVIIBTLZVBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DAN-1 EE is a fluorescent indicator for the bioimaging of nitric oxide (NO). DAN-1 EE is a cell permeable derivative of DAN, a molecule which has been used extensively in the quantitation of nitrate and nitrite using fluorescence spectroscopy. Upon entry into the cell, DAN-1 EE is transformed into the less cell permeable DAN-1 by cellular esterases thus preventing loss of signal due to diffusion of the molecule from the cell. Intracellular formation of NO can be monitored using excitation and emission wavelengths of 360-380 nm and 420-450 nm, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClN2O2 B163779 DAN-1 EE hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHVIIBTLZVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DAN-1 EE Hydrochloride: A Technical Guide to a Fluorescent Probe for Nitric Oxide Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a synthetic, cell-permeable fluorescent probe designed for the real-time bioimaging of nitric oxide (NO), a critical signaling molecule in a vast array of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular imaging.

Core Compound and Properties

This compound, with the chemical name Ethyl 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride, is a derivative of 2,3-diaminonaphthalene (B165487) (DAN)[1]. The ethyl ester modification renders the molecule lipophilic, facilitating its passive diffusion across cell membranes.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound and its reaction product.

PropertyValueReference
Chemical Formula C₂₀H₂₀N₂O₂ • HCl[1]
Molecular Weight 356.9 g/mol [1]
CAS Number 1049720-51-5[1]
Excitation Wavelength (λex) 360-380 nm[1]
Emission Wavelength (λem) 420-450 nm[1]
Fluorescence Intensity Increase ~300-fold upon reaction with NO
Solubility Soluble in DMSO and ethanol[1]

Mechanism of Action

The functionality of this compound as a nitric oxide probe is a multi-step process that occurs within the intracellular environment.

  • Cellular Uptake: The lipophilic nature of DAN-1 EE allows it to readily cross the plasma membrane of living cells.

  • Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, transforming DAN-1 EE into its membrane-impermeable form, DAN-1. This intracellular trapping mechanism ensures the accumulation of the probe within the cell and reduces signal leakage.

  • Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the vicinal diamino groups of DAN-1 undergo a nitrosation reaction, which is then followed by cyclization to form a highly fluorescent triazole derivative. It is important to note that the direct reactant with the probe is likely dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of nitric oxide.

  • Fluorescence Detection: The resulting triazole product exhibits a significant increase in fluorescence intensity (approximately 300-fold) compared to the parent DAN-1 molecule. This "turn-on" fluorescence response can be detected using standard fluorescence microscopy or fluorometry.

Signaling Pathway Diagram

DAN-1 EE Mechanism of Action Mechanism of this compound as a Nitric Oxide Probe cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN-1_EE_HCl DAN-1 EE HCl (Cell-Permeable) DAN-1_EE DAN-1 EE DAN-1_EE_HCl->DAN-1_EE Passive Diffusion DAN-1 DAN-1 (Cell-Impermeable) DAN-1_EE->DAN-1 Hydrolysis Triazole Fluorescent Triazole Product DAN-1->Triazole Esterases Intracellular Esterases Esterases->DAN-1_EE NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->Triazole Reaction

Caption: Intracellular activation and reaction of DAN-1 EE with nitric oxide.

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.

Preparation of Stock Solution
  • Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cellular Staining and Nitric Oxide Imaging

This protocol is adapted from methods used for similar fluorescent NO probes.

  • Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Probe Loading: a. Dilute the this compound stock solution in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 1-10 µM. b. Remove the culture medium from the cells and wash once with the serum-free medium or buffer. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with the serum-free medium or buffer to remove any excess extracellular probe.

  • Imaging: a. Add fresh medium or buffer to the cells. b. If inducing NO production, add the stimulus at this point. c. Proceed with fluorescence imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Ex/Em: ~370/440 nm). d. Acquire images at desired time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular nitric oxide.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for NO Detection with DAN-1 EE HCl Start Start Prepare_Stock Prepare 1-10 mM Stock in DMSO Start->Prepare_Stock Culture_Cells Culture Cells on Imaging Plate Start->Culture_Cells Dilute_Probe Dilute Stock to 1-10 µM in Serum-Free Medium Prepare_Stock->Dilute_Probe Culture_Cells->Dilute_Probe Load_Cells Incubate Cells with Probe (30-60 min, 37°C) Dilute_Probe->Load_Cells Wash_Cells Wash Cells 2-3x with Fresh Medium Load_Cells->Wash_Cells Add_Stimulus Induce NO Production? Wash_Cells->Add_Stimulus Image_Cells Fluorescence Microscopy (Ex/Em: ~370/440 nm) Add_Stimulus->Image_Cells Yes Add_Stimulus->Image_Cells No (Basal NO) Analyze_Data Quantify Fluorescence Intensity Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for cellular nitric oxide imaging using DAN-1 EE HCl.

Considerations and Limitations

  • Autofluorescence: The shorter excitation and emission wavelengths of DAN-1 EE may result in higher background autofluorescence from biological samples compared to probes that excite at longer wavelengths.

  • pH Sensitivity: The fluorescence of many probes can be pH-dependent. While data on the pH sensitivity of the DAN-1 triazole product is not extensively reported, it is a factor to consider in experimental design.

  • Specificity: Like other diaminonaphthalene-based probes, DAN-1 EE reacts with N₂O₃, an oxidized product of NO. Therefore, the signal is dependent on the presence of oxygen and may not exclusively reflect NO concentration under all conditions.

  • Calibration: For quantitative measurements, it is challenging to calibrate the intracellular fluorescence signal to a specific NO concentration due to variations in probe loading, esterase activity, and intracellular environment.

Conclusion

This compound is a valuable tool for the qualitative and semi-quantitative detection of nitric oxide in living cells. Its cell-permeability and the intracellular trapping mechanism provide a robust method for imaging NO production with good spatial and temporal resolution. Researchers should be mindful of the potential limitations and optimize experimental conditions to ensure reliable and reproducible results.

References

DAN-1 EE Hydrochloride: A Technical Guide for Cellular Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DAN-1 EE hydrochloride, a fluorescent probe for the detection of nitric oxide (NO) in cellular systems. We will delve into its mechanism of action, experimental protocols, and key quantitative data, offering a comprehensive resource for researchers in cellular biology and drug development.

Introduction to this compound

This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[1] As a member of the 2,3-diaminonaphthalene (B165487) (DAN) family of probes, its detection mechanism relies on the reaction of its core structure with reactive nitrogen species (RNS) derived from NO. The "EE" designation signifies the presence of an ethyl ester group, which enhances its membrane permeability, allowing for efficient loading into live cells.

Mechanism of Action

The functionality of this compound as an intracellular NO probe is a two-step process. First, the cell-permeable, non-fluorescent this compound crosses the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting it into the membrane-impermeable DAN-1.[1] This trapping mechanism ensures the accumulation of the probe within the cell, enhancing the signal-to-noise ratio.

Subsequently, in the presence of nitric oxide and oxygen, the vicinal diamine moiety of the activated DAN-1 probe undergoes a reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO. This reaction results in the formation of a highly fluorescent triazole derivative, which can be detected using fluorescence microscopy or spectroscopy.[2]

Below is a diagram illustrating the intracellular activation and reaction pathway of this compound.

DAN1_EE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN1_EE_ext DAN-1 EE (Cell-Permeable) DAN1_EE_int DAN-1 EE DAN1_EE_ext->DAN1_EE_int Diffusion DAN1 DAN-1 (Activated Probe) (Membrane-Impermeable) DAN1_EE_int->DAN1 Cleavage Esterases Intracellular Esterases Triazole Fluorescent Triazole Product DAN1->Triazole Reaction NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->Triazole

Caption: Intracellular activation and NO detection by DAN-1 EE.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for nitric oxide detection.

ParameterValueReference
Excitation Wavelength (λex)360-380 nm[1]
Emission Wavelength (λem)420-450 nm[1]
Molecular Weight356.85 g/mol
SolubilitySoluble in DMSO and ethanol[1]
Detection PrincipleReaction with N₂O₃ to form a fluorescent triazole[2]

Note: The detection limit for NO using this compound is not widely reported. However, for a similar class of diaminofluorescein probes, the detection limit for NO has been reported to be in the low nanomolar range (e.g., 5 nM for DAF-2).[3]

Experimental Protocols

This section provides a general protocol for the use of this compound in cultured cells. It is important to note that optimal conditions (e.g., probe concentration, loading time) may vary depending on the cell type and experimental setup and should be determined empirically.

Reagent Preparation
  • Stock Solution: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

  • Loading Buffer: A common loading buffer is a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a serum-free cell culture medium.

Cellular Loading Protocol

The following diagram outlines the general workflow for cell loading and imaging.

Experimental_Workflow Start Start: Cultured Cells Prepare_Loading Prepare Loading Solution (e.g., 5-10 µM DAN-1 EE in buffer) Start->Prepare_Loading Incubate Incubate Cells with Loading Solution (e.g., 30-60 min at 37°C) Prepare_Loading->Incubate Wash Wash Cells with Buffer (2-3 times) Incubate->Wash Stimulate Induce NO Production (e.g., with agonist or drug) Wash->Stimulate Image Fluorescence Imaging (Ex: 360-380 nm, Em: 420-450 nm) Stimulate->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: General workflow for cellular NO detection with DAN-1 EE.

Detailed Methodologies
  • Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration typically in the range of 5-10 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the loading buffer or an appropriate imaging medium to remove any excess extracellular probe.

  • NO Stimulation and Imaging:

    • Replace the wash buffer with the desired imaging medium.

    • If applicable, add the experimental compounds (e.g., NO donors, inhibitors, or other stimuli) to the cells.

    • Proceed with fluorescence imaging using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the fluorescent triazole product (Ex: 360-380 nm, Em: 420-450 nm).

    • Acquire images at desired time points to monitor the change in fluorescence intensity, which correlates with the intracellular NO concentration.

Controls and Considerations
  • Negative Control: Include a negative control group of cells that are loaded with DAN-1 EE but not stimulated to produce NO. This will establish the baseline fluorescence.

  • Positive Control: Use a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm that the probe is responsive to NO in your cell system.

  • Autofluorescence: Be aware of potential cellular autofluorescence in the blue channel and acquire images of unstained cells to assess its contribution.

  • Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the fluorescent product.

Conclusion

This compound is a valuable tool for the detection and bioimaging of nitric oxide in living cells. Its cell-permeable nature and the intracellular trapping mechanism provide a robust method for studying the dynamic roles of NO in cellular signaling. By understanding its mechanism and following optimized protocols, researchers can effectively utilize this probe to gain insights into the complex biology of nitric oxide.

References

The Core Principles of DAN-1 EE Hydrochloride Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of DAN-1 EE hydrochloride as a fluorescent probe for the detection of nitric oxide (NO). The content herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this tool in their scientific investigations.

Core Principles of Fluorescence

DAN-1 EE (ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate) hydrochloride is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] The fundamental principle of its application lies in a two-step intracellular activation and subsequent reaction with nitric oxide-derived species to yield a highly fluorescent product.

Initially, the non-fluorescent this compound readily crosses the cell membrane due to its ester group. Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it into the membrane-impermeable DAN-1.[2][3][4] This intracellular trapping mechanism prevents the leakage of the probe from the cell, ensuring a more stable and localized fluorescent signal.[3][4]

The core of the detection mechanism involves the reaction of the vicinal diamine structure of DAN-1 with nitrosating species derived from nitric oxide in the presence of oxygen. This reaction leads to the formation of a stable and highly fluorescent triazole derivative, 2,3-naphthotriazole (NAT).[2] The intensity of the resulting fluorescence is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₁ClN₂O₂[5]
Molecular Weight 356.85 g/mol [6][7]
Excitation Wavelength (λex) 360-380 nm[3][4]
Emission Wavelength (λem) 420-450 nm[3][4]
Quantum Yield (Φf) Data not available for the specific naphthotriazole product of DAN-1. However, fluorescently labeled triazoles can exhibit a wide range of quantum yields, from low to high, depending on their chemical structure and environment.
Detection Limit The parent compound, 2,3-diaminonaphthalene (B165487) (DAN), has a reported detection limit of approximately 25 nM for nitrite (B80452).

Reaction Mechanism

The chemical transformation of DAN-1 in the presence of nitric oxide is a key aspect of its function as a fluorescent probe. The process can be summarized as follows:

  • Intracellular Hydrolysis: DAN-1 EE is hydrolyzed by intracellular esterases to form DAN-1.

  • Reaction with Nitrosating Species: Nitric oxide (NO) is a short-lived radical that, in an aerobic environment, is readily converted to various reactive nitrogen species (RNS), including dinitrogen trioxide (N₂O₃).

  • Triazole Formation: The vicinal diamines of DAN-1 react with N₂O₃ to form a stable and highly fluorescent 2,3-naphthotriazole derivative.

It is important to note that other reactive species, such as peroxynitrite (ONOO⁻), which is formed from the reaction of NO with superoxide, can potentially interfere with the assay by causing chemical decomposition of the fluorescent naphthotriazole product.

Reaction_Mechanism cluster_reaction Intracellular Reaction DAN1EE DAN-1 EE (Cell Permeable) DAN1 DAN-1 (Cell Impermeable) DAN1EE->DAN1 Hydrolysis NAT 2,3-Naphthotriazole (Fluorescent) DAN1->NAT Reaction Esterases Intracellular Esterases NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->NAT

Caption: Reaction mechanism of this compound.

Experimental Protocols

In Vitro Nitrite/Nitrate (B79036) Quantification

This protocol is adapted from methods for the fluorescent determination of nitrite using 2,3-diaminonaphthalene.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrate reductase (for nitrate determination)

  • NADPH

  • FAD

  • Sodium nitrite (NaNO₂) standard solutions

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants or other biological samples. If measuring total NOx (nitrite + nitrate), incubate the samples with nitrate reductase, NADPH, and FAD according to the manufacturer's instructions to convert nitrate to nitrite.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same buffer as the samples (e.g., 0-10 µM).

  • Probe Loading: Add this compound stock solution to each well containing samples and standards to a final concentration of 5-10 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis: Subtract the fluorescence of the blank (buffer with DAN-1 EE) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Biological Sample Plate 96-well Plate Sample->Plate Standards Nitrite Standards Standards->Plate DAN1EE Add DAN-1 EE Plate->DAN1EE Incubate Incubate (37°C, 30-60 min) DAN1EE->Incubate Reader Fluorescence Plate Reader Incubate->Reader Analysis Data Analysis Reader->Analysis

Caption: In vitro NO detection workflow.
Live Cell Imaging of Intracellular Nitric Oxide

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

  • Optional: NO donor (e.g., SNAP, SNP) as a positive control

  • Optional: NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Incubate the cells with 5-10 µM this compound in HBSS for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with pre-warmed HBSS to remove any excess probe.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Stimulation (Optional): To observe dynamic changes in NO production, acquire a baseline fluorescence image and then add a stimulant (e.g., an agonist that induces NO production) to the cells. Continue to acquire images at regular intervals.

  • Controls (Optional): For positive control experiments, treat cells with an NO donor after probe loading. For negative control experiments, pre-incubate cells with a NOS inhibitor before probe loading and stimulation.

  • Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

Signaling Pathways

This compound is a valuable tool for investigating the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production. The two major isoforms involved in many cellular signaling pathways are endothelial NOS (eNOS) and inducible NOS (iNOS).

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

eNOS is constitutively expressed in endothelial cells and is a key regulator of vascular tone. Its activation is primarily regulated by intracellular calcium levels and phosphorylation events.

eNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist Agonists (e.g., Acetylcholine, Bradykinin) Receptor Receptor Agonist->Receptor ShearStress Shear Stress Akt Akt ShearStress->Akt PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 Release Calmodulin Calmodulin Ca2->Calmodulin eNOS_inactive eNOS (inactive) Calmodulin->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Akt->eNOS_inactive Phosphorylation (Ser1177) L_Arginine L-Arginine L_Arginine->NO

Caption: Simplified eNOS signaling pathway.
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

iNOS is not typically present in resting cells but its expression is induced by pro-inflammatory cytokines and microbial products. Once expressed, iNOS produces large amounts of NO for prolonged periods.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor MyD88 MyD88 TLR4->MyD88 IKK IKK CytokineReceptor->IKK MyD88->IKK NFkB_inactive IκB-NF-κB IKK->NFkB_inactive Phosphorylation of IκB NFkB_active NF-κB NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->NO

Caption: Simplified iNOS signaling pathway.

Conclusion

This compound is a powerful and versatile fluorescent probe for the detection and quantification of nitric oxide in biological systems. Its cell-permeability, intracellular trapping mechanism, and specific reaction with NO-derived species make it a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug discovery. By understanding the core principles of its fluorescence and following robust experimental protocols, scientists can effectively utilize this probe to unravel the complex roles of nitric oxide in health and disease.

References

DAN-1 EE Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Application as a Nitric Oxide Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride (ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride) is a cell-permeable fluorescent indicator utilized for the bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, along with a generalized protocol for its application in the detection of intracellular nitric oxide.

Chemical Properties and Structure

This compound is the hydrochloride salt of the ethyl ester of DAN-1. The ethyl ester group enhances the molecule's cell permeability.[1][3] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to the less permeable DAN-1, effectively trapping the probe within the cell.[1][3]

Chemical Structure
  • IUPAC Name: ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride[4]

  • Molecular Formula: C₂₀H₂₁ClN₂O₂[4]

  • Molecular Weight: 356.85 g/mol [2]

  • CAS Number: 1049720-51-5[1][2]

  • Synonyms: DAN-1 EE (hydrochloride), Ethyl 4-[(3-amino-2-naphthyl)aminomethyl]benzoate hydrochloride[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₀H₂₁ClN₂O₂[4]
Molecular Weight 356.85 g/mol [2]
Monoisotopic Mass 356.1291556 Da[4]
Appearance Solid[No specific source, inferred]
Purity ≥95%[1][3]
λmax 251 nm[1][3]
Excitation Wavelength 360-380 nm[1][3]
Emission Wavelength 420-450 nm[1][3]
Solubility
SolventApproximate Solubility
DMF ~30 mg/mL
DMSO ~30 mg/mL
Ethanol ~30 mg/mL
PBS (pH 7.4) ~0.5 mg/mL

Mechanism of Action

The functionality of this compound as a nitric oxide probe is a two-step process. First, the cell-permeable DAN-1 EE enters the cell. Inside the cell, intracellular esterases cleave the ethyl ester group, converting it to the less membrane-permeable DAN-1. This process effectively traps the probe inside the cell, allowing for the accumulation of the probe and enhancing the detection signal.

In the second step, the 2,3-diaminonaphthalene (B165487) core of DAN-1 reacts with nitric oxide (NO) in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the concentration of nitric oxide, allowing for its quantification and visualization.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN1EE_ext DAN-1 EE (Cell-Permeable) DAN1EE_int DAN-1 EE DAN1EE_ext->DAN1EE_int Diffusion DAN1 DAN-1 (Less Permeable) DAN1EE_int->DAN1 Cleavage Fluorescent_Product Fluorescent Triazole DAN1->Fluorescent_Product Reaction Esterases Intracellular Esterases Esterases->DAN1EE_int NO Nitric Oxide (NO) NO->Fluorescent_Product

Intracellular activation and NO detection by DAN-1 EE.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a suitable buffer or cell culture medium. Protect the working solution from light.

General Protocol for Intracellular NO Detection in Cultured Cells
  • Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes, microplates) and culture until they reach the desired confluency.

  • Cell Treatment: If applicable, treat the cells with experimental compounds to induce or inhibit nitric oxide production. Include appropriate positive and negative controls.

  • Loading with DAN-1 EE:

    • Remove the culture medium and wash the cells once with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)).

    • Add the this compound working solution to the cells.

    • Incubate the cells for a sufficient period (e.g., 30-60 minutes) at 37°C in the dark to allow for probe uptake and de-esterification. The optimal incubation time should be determined empirically.

  • Washing: Remove the loading solution and wash the cells two to three times with the warm physiological buffer to remove any extracellular probe.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Mount the cells on a fluorescence microscope equipped with a suitable filter set (Excitation: ~360-380 nm, Emission: ~420-450 nm). Capture images to visualize the intracellular distribution of the fluorescent signal.

    • Fluorometric Plate Reader: For quantitative analysis, use a microplate reader to measure the fluorescence intensity of the cell populations in each well.

G Start Start Plate_Cells Plate and Culture Cells Start->Plate_Cells Treat_Cells Treat Cells (Experimental Conditions) Plate_Cells->Treat_Cells Wash_Cells_1 Wash Cells with Buffer Treat_Cells->Wash_Cells_1 Load_Probe Load with DAN-1 EE Working Solution (30-60 min, 37°C, in dark) Wash_Cells_1->Load_Probe Wash_Cells_2 Wash Cells to Remove Extracellular Probe Load_Probe->Wash_Cells_2 Measure_Fluorescence Measure Fluorescence Wash_Cells_2->Measure_Fluorescence Microscopy Fluorescence Microscopy (Ex: 360-380 nm, Em: 420-450 nm) Measure_Fluorescence->Microscopy Qualitative Plate_Reader Fluorometric Plate Reader Measure_Fluorescence->Plate_Reader Quantitative End End Microscopy->End Plate_Reader->End

Workflow for intracellular NO detection using DAN-1 EE.

Conclusion

This compound is a valuable tool for the detection and imaging of intracellular nitric oxide. Its cell-permeable nature and the subsequent intracellular trapping mechanism provide a sensitive method for studying the role of NO in various biological systems. While a detailed synthesis protocol is not widely published, its application, based on established principles for similar fluorescent probes, offers a robust methodology for researchers in the fields of cell biology, pharmacology, and drug development. Proper optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Cell Permeability of DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cell permeability and application of DAN-1 EE hydrochloride, a crucial tool for the bioimaging of nitric oxide (NO). Understanding its mechanism of action and the protocols for its use is essential for accurate and reproducible experimental outcomes in research and drug development.

Introduction to this compound

This compound is a cell-permeable fluorescent indicator designed for the detection and imaging of nitric oxide in living cells. As a derivative of 2,3-diaminonaphthalene (B165487) (DAN), it offers a sensitive method for quantifying NO levels. Its cell-permeable nature is attributed to the ethyl ester group, which facilitates its passage across the cell membrane.

Mechanism of Action and Cellular Transformation

The functionality of this compound hinges on a two-step intracellular process. Initially, the molecule, in its ethyl ester form, readily diffuses across the plasma membrane into the cell's interior. Once inside the cytoplasm, it is metabolically transformed by the action of intracellular esterases. These enzymes cleave the ethyl ester group, converting DAN-1 EE into its less cell-permeable form, DAN-1. This entrapment mechanism is crucial as it prevents the leakage of the probe back out of the cell, ensuring a more stable and robust fluorescent signal.

The trapped DAN-1 is the active sensor for nitric oxide. In the presence of NO, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the concentration of nitric oxide within the cell, allowing for both qualitative visualization and quantitative measurement.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Formal Name 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride
Molecular Formula C₂₀H₂₀N₂O₂ • HCl
Molecular Weight 356.9 g/mol
Excitation Wavelength 360-380 nm
Emission Wavelength 420-450 nm
Solubility (DMF) ~30 mg/ml
Solubility (DMSO) ~30 mg/ml
Solubility (Ethanol) ~30 mg/ml
Solubility (PBS, pH 7.4) ~0.5 mg/ml

Experimental Protocol for Intracellular Nitric Oxide Detection

This section provides a detailed methodology for the use of this compound in cultured cells for the detection of intracellular nitric oxide.

Reagents and Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol for stock solution preparation

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., endothelial cells, macrophages)

  • Fluorescence microscope or plate reader with appropriate filter sets

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) as a positive control (optional)

  • Nitric oxide synthase inhibitor (e.g., L-NAME) as a negative control (optional)

Experimental Workflow

The following diagram illustrates the general workflow for using this compound to measure intracellular nitric oxide.

experimental_workflow prep Prepare DAN-1 EE Stock Solution load Load Cells with DAN-1 EE prep->load seed Seed Cells and Allow Adherence treat Treat Cells with Experimental Compounds seed->treat treat->load wash Wash Cells to Remove Excess Probe load->wash incubate Incubate for Esterase Hydrolysis wash->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for intracellular nitric oxide detection.

Detailed Steps
  • Stock Solution Preparation: Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed the cells of interest onto a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

  • Compound Treatment: If investigating the effect of a compound on NO production, replace the culture medium with fresh medium containing the test compound at the desired concentration. Include appropriate vehicle controls. Incubate for the desired treatment period.

  • Loading of DAN-1 EE:

    • Dilute the this compound stock solution in a serum-free medium or a suitable physiological buffer (e.g., PBS) to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After the loading period, gently wash the cells two to three times with the physiological buffer to remove any excess, non-internalized probe.

  • Incubation for De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the ethyl ester by intracellular esterases.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1-triazole product (Excitation: ~375 nm, Emission: ~450 nm).

    • Plate Reader: Quantify the fluorescence intensity using a fluorescence microplate reader with the appropriate excitation and emission settings.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular nitric oxide concentration. Compare the fluorescence signals from treated cells to those of control cells to determine the effect of the treatment on NO production.

Application in Studying Signaling Pathways

This compound is a valuable tool for investigating signaling pathways in which nitric oxide acts as a second messenger. A primary example is the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.

In this pathway, the binding of agonists (e.g., acetylcholine, bradykinin) to their receptors on endothelial cells activates nitric oxide synthase (NOS). NOS produces NO, which then diffuses to adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. The subsequent rise in cGMP levels leads to the activation of protein kinase G (PKG) and ultimately results in smooth muscle relaxation and vasodilation.

By using this compound, researchers can directly measure the production of NO in response to various stimuli and investigate the upstream regulation of NOS. This information is critical for understanding the role of the NO/cGMP pathway in various physiological and pathological processes.

The following diagram illustrates the NO/cGMP signaling pathway and the point at which this compound is used for measurement.

signaling_pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor NOS eNOS Receptor->NOS activates NO_E Nitric Oxide (NO) NOS->NO_E produces Arginine L-Arginine Arginine->NOS NO_S Nitric Oxide (NO) NO_E->NO_S diffuses DAN1EE_in DAN-1 EE DAN1 DAN-1 DAN1EE_in->DAN1 Esterases Fluorescence Fluorescence DAN1->Fluorescence + NO sGC sGC NO_S->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Relaxation PKG->Relaxation

Caption: The NO/cGMP signaling pathway and the role of DAN-1 EE.

A Technical Guide to In Vitro Nitrite Measurement Using DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) (NO₂⁻) in biological samples is a critical aspect of studying the multifaceted roles of nitric oxide (NO) in physiology and pathology. As a stable oxidation product of NO, nitrite serves as a key indicator of NO production. This guide provides an in-depth overview of DAN-1 EE hydrochloride, a fluorescent probe for nitrite detection, and compares it with other established methods.

Introduction to Nitrite Detection

Nitric oxide is a transient signaling molecule with a very short half-life, making its direct measurement challenging. Consequently, researchers often quantify its more stable breakdown products, nitrite and nitrate (B79036) (NO₃⁻). Various methods exist for this purpose, broadly categorized into colorimetric and fluorometric assays. This compound belongs to the latter, offering a sensitive alternative for in vitro nitrite measurement.

This compound: A Fluorescent Probe for Nitrite

This compound is a cell-permeable derivative of 2,3-diaminonaphthalene (B165487) (DAN), a well-established fluorescent reagent for nitrite quantification.[1] The ethyl ester (EE) moiety enhances its ability to cross cell membranes for intracellular applications. However, for in vitro assays with cell lysates or supernatants, the core reactive component is the diaminonaphthalene structure.

Mechanism of Action

The detection of nitrite using this compound is a two-step process. First, under acidic conditions, nitrite is converted to a nitrosonium ion (NO⁺). This reactive species then reacts with the diamino groups of the naphthalene (B1677914) ring to form a stable and highly fluorescent triazole product, 1H-naphthotriazole.[2][3] The intensity of the fluorescence emitted is directly proportional to the nitrite concentration in the sample.

For in vitro applications using this compound, it is presumed that the ethyl ester is hydrolyzed to expose the reactive amine groups, or that the reaction proceeds with the esterified form. The fundamental reaction with nitrite remains consistent with that of 2,3-diaminonaphthalene.

Caption: Mechanism of nitrite detection by this compound.

Quantitative Data and Method Comparison

The selection of a nitrite detection assay depends on factors such as sensitivity, sample matrix, and available equipment. The following tables summarize the key quantitative parameters of the DAN-based fluorescent method and compare it with the commonly used Griess colorimetric assay and another analytical technique, Ion Chromatography.

ParameterThis compound / DAN AssaySource
Excitation Wavelength 360-380 nm[1][4]
Emission Wavelength 420-450 nm[1][4]
Detection Limit ~10 nM - 500 nM[1][5]
Linear Range 0.02 - 10 µM[6]

Table 1: Quantitative specifications for the this compound / DAN fluorescent assay.

FeatureDAN-based Fluorescent AssayGriess Colorimetric AssayIon Chromatography (IC)
Principle Formation of a fluorescent triazoleDiazotization reaction forming a colored azo dyeAnion exchange separation with conductivity or UV detection
Detection Limit High sensitivity (nM range)Moderate sensitivity (~0.5-2.5 µM)[7]High sensitivity (µg/L or low µM range)[4][8]
Instrumentation Fluorescence microplate reader or spectrofluorometerSpectrophotometer or colorimetric microplate readerIon chromatography system with a conductivity or UV detector
Throughput High (96-well plate compatible)High (96-well plate compatible)Lower (sequential sample analysis)
Interferences Potential for background fluorescence from samplesCompounds that interfere with the diazotization reaction; less suitable for samples with high protein content without deproteinization[7]High concentrations of other anions (e.g., chloride) can interfere with conductivity detection, though UV detection can mitigate this[4]

Table 2: Comparison of in vitro nitrite detection methods.

Experimental Protocols

Below are detailed methodologies for performing in vitro nitrite measurements using a DAN-based fluorescent assay and the Griess assay.

Protocol 1: Fluorescent Nitrite Assay using a DAN-based Reagent

This protocol is adapted from established procedures for 2,3-diaminonaphthalene (DAN) and can be applied for this compound in in vitro samples.[1][9]

Materials:

  • This compound or 2,3-diaminonaphthalene (DAN)

  • Sodium nitrite (NaNO₂) standard

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (B78521) (NaOH)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Sample (e.g., cell culture supernatant, deproteinized cell lysate)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water.

    • Perform serial dilutions to create a standard curve ranging from the expected sample concentrations (e.g., 0-10 µM).

    • Add 50 µL of each standard to the wells of the 96-well plate in triplicate.

  • Sample Preparation:

    • If using cell lysates, deproteinize the samples to prevent interference. This can be done using ultrafiltration (e.g., with 10 kDa MWCO filters).

    • Add 50 µL of your samples to the wells in triplicate.

  • Reagent Preparation:

    • Prepare the DAN working solution (e.g., dissolve DAN in a suitable solvent like DMSO and then dilute in an acidic buffer). Note: Follow the manufacturer's specific instructions for this compound concentration and solvent.

  • Reaction:

    • Add 50 µL of the DAN working solution to each well containing standards and samples.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Add a stop solution (e.g., NaOH) to enhance the fluorescence signal, as per some protocols.

    • Measure the fluorescence using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 420-450 nm.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples from the standard curve.

DAN_Assay_Workflow start Start prep_standards Prepare Nitrite Standard Curve start->prep_standards prep_samples Prepare/Deproteinize Samples start->prep_samples add_to_plate Add 50 µL of Standards and Samples to Plate prep_standards->add_to_plate prep_samples->add_to_plate add_dan Add 50 µL of DAN Solution add_to_plate->add_dan incubate Incubate 10-15 min (Room Temp, Dark) add_dan->incubate add_stop Add Stop Solution (e.g., NaOH) incubate->add_stop measure Measure Fluorescence (Ex: 360-380 nm, Em: 420-450 nm) add_stop->measure analyze Calculate Nitrite Concentration measure->analyze

Caption: Experimental workflow for the fluorescent DAN-based nitrite assay.

Protocol 2: Griess Colorimetric Assay

The Griess assay is a widely used colorimetric method for nitrite determination.[10]

Materials:

  • Griess Reagent Kit (containing Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite (NaNO₂) standard

  • 96-well clear microplate

  • Colorimetric microplate reader

  • Sample (e.g., cell culture supernatant, deproteinized plasma)

Procedure:

  • Standard Curve Preparation:

    • Prepare a nitrite standard curve (e.g., 0-100 µM) in the same buffer as your samples.

    • Add 50 µL of each standard to the wells of the 96-well plate in triplicate.

  • Sample Preparation:

    • Add 50 µL of your samples to the wells in triplicate.

  • Griess Reaction:

    • Add 50 µL of the Sulfanilamide solution to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 540 nm within one hour.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the absorbance of the standards against their concentrations.

    • Determine the nitrite concentration in the samples from the standard curve.

Griess_Assay_Workflow start Start prep_standards Prepare Nitrite Standard Curve start->prep_standards prep_samples Prepare Samples start->prep_samples add_to_plate Add 50 µL of Standards and Samples to Plate prep_standards->add_to_plate prep_samples->add_to_plate add_sulfanilamide Add 50 µL of Sulfanilamide Solution add_to_plate->add_sulfanilamide incubate1 Incubate 5-10 min add_sulfanilamide->incubate1 add_ned Add 50 µL of NED Solution incubate1->add_ned incubate2 Incubate 5-10 min add_ned->incubate2 measure Measure Absorbance at ~540 nm incubate2->measure analyze Calculate Nitrite Concentration measure->analyze

Caption: Experimental workflow for the colorimetric Griess nitrite assay.

Conclusion

This compound, through its reactive diaminonaphthalene core, provides a highly sensitive fluorescent method for the in vitro quantification of nitrite. Its main advantage over the traditional Griess assay is its lower limit of detection, making it suitable for samples with low nitrite concentrations. However, the choice of assay should be guided by the specific requirements of the experiment, including the sample type, expected nitrite concentration range, and the availability of instrumentation. For robust and reliable results, it is crucial to perform proper sample preparation, including deproteinization, and to always include a standard curve in the same matrix as the samples.

References

An In-depth Technical Guide to the Biological Applications of DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DAN-1 EE hydrochloride, a key analytical tool for the detection and bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document details the compound's mechanism of action, experimental protocols for its use, and key quantitative data for researchers in cellular biology, pharmacology, and drug development.

Introduction

This compound (Ethyl 4-[[(3-amino-2-naphthyl)aminomethyl]benzoate hydrochloride) is a cell-permeable fluorescent indicator designed for the specific detection of nitric oxide in living cells and biological systems.[1][2] It belongs to the family of aromatic ortho-diamine-based probes, which react with NO under aerobic conditions to yield a highly fluorescent triazole product. Its ethyl ester (EE) formulation allows for efficient loading into cells, where it is subsequently hydrolyzed by intracellular esterases into its membrane-impermeable form, DAN-1, ensuring its retention within the cellular environment for imaging.[1][2] This property makes it a valuable tool for real-time visualization of intracellular NO production.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its chemical and spectral characteristics. These properties are summarized in the table below.

PropertyValueReference(s)
Formal Name 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride[3]
CAS Number 1049720-51-5[3]
Molecular Formula C₂₀H₂₀N₂O₂ • HCl[3]
Formula Weight 356.9 g/mol [3]
Excitation Wavelength 360-380 nm[4]
Emission Wavelength 420-450 nm[4]
Solubility (approx.) DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~30 mg/ml; PBS (pH 7.4): 0.5 mg/ml[4]

Mechanism of Nitric Oxide Detection

The detection of NO by this compound is a multi-step process that leverages both cellular machinery and a specific chemical reaction.

  • Cellular Uptake: The ethyl ester group renders the DAN-1 EE molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol.[1][2]

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester bond, converting DAN-1 EE into its carboxylate form, DAN-1.[1][2] This process traps the probe within the cell, as the charged carboxylate group significantly reduces its membrane permeability.[1][2]

  • Reaction with NO: In the presence of oxygen, nitric oxide (NO) is oxidized to dinitrogen trioxide (N₂O₃). The ortho-diamino group on the naphthalene (B1677914) core of DAN-1 reacts with N₂O₃ in a nitrosation reaction, which is followed by cyclization to form a stable and highly fluorescent triazole derivative.[1] This reaction provides the "turn-on" fluorescent signal indicative of NO presence.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN_EE DAN-1 EE (Cell-Permeable) DAN_1 DAN-1 (Trapped) DAN_EE->DAN_1 Passive Diffusion Triazole Fluorescent Triazole DAN_1->Triazole Reaction Esterases Cellular Esterases Esterases->DAN_1 Hydrolysis NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 N2O3->Triazole

Caption: Mechanism of intracellular NO detection by DAN-1 EE.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cell-based assays for nitric oxide detection.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.

    • Note: To avoid degradation, store the stock solution at -20°C, protected from light and moisture. The solution's stability will depend on storage conditions but should be stable for at least one year.

  • Loading Buffer: A common loading buffer is Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4. The choice of buffer may depend on the specific cell type and experimental conditions.

Protocol for Cellular NO Detection

This protocol provides a general workflow for imaging NO production in adherent cells. Optimization of probe concentration and incubation times is recommended for each cell type and experimental setup.

  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well imaging plates) and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the DAN-1 EE loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. This allows for cellular uptake and de-esterification.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular probe.

  • Stimulation and Imaging:

    • Add the loading buffer or experimental medium to the cells. If applicable, add the stimulus (e.g., an NO donor like SNAP or a physiological agonist that induces endogenous NO production) to the cells.

    • Immediately begin imaging using a fluorescence microscope equipped with filters appropriate for the probe's excitation (360-380 nm) and emission (420-450 nm) wavelengths.[4]

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time, which corresponds to the rate of NO production.[1][2]

G cluster_prep Preparation cluster_exp Experiment A Plate Cells on Imaging Dish C Wash Cells with Buffer A->C B Prepare 1-10 µM DAN-1 EE Loading Solution D Incubate with DAN-1 EE (30-60 min, 37°C) B->D C->D E Wash Cells 2-3x to Remove Excess Probe D->E F Add Stimulus (Optional) E->F G Image Fluorescence (Ex: 360-380nm, Em: 420-450nm) F->G

Caption: General experimental workflow for cellular NO imaging.

Data Interpretation and Considerations

  • Selectivity: Aromatic ortho-diamine probes like DAN-1 are known for their high selectivity for NO (via N₂O₃) over other reactive nitrogen species (RNS) and reactive oxygen species (ROS), making them robust tools for specific NO detection.[5]

  • Controls: It is crucial to include appropriate controls. A negative control (unstimulated cells) helps establish baseline fluorescence. A positive control, using a known NO donor, can confirm that the probe is responsive in the experimental system. Additionally, pretreating cells with an NO synthase (NOS) inhibitor (like L-NAME) can verify that the observed signal is due to enzymatic NO production.[6]

  • Limitations: The reaction of DAN-1 with NO is irreversible, meaning it measures the cumulative production of NO over time rather than dynamic, real-time fluctuations in concentration. Furthermore, the reaction is dependent on oxygen for the formation of the reactive N₂O₃ intermediate. Experiments in hypoxic or anoxic conditions may yield an attenuated signal.

Conclusion

This compound is a powerful and specific fluorescent probe for the bioimaging of nitric oxide. Its cell-permeable design and subsequent intracellular trapping mechanism allow for sensitive detection of NO in living cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this tool to investigate the intricate roles of nitric oxide signaling in health and disease. and disease.

References

DAN-1 EE hydrochloride excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and functional application of DAN-1 EE hydrochloride, a key fluorescent indicator for the bioimaging of nitric oxide (NO).

Core Spectral Properties

This compound is utilized for its fluorescent properties to detect and quantify nitric oxide in biological systems. Upon reaction with NO in the presence of an amine, it forms a fluorescent triazole derivative. The key spectral characteristics are summarized below.

PropertyWavelength (nm)
Excitation Range360-380[1][2]
Emission Range420-450[1][2]

Mechanism of Action and Experimental Workflow

DAN-1 EE (hydrochloride) is a cell-permeable molecule that serves as a probe for the detection of nitric oxide (NO).[1][2] Its utility in cellular assays is based on a two-step intracellular process. Initially, the cell-permeable DAN-1 EE enters the cell. Inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting DAN-1 EE into the less cell-permeable DAN-1.[1][2] This transformation effectively traps the probe within the cell, minimizing signal loss due to leakage. The intracellular DAN-1 then reacts with nitric oxide to produce a fluorescent triazole product, which can be detected by fluorescence microscopy or spectroscopy.

experimental_workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN_EE_ext DAN-1 EE (Cell-Permeable) DAN_EE_int DAN-1 EE DAN_EE_ext->DAN_EE_int Cellular Uptake Esterases Cellular Esterases DAN_EE_int->Esterases DAN_1 DAN-1 (Less Permeable) Esterases->DAN_1 Cleavage Fluorescent_Product Fluorescent Triazole Product DAN_1->Fluorescent_Product NO Nitric Oxide (NO) NO->Fluorescent_Product Reaction

Intracellular processing and NO detection by DAN-1 EE.

Experimental Protocol: Fluorometric Determination of Nitric Oxide

The following is a generalized protocol for the use of this compound in the detection of intracellular nitric oxide. This protocol is based on established methodologies for similar fluorescent probes.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)

  • Cell culture medium

  • Cells of interest

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Preparation of DAN-1 EE Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[1][2] Typical concentrations range from 1 to 10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed the cells of interest in a suitable format for fluorescence measurement (e.g., 96-well plate for a plate reader or chamber slides for microscopy) and allow them to adhere overnight.

  • Loading of DAN-1 EE:

    • Dilute the DAN-1 EE stock solution in a physiological buffer or cell culture medium to the desired final working concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the DAN-1 EE loading solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light. This allows for cellular uptake and de-esterification.

  • Nitric Oxide Stimulation (Optional): If investigating stimulated NO production, wash the cells to remove excess probe and then treat with the stimulating agent in a fresh buffer or medium.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 420-450 nm.[1][2]

    • Fluorescence Microscope: Capture images using appropriate filter sets for the excitation and emission wavelengths of the fluorescent product.

  • Data Analysis: Quantify the change in fluorescence intensity as an indicator of nitric oxide production. For stimulated samples, compare the fluorescence to that of unstimulated control cells.

Signaling Pathway Visualization

This compound is a direct probe for nitric oxide and does not directly participate in or modulate a specific signaling pathway. Instead, it is used to measure the output of pathways that lead to the production of nitric oxide. A common pathway leading to NO production involves the activation of nitric oxide synthase (NOS) by calcium-calmodulin.

signaling_pathway cluster_pathway Generic NO Production Pathway Signal External Signal (e.g., Agonist) Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Release Calmodulin Calmodulin Ca2->Calmodulin Binds NOS Nitric Oxide Synthase (NOS) Calmodulin->NOS Activates NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS

Simplified pathway leading to nitric oxide production.

References

Methodological & Application

Application Notes and Protocols for DAN-1 EE Hydrochloride in Cellular Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DAN-1 EE hydrochloride, a cell-permeant fluorescent probe for the detection of nitric oxide (NO) in live-cell imaging applications. Detailed protocols for cell loading, microscopy, and a summary of its physicochemical properties are presented to facilitate its effective use in research and drug development.

Introduction

This compound is a valuable tool for the real-time visualization of intracellular nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathological processes. As the ethyl ester derivative of 2,3-diaminonaphthalene (B165487) (DAN), DAN-1 EE readily crosses cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to the less membrane-permeable DAN-1. In the presence of nitric oxide, DAN-1 is converted to the highly fluorescent triazole, 1H-naphtho[2,3-d]triazole, enabling the detection of NO production.

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

PropertyValueReference
Full Chemical Name 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride[1]
Molecular Formula C₂₀H₂₀N₂O₂ · HCl[1]
Molecular Weight 356.9 g/mol [1]
Excitation Wavelength 360-380 nm[1]
Emission Wavelength 420-450 nm[1]
Solubility DMSO: ~30 mg/mL, Ethanol: ~30 mg/mL, DMF: ~30 mg/mL, PBS (pH 7.4): ~0.5 mg/mL[1]

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by this compound involves a multi-step process within the cell. The following diagram illustrates this pathway.

DAN1_EE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN1_EE_ext DAN-1 EE (Cell Permeant) DAN1_EE_int DAN-1 EE DAN1_EE_ext->DAN1_EE_int Diffusion DAN1 DAN-1 (Cell Impermeant) DAN1_EE_int->DAN1 Esterase Cleavage Triazole Fluorescent Triazole DAN1->Triazole Reaction NO Nitric Oxide (NO) NO->Triazole

Mechanism of intracellular nitric oxide detection by DAN-1 EE.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

  • Dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.

  • Mix by vortexing until fully dissolved.

  • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Imaging Buffer:

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended. Ensure the buffer is at a physiological pH (7.2-7.4).

  • For some applications, phenol (B47542) red-free media can be used to reduce background fluorescence.

Cell Loading Protocol for Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Loading Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) imaging buffer or serum-free culture medium to a final working concentration. A starting concentration of 5-10 µM is recommended.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed imaging buffer.

    • Add the DAN-1 EE loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with a filter set appropriate for DAPI or similar UV-excitable dyes (Excitation: ~370 nm, Emission: ~435 nm).

Experimental Workflow

The following diagram outlines the key steps in the cell loading and imaging protocol.

Experimental_Workflow Start Start Seed_Cells Seed cells on glass-bottom dish Start->Seed_Cells Prepare_Loading_Solution Prepare 5-10 µM DAN-1 EE in imaging buffer Seed_Cells->Prepare_Loading_Solution Load_Cells Incubate cells with loading solution (30-60 min, 37°C) Prepare_Loading_Solution->Load_Cells Wash_Cells Wash cells 2-3 times with imaging buffer Load_Cells->Wash_Cells Image_Cells Acquire images on fluorescence microscope (Ex: ~370 nm, Em: ~435 nm) Wash_Cells->Image_Cells End End Image_Cells->End

Workflow for this compound cell loading and microscopy.

Cytotoxicity Considerations

General Protocol for Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay duration.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the same duration as your planned imaging experiment. Include untreated and vehicle-treated (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Inefficient loading- Low NO production- Incorrect filter set- Increase incubation time or probe concentration- Use a positive control (e.g., NO donor like SNAP)- Verify microscope filter specifications
High background fluorescence - Incomplete washing- Autofluorescence from media or cells- Increase the number of wash steps- Use phenol red-free imaging medium- Acquire a background image from an unstained region
Cell death or morphological changes - Cytotoxicity of the probe or solvent- Perform a cytotoxicity assay to determine the optimal concentration- Ensure the final DMSO concentration is low (<0.1%)

Conclusion

This compound is a powerful tool for the microscopic visualization of intracellular nitric oxide. By following the detailed protocols and considering the factors outlined in these application notes, researchers can effectively utilize this probe to investigate the complex roles of NO in cellular biology. Optimization of the loading conditions and assessment of potential cytotoxicity are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for DAN-1 EE Hydrochloride Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection and bioimaging of nitric oxide (NO) in living cells. As a derivative of 2,3-diaminonaphthalene (B165487) (DAN), it offers a valuable tool for investigating the roles of NO in various physiological and pathological processes. Upon entering the cell, the ethyl ester (EE) group of DAN-1 EE is cleaved by intracellular esterases, transforming it into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be visualized and quantified using fluorescence microscopy. The excitation and emission wavelengths for the fluorescent product are approximately 360-380 nm and 420-450 nm, respectively.[1][2]

Product Information

PropertyValue
Full Name 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride
Synonyms DAN-1 EE (hydrochloride)
Molecular Formula C₂₀H₂₀N₂O₂ · HCl
Molecular Weight 356.9 g/mol
Excitation Wavelength 360-380 nm
Emission Wavelength 420-450 nm
Solubility Soluble in DMSO, DMF, and Ethanol

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound for the detection of nitric oxide in cultured cells.

DAN1_EE_Mechanism Mechanism of this compound Action DAN1_EE_ext DAN-1 EE (extracellular) Cell_Membrane Cell Membrane DAN1_EE_ext->Cell_Membrane Cell Permeable DAN1_EE_int DAN-1 EE (intracellular) Cell_Membrane->DAN1_EE_int Esterases Intracellular Esterases DAN1 DAN-1 (trapped) DAN1_EE_int->DAN1 Cleavage of ethyl ester Triazole Fluorescent Triazole DAN1->Triazole NO Nitric Oxide (NO) NO->Triazole Reaction Fluorescence Fluorescence (Ex: 360-380 nm, Em: 420-450 nm) Triazole->Fluorescence Staining_Workflow DAN-1 EE Staining Workflow Start Start Seed_Cells Seed cells on microscopy-compatible vessel Start->Seed_Cells Prepare_Stain Prepare 5-10 µM DAN-1 EE staining solution Seed_Cells->Prepare_Stain Wash_Cells1 Wash cells with loading buffer Prepare_Stain->Wash_Cells1 Load_Dye Incubate cells with staining solution (30-60 min, 37°C) Wash_Cells1->Load_Dye Wash_Cells2 Wash cells to remove excess dye Load_Dye->Wash_Cells2 Add_Medium Add fresh culture medium Wash_Cells2->Add_Medium Image_Cells Image cells using fluorescence microscope Add_Medium->Image_Cells End End Image_Cells->End

References

Application Notes and Protocols for Preparing DAN-1 EE Hydrochloride Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Upon entering living cells, the ethyl ester (EE) group of this compound is cleaved by intracellular esterases, trapping the resulting probe, DAN-1, within the cell. In the presence of nitric oxide and oxygen, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative. This fluorescence can be detected and quantified to measure intracellular NO production. Accurate preparation of the working solution from a stock solution is paramount for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation and use of this compound working solutions.

Physicochemical and Solubility Data

Proper preparation of a stock solution is the first critical step. The following table summarizes the key properties of this compound to ensure accurate weighing and solvent selection.[1][2]

PropertyValue
Chemical Name 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride
CAS Number 1049720-51-5
Molecular Formula C₂₀H₂₀N₂O₂ · HCl
Molecular Weight 356.85 g/mol
Purity ≥95%
Solubility DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~30 mg/mLPBS (pH 7.4): ~0.5 mg/mL
Excitation Wavelength ~360-380 nm
Emission Wavelength ~420-450 nm
Appearance Solid powder

Experimental Protocols

I. Preparation of a 10 mM Stock Solution

It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be stored for extended periods and diluted to the desired working concentration before each experiment.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg of the compound (Molecular Weight = 356.85 g/mol ). Given the challenges of accurately weighing such a small amount, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.[3]

  • Dissolving the Compound: Add the weighed this compound to a microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in a tightly sealed container at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least one year.

II. Preparation of the Working Solution

The working solution is prepared by diluting the stock solution in a suitable buffer or cell culture medium immediately before use. The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is provided below.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes

Procedure:

  • Determine the Final Working Concentration: A typical starting working concentration for live cell imaging of nitric oxide is in the range of 5-20 µM.[4][5] It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your specific cell line and experimental setup.

  • Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution into the desired buffer or cell culture medium to achieve the final working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer or medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Immediate Use: It is crucial to use the working solution immediately after preparation to ensure its stability and efficacy.

III. Staining Protocol for Cultured Cells

This protocol provides a general guideline for staining adherent cells in a multi-well plate format.

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • Prepared this compound working solution

  • Physiological buffer or cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow.

  • Experimental Treatment: If applicable, treat the cells with your experimental compounds to induce or inhibit nitric oxide production.

  • Washing: Gently wash the cells once or twice with warm physiological buffer or serum-free medium to remove any residual serum or treatment media.

  • Loading with this compound: Remove the wash buffer and add the freshly prepared this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for a recommended time of 15-30 minutes, protected from light.[6] The optimal incubation time may need to be determined empirically for your specific cell type.

  • Washing: After incubation, gently wash the cells two to three times with warm physiological buffer to remove any excess probe.

  • Imaging: Add fresh, warm buffer or medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the fluorescent product (Excitation: ~360-380 nm, Emission: ~420-450 nm).

Diagrams

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_staining Cell Staining Protocol weigh Weigh DAN-1 EE HCl dissolve Dissolve in DMSO weigh->dissolve vortex_stock Vortex to Mix dissolve->vortex_stock aliquot Aliquot for Storage vortex_stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Buffer/Medium thaw->dilute mix_working Mix Gently dilute->mix_working use Use Immediately mix_working->use load Load with Working Solution use->load culture Culture Cells wash1 Wash Cells culture->wash1 wash1->load incubate Incubate (15-30 min) load->incubate wash2 Wash Cells incubate->wash2 image Fluorescence Imaging wash2->image

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_cell Inside the Cell DAN_EE DAN-1 EE (Cell Permeable) Esterases Intracellular Esterases DAN_EE->Esterases Hydrolysis DAN_1 DAN-1 (Less Permeable) Esterases->DAN_1 Triazole Fluorescent Triazole Product DAN_1->Triazole NO Nitric Oxide (NO) NO->Triazole O2 Oxygen (O2) O2->Triazole Fluorescence Detectable Fluorescence Triazole->Fluorescence Emits Light (~420-450 nm) Extracellular Extracellular Space Extracellular->DAN_EE Cellular Uptake

Caption: Mechanism of nitric oxide detection by this compound.

References

Application Notes and Protocols for Imaging Intracellular Nitric Oxide with DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations make its direct detection challenging. DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection of intracellular nitric oxide. This document provides detailed application notes and protocols for its use in cellular imaging studies.

Principle of Detection

This compound is a non-fluorescent molecule that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to its membrane-impermeable form, DAN-1. In the presence of nitric oxide and oxygen, the o-diamine moiety of DAN-1 undergoes a nitrosation reaction to form a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of intracellular nitric oxide, allowing for its visualization and relative quantification using fluorescence microscopy.

Data Presentation

PropertyValue
Full Chemical Name 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride
Molecular Formula C₂₀H₂₀N₂O₂ · HCl
Molecular Weight 356.9 g/mol [1][2]
CAS Number 1049720-51-5[1][2]
Excitation Wavelength 360-380 nm[1][2]
Emission Wavelength 420-450 nm[1][2]
Quantum Yield (Φ) Not readily available in literature
Molar Extinction Coefficient (ε) Not readily available in literature
Dissociation Constant (Kd) for NO Not readily available in literature
Solubility Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml), and Ethanol (~30 mg/ml). Sparingly soluble in PBS (pH 7.4) (~0.5 mg/ml).[1][2]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of intracellular nitric oxide detection using this compound.

Mechanism of Intracellular NO Detection cluster_cell Intracellular Space DAN1_EE DAN-1 EE (Cell-Permeable, Non-fluorescent) Esterases Intracellular Esterases DAN1_EE->Esterases Hydrolysis DAN1 DAN-1 (Cell-Impermeable, Non-fluorescent) Esterases->DAN1 Triazole DAN-1 Triazole (Fluorescent Product) DAN1->Triazole NO Nitric Oxide (NO) NO->Triazole Oxygen Oxygen (O2) Oxygen->Triazole Fluorescence Fluorescence Emission (420-450 nm) Triazole->Fluorescence Excitation (360-380 nm) Extracellular_DAN1_EE DAN-1 EE HCl (Extracellular) Extracellular_DAN1_EE->DAN1_EE Passive Diffusion

Caption: Mechanism of this compound for intracellular NO detection.

Experimental Workflow

The diagram below outlines the key steps for imaging intracellular nitric oxide using this compound.

Experimental Workflow for NO Imaging Start Start: Seed Cells Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Prepare_Reagents Prepare Reagents (DAN-1 EE Stock, Buffers) Loading Load Cells with DAN-1 EE (e.g., 5-10 µM for 30-60 min) Prepare_Reagents->Loading Stimulation Induce NO Production (e.g., with LPS, IFN-γ) Cell_Culture->Stimulation Stimulation->Loading Wash Wash Cells to Remove Excess Probe Loading->Wash Imaging Image with Fluorescence Microscope (Ex: 360-380 nm, Em: 420-450 nm) Wash->Imaging Analysis Analyze Fluorescence Intensity Imaging->Analysis End End Analysis->End

Caption: Workflow for intracellular NO imaging with this compound.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

  • This compound has a molecular weight of 356.9 g/mol .

  • To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.

  • Mix by vortexing until fully dissolved.

  • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Imaging Buffer:

  • A common imaging buffer is Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) supplemented with calcium and magnesium (e.g., 1 mM CaCl₂, 0.5 mM MgCl₂).

  • Ensure the buffer is at physiological pH (7.2-7.4).

Cell Loading and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding:

  • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

2. Induction of Nitric Oxide Production (Optional):

  • If studying stimulated NO production, replace the culture medium with fresh medium containing the desired stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).

  • Incubate for the appropriate time to induce NO synthase (NOS) expression and activity. A negative control (unstimulated cells) should always be included.

3. Loading with this compound:

  • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed imaging buffer to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

  • Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration may vary between cell types and should be determined empirically.

4. Washing:

  • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

5. Fluorescence Microscopy:

  • Immediately proceed to imaging.

  • Use a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Excitation: ~370 nm, Emission: ~435 nm). A DAPI filter set is often suitable.

  • Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions to allow for accurate comparison of fluorescence intensity.

6. Data Analysis:

  • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

  • The change in fluorescence intensity relative to control cells provides a measure of the intracellular nitric oxide concentration.

Important Considerations and Limitations

  • Autofluorescence: Cells can exhibit endogenous fluorescence, particularly in the blue/green spectrum. It is essential to acquire images of unstained cells (autofluorescence control) to determine the background fluorescence.

  • Photostability: While the fluorescent product is relatively stable, prolonged exposure to excitation light can lead to photobleaching. Minimize light exposure to the samples.

  • pH Sensitivity: The fluorescence of many probes can be pH-dependent. While specific data for DAN-1 is limited, it is advisable to maintain a physiological pH during the experiment.

  • Specificity: While DAN-1 is designed to react with products of NO metabolism, the potential for cross-reactivity with other reactive nitrogen species (RNS) should be considered, although it is primarily reactive with nitrosating species derived from NO.

  • Calibration: The measurement of absolute NO concentrations with this probe is challenging. It is best used for relative quantification of changes in intracellular NO levels between different experimental groups.

References

Application Notes and Protocols for DAN-1 EE Hydrochloride in Fluorescence Plate Reader Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO) in living cells. As a member of the diaminonaphthalene family of fluorescent indicators, it offers a sensitive and specific method for quantifying NO production in a variety of cell types. Upon entry into the cell, the ethyl ester (EE) group of this compound is cleaved by intracellular esterases, trapping the now less permeable DAN-1 molecule inside the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be detected using a fluorescence plate reader. This application note provides a detailed protocol for using this compound in a 96-well plate-based fluorescence assay, along with data presentation guidelines and visualizations of the experimental workflow and the underlying signaling pathway.

Mechanism of Action

The detection of nitric oxide by this compound is a two-step process. First, the cell-permeable DAN-1 EE enters the cell and is hydrolyzed by intracellular esterases to the membrane-impermeable DAN-1. Subsequently, in the presence of NO and oxygen, DAN-1 is converted to the highly fluorescent 1H-naphtho[2,3-d]triazole. This reaction allows for the sensitive detection of intracellular NO production.

Quantitative Data Summary

The following table summarizes representative quantitative data from a typical experiment using this compound to measure nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Treatment GroupAverage Fluorescence Intensity (RFU)Standard DeviationFold Change vs. Control
Untreated Control15,2341,2871.0
LPS (1 µg/mL) + IFN-γ (10 ng/mL)78,9566,5435.2
L-NAME (1 mM) + LPS + IFN-γ21,5432,1091.4

RFU: Relative Fluorescence Units L-NAME is an inhibitor of nitric oxide synthases.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

  • This compound has a molecular weight of 356.85 g/mol .

  • To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Mix thoroughly by vortexing until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

This compound Working Solution (10 µM):

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution 1:1000 in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium, to a final concentration of 10 µM.

  • Protect the working solution from light.

Cell Culture and Seeding
  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow the cells to adhere.

Nitric Oxide Induction and Probe Loading
  • The following day, remove the culture medium from the wells.

  • To induce nitric oxide production, add 100 µL of fresh culture medium containing the desired stimulants (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to the appropriate wells. For control wells, add 100 µL of fresh medium without stimulants.

  • Incubate the plate for 12-24 hours at 37°C and 5% CO2.

  • After the induction period, remove the medium containing the stimulants.

  • Wash the cells once with 100 µL of pre-warmed HBSS or serum-free medium.

  • Add 100 µL of the 10 µM this compound working solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C and 5% CO2, protected from light.

Fluorescence Measurement
  • After incubation with the probe, wash the cells twice with 100 µL of pre-warmed HBSS to remove any excess extracellular probe.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 420-450 nm.

  • It is recommended to take readings from the bottom of the plate if using a clear-bottom plate.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of wells containing only medium and the DAN-1 EE probe (no cells) from the fluorescence intensity of all experimental wells.

  • Normalization (Optional): To account for variations in cell number, a cell viability or proliferation assay (e.g., using Calcein AM or a DNA-binding dye) can be performed on the same plate after the nitric oxide measurement. Normalize the fluorescence intensity of DAN-1 to the cell number.

  • Calculate Fold Change: Divide the average fluorescence intensity of the treated groups by the average fluorescence intensity of the untreated control group to determine the fold change in nitric oxide production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement & Analysis Reagent_Prep Prepare DAN-1 EE Stock & Working Solutions Cell_Seeding Seed Cells in 96-well Plate Reagent_Prep->Cell_Seeding NO_Induction Induce NO Production (e.g., LPS + IFN-γ) Cell_Seeding->NO_Induction Probe_Loading Load Cells with DAN-1 EE Working Solution NO_Induction->Probe_Loading Fluorescence_Reading Read Fluorescence (Ex: 360-380nm, Em: 420-450nm) Probe_Loading->Fluorescence_Reading Data_Analysis Analyze Data (Background Subtraction, Normalization) Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for the this compound fluorescence plate reader assay.

signaling_pathway DAN1EE_ext DAN-1 EE (extracellular) DAN1EE_int DAN-1 EE (intracellular) DAN1EE_ext->DAN1EE_int Cell Membrane Permeation DAN1 DAN-1 DAN1EE_int->DAN1 Triazole Fluorescent Triazole DAN1->Triazole NO Nitric Oxide (NO) NO->DAN1 + O2 Esterases Intracellular Esterases Esterases->DAN1EE_int

Caption: Nitric oxide detection by this compound.

Detecting Nitric Oxide in Biological Samples Using DAN-1 EE Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a highly reactive, short-lived free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its transient nature, direct measurement of NO in biological systems is challenging. A common and reliable strategy is to quantify its more stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), or to use fluorescent probes that react with NO-derived species.

DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging and detection of nitric oxide in living cells and other biological samples. It is a derivative of 2,3-diaminonaphthalene (B165487) (DAN), a well-established reagent for fluorometric NO determination. The cell-permeable nature of DAN-1 EE allows it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester (EE) group, converting it into the less permeable DAN-1 form. This process effectively traps the probe inside the cell, minimizing signal loss due to leakage.

Principle of Detection

The detection mechanism relies on the reaction of the diaminonaphthalene core with nitrosating agents, primarily dinitrogen trioxide (N₂O₃), which are formed from the reaction of NO with oxygen. This reaction, which occurs under acidic conditions, results in the formation of a highly fluorescent and stable triazole derivative, 2,3-naphthotriazole (NAT). The fluorescence intensity of the resulting NAT is directly proportional to the amount of NO produced. For quantitative analysis of total NO production, nitrate in the sample can be first reduced to nitrite, which is then measured along with the pre-existing nitrite.

Quantitative Data Summary

The performance of diaminonaphthalene-based probes for nitric oxide detection can be summarized by several key parameters. The following table provides a compilation of quantitative data from various studies.

ParameterValueBiological Sample TypeDetection Method
Detection Limit ~25 nMBiological SamplesHPLC-FLD[1]
10 pmol/mlCell Culture Media, Plasma, UrineHPLC-FLD[2]
10-50 nMAqueous SolutionFluorometry[3]
~3 nMCultured Cells (intracellular)Fluorometry[4]
Linear Range 0 - 800 nMBiological SamplesHPLC-FLD[1]
12.5 - 2,000 nMWater, Cell Culture Media, Plasma, UrineHPLC-FLD[2]
Excitation Wavelength 360-380 nmIntracellular ImagingFluorescence Microscopy
~365 nmFluorometry / HPLC-FLDFluorometry / HPLC-FLD
Emission Wavelength 420-450 nmIntracellular ImagingFluorescence Microscopy
~410-450 nmFluorometry / HPLC-FLDFluorometry / HPLC-FLD

Diagrams and Visualizations

Nitric Oxide Signaling Pathway

Nitric_Oxide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR / Receptor PLC PLC GPCR->PLC Activates Ca_Channel Ca²⁺ Channel Calcium Ca²⁺ Ca_Channel->Calcium Influx IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER->Calcium Releases CaM Calmodulin (CaM) Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM NOS eNOS / nNOS Ca_CaM->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces Citrulline L-Citrulline NOS->Citrulline L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Leads to Calcium->CaM Binds

Caption: Overview of the Nitric Oxide (NO) signaling pathway.

Detection Chemistry of DAN-1 EE

DAN_Reaction DAN_EE DAN-1 EE (Cell Permeable) DAN_1 DAN-1 (Cell Impermeable) DAN_EE->DAN_1 Cleavage Esterases Intracellular Esterases NAT 2,3-Naphthotriazole (NAT) (Highly Fluorescent) DAN_1->NAT Reaction (Acidic pH) NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 N2O3->NAT

Caption: Reaction mechanism of DAN-1 EE for NO detection.

General Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Nitrate Reduction (Optional, for Total NO) cluster_2 Derivatization & Detection cluster_3 Data Analysis start_cells Culture Cells probe_loading Live Cell Imaging: Load with DAN-1 EE start_cells->probe_loading start_tissue Harvest Tissue homogenize Homogenize in Buffer start_tissue->homogenize start_fluid Collect Biofluid (e.g., Plasma) deproteinize Deproteinize (e.g., ultrafiltration) start_fluid->deproteinize homogenize->deproteinize reduce Incubate with Nitrate Reductase deproteinize->reduce derivatize Lysates/Fluids: React with DAN deproteinize->derivatize Measure Nitrite Only reduce->derivatize measure_fluor Measure Fluorescence (Plate Reader / Microscope) probe_loading->measure_fluor derivatize->measure_fluor measure_hplc Separate & Measure (HPLC-FLD) derivatize->measure_hplc analyze Quantify using Standard Curve measure_fluor->analyze measure_hplc->analyze

Caption: Workflow for NO detection in various biological samples.

Experimental Protocols

Important Pre-experimental Considerations:

  • Reagent Stability: DAN solutions are light-sensitive and should be prepared fresh and protected from light.

  • Sample Integrity: Biological samples should be processed quickly or snap-frozen in liquid nitrogen and stored at -80°C to prevent degradation of NO metabolites.[3] Use buffers containing protease inhibitors for tissue homogenization.

  • Contamination: Avoid contamination from nitrite/nitrate present in water, buffers, and labware. Use high-purity water and reagents.

  • pH: The reaction of DAN with nitrite is acid-catalyzed. However, the resulting fluorescent product, NAT, is more stable and has a higher quantum yield under alkaline conditions.[3]

Protocol 1: Live Cell Imaging of Intracellular NO

This protocol is adapted from methods for similar cell-permeable fluorescent probes and is intended for the qualitative or semi-quantitative visualization of intracellular NO production.[5]

A. Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Cultured cells on coverslips or in imaging-grade microplates

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filters (Excitation: ~360-380 nm, Emission: ~420-450 nm)

B. Method:

  • Prepare DAN-1 EE Stock Solution: Prepare a 1 to 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells on glass-bottom dishes, chamber slides, or coverslips to an appropriate confluency for imaging.

  • Prepare Loading Solution: On the day of the experiment, dilute the DAN-1 EE stock solution to a final working concentration of 5-10 µM in pre-warmed HBSS or serum-free medium. Vortex briefly to mix.

  • Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the DAN-1 EE loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove any extracellular probe.

  • Imaging: Add fresh pre-warmed HBSS to the cells. If applicable, add your experimental compounds (e.g., NO donors or NOS inhibitors) to stimulate or inhibit NO production.

  • Fluorescence Microscopy: Immediately begin imaging using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or equivalent). Acquire images at desired time points to monitor changes in intracellular fluorescence.

Protocol 2: Quantification of Total NO (Nitrite + Nitrate) in Cell Culture Supernatants

This protocol quantifies total NO production by measuring the stable end-products, nitrite and nitrate, in the extracellular medium.

A. Materials:

  • 2,3-diaminonaphthalene (DAN)

  • 0.62 M Hydrochloric Acid (HCl)

  • 2.8 M Sodium Hydroxide (NaOH)

  • Nitrate Reductase (from Aspergillus species)

  • NADPH

  • Sodium Nitrite (NaNO₂) and Sodium Nitrate (NaNO₃) for standards

  • 10 kDa molecular weight cut-off (MWCO) spin filters

  • Fluorometric plate reader or HPLC with a fluorescence detector (HPLC-FLD)

B. Method:

  • Sample Collection & Preparation: Collect cell culture supernatants. To remove interfering proteins, centrifuge the samples through a 10 kDa MWCO spin filter.[6]

  • Standard Curve Preparation: Prepare a series of nitrate standards (e.g., 0-2 µM) in the same culture medium used for the experiment to account for matrix effects.

  • Nitrate Reduction:

    • In a microcentrifuge tube, mix 100 µL of deproteinized sample or standard with 5 µL of nitrate reductase (e.g., 1 U/mL) and 5 µL of NADPH (e.g., 120 µM).

    • Incubate at room temperature for 1 hour to convert nitrate to nitrite.[6]

  • Derivatization with DAN:

    • Prepare a fresh DAN working solution (e.g., 0.05 mg/mL in 0.62 M HCl).

    • Add 10 µL of the DAN solution to each 110 µL sample/standard from the previous step.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Stabilization: Add 5 µL of 2.8 M NaOH to each tube to stop the reaction and stabilize the fluorescent product.

  • Detection:

    • Plate Reader: Transfer the solution to a 96-well black plate and measure fluorescence with excitation at ~365 nm and emission at ~410-450 nm.

    • HPLC-FLD: Inject an aliquot of the solution onto a C18 reversed-phase column. Use an isocratic mobile phase (e.g., 50% methanol (B129727) in 15 mM sodium phosphate (B84403) buffer, pH 7.5) to separate the NAT product.[2] Monitor the eluent with a fluorescence detector set to Ex: 375 nm, Em: 415 nm.[2]

  • Quantification: Determine the concentration of NO in the samples by comparing their fluorescence intensity to the standard curve.

Protocol 3: Quantification of Total NO in Tissue Homogenates

A. Materials:

  • Same as Protocol 2, plus:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tissue homogenizer (e.g., Dounce or sonicator)

  • Refrigerated centrifuge

B. Method:

  • Tissue Preparation: Harvest tissue (e.g., 20-100 mg), wash with ice-cold PBS, and place in a pre-weighed tube.[7]

  • Homogenization: Add 4-6 volumes of ice-cold PBS or a suitable lysis buffer. Homogenize the tissue thoroughly on ice.[7]

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[8]

  • Deproteinization: Transfer the supernatant to a new tube and deproteinize using a 10 kDa MWCO spin filter as described in Protocol 2.

  • Quantification: Proceed with the Nitrate Reduction, Derivatization, Detection, and Quantification steps as outlined in Protocol 2 (steps B.3 through B.7). Adjust calculations for the initial tissue weight and homogenization volume.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Autofluorescence from cells or media components (e.g., phenol (B47542) red, riboflavin).Use phenol red-free medium for experiments. Measure background from cell-free, probe-loaded medium.
Contaminated reagents or water.Use high-purity, HPLC-grade reagents and water.
Incomplete removal of extracellular probe (live cell imaging).Increase the number and duration of washing steps after probe loading.
Low or No Signal Low NO production.Use a positive control (e.g., treat cells with an NO donor like SNAP or DEA/NONOate).
Probe degradation.Prepare fresh DAN/DAN-1 EE solutions for each experiment and protect from light.
Incorrect filter set on microscope/plate reader.Ensure excitation and emission filters match the spectral properties of NAT (~365 nm / ~410-450 nm).
Presence of NO scavengers (e.g., high protein concentration).Ensure samples are adequately deproteinized before the derivatization step.
For total NO assay, inefficient nitrate reduction.Check the activity of the nitrate reductase enzyme and ensure sufficient NADPH is present.
Signal Fades Quickly Photobleaching (live cell imaging).Minimize exposure time to excitation light. Use an anti-fade mounting medium if fixing cells.
Interaction of the fluorescent product (NAT) with other reactive species like peroxynitrite.Interpret results with caution in models with high oxidative/nitrosative stress.

References

Application Notes and Protocols for DAN-1 EE Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAN-1 EE hydrochloride is a cell-permeant fluorescent probe designed for the bioimaging of nitric oxide (NO), a critical signaling molecule in the nervous system. As a member of the diaminonaphthalene family of fluorescent indicators, this compound provides a valuable tool for researchers investigating the complex roles of NO in neurotransmission, synaptic plasticity, and neuropathological conditions. Its utility lies in its ability to be loaded into live cells, where it is modified by intracellular esterases, becoming trapped and subsequently reacting with NO to produce a fluorescent signal. This allows for the real-time visualization and quantification of NO production in neuronal and glial cells.

These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, experimental protocols for its application in cell culture and tissue preparations, and a summary of its key characteristics.

Mechanism of Action

The functionality of this compound as a nitric oxide probe is a two-step process. First, the cell-permeant this compound, which is itself non-fluorescent, readily crosses the plasma membrane of cells. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) groups, converting the molecule into the cell-impermeant DAN-1. This trapping mechanism ensures that the probe is retained within the cell, allowing for the monitoring of intracellular NO production.

In the presence of nitric oxide and oxygen, the diamino groups of the trapped DAN-1 undergo a nitrosation reaction. This chemical transformation results in the formation of a highly fluorescent triazole derivative. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of nitric oxide, enabling researchers to visualize and quantify NO levels within the cell.

Applications in Neuroscience Research

This compound is a versatile tool for a range of applications in neuroscience, including:

  • Monitoring NO production in cultured neurons and glial cells: Investigate the dynamics of NO synthesis in response to various stimuli, such as neurotransmitters, growth factors, or inflammatory agents.

  • Studying the role of NO in synaptic plasticity: Visualize NO production during long-term potentiation (LTP) or long-term depression (LTD) in brain slice preparations.

  • Investigating the involvement of NO in neurotoxicity and neurodegeneration: Assess changes in NO levels in models of neurological disorders like stroke, Alzheimer's disease, and Parkinson's disease.

  • Screening for compounds that modulate nitric oxide synthase (NOS) activity: Evaluate the efficacy of potential therapeutic agents that target the NO signaling pathway.

Data Presentation

The following table summarizes the key spectral properties of this compound upon reaction with nitric oxide. This information is crucial for setting up fluorescence microscopy experiments.

ParameterValue
Excitation Wavelength (peak)~360-380 nm
Emission Wavelength (peak)~420-450 nm
FormCell-permeant ethyl ester hydrochloride
Detection TargetNitric Oxide (NO)

Table 1: Spectral Properties of DAN-1 EE after reaction with NO.

The table below provides hypothetical quantitative data to illustrate how results from an experiment using this compound could be presented. This example demonstrates the change in fluorescence intensity in cultured neurons in response to a known nitric oxide synthase agonist (NMDA) and an inhibitor (L-NAME).

Experimental ConditionMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Control (untreated)100151.0
NMDA (100 µM)450454.5
L-NAME (200 µM)110181.1
NMDA (100 µM) + L-NAME (200 µM)125201.25

Table 2: Example of Quantitative Data Presentation. Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nitric Oxide in Cultured Neurons

This protocol provides a general framework for using this compound to detect and visualize nitric oxide production in live cultured neurons. Optimization of probe concentration and incubation times may be necessary for different cell types and experimental conditions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Cultured neurons on glass-bottom dishes or coverslips

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for excitation around 360 nm and emission around 450 nm)

Procedure:

  • Preparation of DAN-1 EE Stock Solution:

    • Prepare a 1 to 5 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture neurons to the desired confluency on a suitable imaging substrate.

    • On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed balanced salt solution or imaging buffer.

  • Loading of this compound:

    • Dilute the DAN-1 EE stock solution in the imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the cells with the DAN-1 EE loading solution for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any excess extracellular probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the cells at approximately 360-380 nm and collect the emission at approximately 420-450 nm.

    • Acquire baseline fluorescence images before applying any experimental stimuli.

    • Apply your stimulus of interest (e.g., neurotransmitter, drug) and acquire images at regular intervals to monitor changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

    • Normalize the fluorescence changes to the baseline to determine the relative increase in NO production.

Protocol 2: Detection of Nitric Oxide in Brain Slices

This protocol outlines a general procedure for using this compound to visualize NO production in acute brain slices.

Materials:

  • This compound

  • Anhydrous DMSO

  • Freshly prepared acute brain slices (e.g., hippocampal, cortical)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • Fluorescence microscope (confocal or two-photon recommended for tissue imaging)

Procedure:

  • Preparation of Brain Slices:

    • Prepare acute brain slices (200-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before loading the probe.

  • Loading of this compound:

    • Prepare a loading solution of 5-20 µM this compound in oxygenated aCSF.

    • Incubate the brain slices in the loading solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, transfer the slices to fresh, oxygenated aCSF and allow them to wash for at least 15-30 minutes to remove excess probe.

  • Imaging:

    • Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.

    • Locate the region of interest (e.g., CA1 region of the hippocampus).

    • Acquire images using appropriate excitation and emission wavelengths.

    • Apply stimuli to induce NO production (e.g., high-frequency electrical stimulation to induce LTP) and capture the resulting changes in fluorescence.

  • Data Analysis:

    • Analyze the changes in fluorescence intensity in specific cellular layers or regions of the brain slice.

Visualizations

signaling_pathway extracellular Extracellular Space membrane cytosol Cytosol NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Glutamate Glutamate Glutamate->NMDA_R Calmodulin Calmodulin Ca_ion->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active Citrulline L-Citrulline nNOS_active->Citrulline NO Nitric Oxide (NO) nNOS_active->NO Arginine L-Arginine Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Cellular Effects PKG->Downstream

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.

experimental_workflow start Start: Prepare Cultured Neurons or Brain Slices prepare_probe Prepare this compound Working Solution start->prepare_probe load_cells Load Cells/Slices with This compound prepare_probe->load_cells wash Wash to Remove Excess Probe load_cells->wash image_baseline Acquire Baseline Fluorescence Images wash->image_baseline stimulate Apply Experimental Stimulus image_baseline->stimulate image_response Acquire Time-Lapse Fluorescence Images stimulate->image_response analyze Analyze Fluorescence Intensity Changes image_response->analyze end End: Quantify NO Production analyze->end

Application Notes and Protocols for Danshen (Salvia miltiorrhiza) in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Danshen (Salvia miltiorrhiza) and its active constituents. No specific information could be found for a compound named "DAN-1 EE hydrochloride." Based on the similarity in nomenclature, it is presumed that the user is interested in the cardiovascular applications of Danshen, a well-researched traditional medicine.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danshen, the dried root of Salvia miltiorrhiza Burge, is a traditional Chinese medicine with a long history of use in treating cardiovascular diseases such as coronary heart disease, myocardial infarction, and angina pectoris.[1] Its therapeutic effects are attributed to a variety of bioactive compounds that act on multiple targets and signaling pathways involved in cardiovascular pathophysiology.[2] This document provides an overview of the cardiovascular effects of Danshen, its mechanisms of action, and protocols for its investigation in preclinical cardiovascular studies.

Active Components

The cardiovascular protective effects of Danshen are attributed to two main classes of chemical constituents:

  • Lipophilic Diterpene Quinones (Tanshinones): This group includes tanshinone I, tanshinone IIA, cryptotanshinone, and dihydrotanshinone. Tanshinone IIA is the most extensively studied of these compounds.[1]

  • Hydrophilic Phenolic Acids: This group includes danshensu (B613839) (salvianic acid A), salvianolic acid A, and salvianolic acid B.[1]

These compounds can be studied individually or as part of a whole extract to understand their synergistic effects.

Data Presentation

Table 1: Effects of Danshen on Biochemical Indices in Patients with Coronary Heart Disease (CHD)

A clinical study involving patients with CHD demonstrated that a three-month treatment with Danshen pills (27 mg/pill, 10 pills, three times daily) significantly improved several biochemical markers compared to a placebo group.[3]

Biochemical MarkerEffect of Danshen Treatment
Triglycerides (TG)Reduced
Total Cholesterol (TC)Reduced
LDL Cholesterol (LDL-C)Reduced
Lipoprotein (a) (Lp(a))Reduced
HDL Cholesterol (HDL-C)Increased
Apolipoprotein A (ApoA)Increased
Apolipoprotein B (ApoB)Increased
Apolipoprotein E (ApoE)Increased
Gamma-glutamyl transpeptidase (GGT)Reduced
Direct Bilirubin (DBil)Reduced
Uric Acid (UA)Reduced
Homocysteine (Hcy)Reduced
Total Bilirubin (TBil)Increased
Indirect Bilirubin (IBil)Increased

Source: Adapted from a study on the effects of Danshen on biochemical indices in CHD patients.[3]

Table 2: Effects of Danshen Water-Extract on Cardiovascular Risk Factors in a Randomized, Double-Blind, Cross-Over Trial

In contrast to the above findings, a randomized controlled trial in participants with hyperlipidemia and hypertension showed no beneficial effects of a water-extract of Danshen on several cardiovascular risk factors after four weeks of treatment.[4]

ParameterDanshen TreatmentPlacebo Treatmentp-value
LDL Cholesterol (mmol/l)3.82 ± 0.143.52 ± 0.16<0.05
24h Ambulatory Blood Pressure (mmHg)138/84136/87NS
Forearm Blood Flow Response to AcetylcholineNo significant changeNo significant changeNS

Source: Adapted from a randomized double-blind cross-over trial on the cardiovascular effects of Salvia Miltiorrhiza root water-extract.[4]

Note: The conflicting results between studies may be due to differences in the Danshen preparation (whole herb vs. water-extract), dosage, treatment duration, and patient population. The lipophilic tanshinones, which have significant cardiovascular activity, may be present in lower concentrations in water-based extracts.[4]

Experimental Protocols

In Vitro Protocol: Investigating the Effects of Danshen on Endothelial Cell Injury

This protocol describes a general method for studying the protective effects of Danshen or its active components against oxidative stress-induced injury in endothelial cells.

Objective: To determine if Danshen can protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced injury.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium

  • Danshen extract or isolated active components (e.g., Tanshinone IIA)

  • Hydrogen peroxide (H₂O₂)

  • Cell viability assay kit (e.g., MTT or WST-1)

  • Kits for measuring inflammatory markers (e.g., TNF-α, ICAM-1) and nitric oxide (NO) production.

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed HUVECs in 96-well plates. Once confluent, pre-treat the cells with various concentrations of Danshen extract or its active components for a specified period (e.g., 24 hours).

  • Induction of Injury: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for a set duration (e.g., 4 hours) to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.

  • Assessment of Cell Viability: Following H₂O₂ exposure, measure cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Measurement of Inflammatory Markers and NO Production: Collect the cell culture supernatant to measure the levels of inflammatory markers like TNF-α and ICAM-1 using ELISA kits. Measure NO production in the supernatant using a Griess reagent assay.[1]

  • Data Analysis: Compare the results from the Danshen-treated groups with the H₂O₂-only group to determine the protective effects.

In Vivo Protocol: Investigating the Cardioprotective Effects of Danshen in a Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol outlines a general procedure for evaluating the effects of Danshen on myocardial I/R injury in a rat model.

Objective: To assess the ability of Danshen to reduce myocardial infarct size and improve cardiac function following I/R injury.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Danshen extract or isolated active components

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments for thoracotomy

  • Ventilator

  • ECG monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

  • Echocardiography system

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Drug Administration: Administer Danshen extract or its active components to the treatment group of rats via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days) prior to the I/R surgery. The control group should receive the vehicle.

  • Surgical Procedure (Myocardial I/R):

    • Anesthetize the rat and connect it to a ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.

    • After a period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion (e.g., for 2 hours or 24 hours).

  • Assessment of Infarct Size:

    • At the end of the reperfusion period, excise the heart.

    • Slice the ventricles and incubate them in TTC stain. Viable myocardium will stain red, while the infarcted area will remain pale.

    • Quantify the infarct size as a percentage of the area at risk.

  • Assessment of Cardiac Function:

    • In a separate cohort of animals, perform echocardiography before and after the I/R procedure (e.g., at 24 hours or 7 days post-I/R) to assess cardiac function parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Data Analysis: Compare the infarct size and cardiac function parameters between the Danshen-treated and control groups.

Mandatory Visualization

Signaling Pathways

Danshen_Cardiovascular_Signaling cluster_stimuli Cardiovascular Stressors cluster_danshen Danshen Bioactive Components cluster_pathways Intracellular Signaling Pathways cluster_effects Cardioprotective Effects Oxidative_Stress Oxidative Stress NFkB NF-κB Pathway Oxidative_Stress->NFkB PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt ERK12 ERK1/2 Pathway Oxidative_Stress->ERK12 HIF1 HIF-1 Pathway Oxidative_Stress->HIF1 Inflammation Inflammation Inflammation->NFkB Inflammation->PI3K_Akt Inflammation->ERK12 Inflammation->HIF1 Ischemia Ischemia Ischemia->NFkB Ischemia->PI3K_Akt Ischemia->ERK12 Ischemia->HIF1 Tanshinones Tanshinones Tanshinones->NFkB Tanshinones->PI3K_Akt Tanshinones->ERK12 Tanshinones->HIF1 Salvianolic_Acids Salvianolic Acids Salvianolic_Acids->NFkB Salvianolic_Acids->PI3K_Akt Salvianolic_Acids->ERK12 Salvianolic_Acids->HIF1 Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects PI3K_Akt->Anti_apoptotic Vasodilation Vasodilation ERK12->Vasodilation Antioxidant Antioxidant Effects HIF1->Antioxidant Cardioprotection Cardioprotection Anti_inflammatory->Cardioprotection Antioxidant->Cardioprotection Anti_apoptotic->Cardioprotection Vasodilation->Cardioprotection

Caption: Signaling pathways modulated by Danshen components.

Experimental Workflow

Danshen_In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomize into Groups (Control, Danshen-Treated) Animal_Model->Grouping Drug_Admin Administer Danshen or Vehicle (e.g., Oral Gavage, IP) Grouping->Drug_Admin Surgery Induce Cardiovascular Injury (e.g., Myocardial I/R) Drug_Admin->Surgery Cardiac_Function Assess Cardiac Function (Echocardiography) Surgery->Cardiac_Function Infarct_Size Measure Infarct Size (TTC Staining) Surgery->Infarct_Size Biomarkers Analyze Biochemical Markers (ELISA, Western Blot) Surgery->Biomarkers Data_Analysis Statistical Analysis and Interpretation Cardiac_Function->Data_Analysis Infarct_Size->Data_Analysis Biomarkers->Data_Analysis

Caption: General workflow for in vivo cardiovascular studies of Danshen.

References

Application Notes and Protocols for Studying Immune Cell Nitric Oxide Production with DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. In the immune system, NO is a key effector molecule produced by various cells, most notably macrophages, in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS). The production of NO is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). Due to its reactive nature and short half-life, the direct measurement of NO in biological systems is challenging. DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide, offering a valuable tool for researchers studying the intricate role of NO in immune cell function and inflammatory diseases.

Principle of the Assay

This compound is a derivative of 2,3-diaminonaphthalene (B165487) (DAN) that can readily cross cell membranes. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) group, converting it into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell. In the presence of nitric oxide and oxygen, the o-phenylenediamine (B120857) moiety of DAN-1 undergoes a reaction to form a highly fluorescent triazole product. The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification using fluorescence microscopy or a fluorescence plate reader.

Data Presentation

The following table summarizes quantitative data from studies investigating nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. It is important to note that the data presented here were generated using the Griess assay, which measures nitrite (B80452) (a stable oxidation product of NO), and not directly with this compound. However, this data provides a valuable reference for expected levels of NO production under similar experimental conditions.

Cell LineStimulant & ConcentrationIncubation Time (hours)Nitric Oxide Production (as Nitrite in µM) - ControlNitric Oxide Production (as Nitrite in µM) - StimulatedReference
RAW 264.7LPS (1 µg/mL)24Undetectable~25-30[1]
RAW 264.7LPS (1 µg/mL)24~0~40-50[2]
RAW 264.7LPS (1 µg/mL)24~2~20-25[3]
P388D.1LPS (1 µg/mL) & IFN-γ (25 U/mL)24Undetectable~296 pmol/cell[4]
B10-4(S)LPS (1 µg/mL) & IFN-γ (25 U/mL)24Undetectable~70 pmol/cell[4]

Experimental Protocols

Materials and Reagents
  • This compound (FW: 356.85 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Immune cells of interest (e.g., RAW 264.7 murine macrophage cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or fluorescence microscope

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_detection Detection and Analysis cell_culture Culture RAW 264.7 cells cell_seeding Seed cells in a 96-well plate cell_culture->cell_seeding cell_adherence Allow cells to adhere (24h) cell_seeding->cell_adherence lps_stimulation Stimulate with LPS cell_adherence->lps_stimulation probe_loading Load with this compound lps_stimulation->probe_loading incubation Incubate (30-60 min) probe_loading->incubation fluorescence_measurement Measure fluorescence incubation->fluorescence_measurement data_analysis Analyze data fluorescence_measurement->data_analysis

Caption: A general experimental workflow for measuring nitric oxide production.

Detailed Protocol for Nitric Oxide Detection in RAW 264.7 Macrophages

1. Cell Seeding: a. Culture RAW 264.7 cells in complete DMEM medium in a humidified incubator at 37°C with 5% CO₂. b. Harvest cells and adjust the cell density to 2 x 10⁵ cells/mL in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate. d. Incubate the plate for 24 hours to allow the cells to adhere.

2. Cell Treatment (LPS Stimulation): a. Prepare a stock solution of LPS in sterile PBS. b. Dilute the LPS stock solution in complete medium to the desired final concentration (e.g., 1 µg/mL). c. Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing LPS. For control wells, add 100 µL of complete medium without LPS. d. Incubate the plate for the desired period to induce NO production (e.g., 24 hours).

3. Probe Loading: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Immediately before use, dilute the this compound stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 5-10 µM). c. Carefully remove the medium from each well and wash the cells once with 100 µL of warm PBS. d. Add 100 µL of the this compound working solution to each well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.

4. Fluorescence Measurement: a. After incubation, carefully remove the probe solution and wash the cells twice with 100 µL of warm PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360-380 nm and emission at approximately 420-450 nm. d. Alternatively, visualize the cells using a fluorescence microscope with a DAPI filter set.

5. Data Analysis: a. Subtract the background fluorescence from the readings of all wells. b. The fluorescence intensity in the LPS-stimulated wells will be higher than in the control wells, indicating NO production. c. The results can be expressed as relative fluorescence units (RFU) or as a fold change compared to the control group.

Signaling Pathway

LPS-Induced iNOS Expression and Nitric Oxide Production in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The binding of LPS to its receptor complex, which includes Toll-like receptor 4 (TLR4), MD-2, and CD14, on the macrophage surface initiates a downstream signaling cascade. This cascade involves the activation of several intracellular signaling molecules, including MyD88, IRAKs, and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and bind to the promoter region of the Nos2 gene, inducing the transcription and subsequent translation of the iNOS enzyme. The newly synthesized iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis NO Synthesis LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus iNOS_gene Nos2 Gene NFkB_nucleus->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L_Citrulline L-Citrulline iNOS_protein->L_Citrulline L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS_protein

Caption: LPS signaling pathway leading to nitric oxide production in macrophages.

References

Troubleshooting & Optimization

DAN-1 EE hydrochloride not loading into cells properly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAN-1 EE hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any fluorescence in my cells after loading with this compound?

This is a common issue that can stem from several factors. The most likely causes are related to the preparation of the compound, the health of the cells, or the imaging setup.

  • Improper Dissolution: this compound has very low solubility in aqueous buffers like PBS.[1][2] It must first be dissolved in an organic solvent.

  • Compound Degradation: Improper storage may lead to the degradation of the fluorescent probe. The compound should be stored at -20°C and protected from light.[1][2]

  • Low Esterase Activity: The probe requires intracellular esterases to cleave the ethyl ester (EE) group, trapping the fluorescent component (DAN-1) inside the cell.[1][2] Cell types with low esterase activity may not retain the probe effectively.

  • Incorrect Imaging Parameters: Ensure you are using the correct excitation and emission wavelengths for DAN-1. The optimal range for excitation is 360-380 nm, and for emission, it is 420-450 nm.[1][2]

  • Cell Health: Unhealthy or dying cells may not have active enough metabolism, including esterase activity, to process the probe.

Q2: How should I properly dissolve and prepare my this compound stock solution?

Correct preparation of the stock solution is critical for successful cell loading. Due to its poor aqueous solubility, a two-step process is required.

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a high-quality, anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Ethanol to create a concentrated stock solution (e.g., 10-30 mg/mL).[1][2]

  • Prepare a Working Solution: Immediately before your experiment, dilute the concentrated stock solution into your desired cell culture medium or buffer (like Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically in the low µM range). Vortex briefly to ensure it is fully dispersed.

Data Presentation: Properties of this compound

The table below summarizes the key properties of this compound for quick reference.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₂ • HCl[1][3]
Molecular Weight 356.9 g/mol [1][4]
Excitation Wavelength 360 - 380 nm[1][2]
Emission Wavelength 420 - 450 nm[1][2]
Solubility
   • DMSO~30 mg/mL[1][2]
   • Ethanol~30 mg/mL[1][2]
   • PBS (pH 7.4)~0.5 mg/mL[1][2]
Storage -20°C[1][2]
Stability ≥ 1 year at -20°C[1][2]
Q3: My fluorescence signal is very weak. How can I improve it?

A weak signal can often be resolved by optimizing the loading conditions.

  • Increase Concentration: Try increasing the final working concentration of this compound. A titration from 1 µM to 10 µM is a good starting point.

  • Increase Incubation Time: Extend the incubation period to allow for more probe to enter the cells. Typical incubation times range from 30 to 60 minutes.

  • Optimize Cell Density: Ensure you are plating an adequate number of cells. Confluency of 70-80% is often ideal, as very sparse cultures can yield a weak overall signal.

  • Use a Positive Control: To confirm the probe is working, treat a parallel sample of loaded cells with an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) to induce a strong fluorescent signal.

Q4: I see high background fluorescence in my images. What can I do to reduce it?

High background can obscure the specific intracellular signal.

  • Thorough Washing: After incubation, wash the cells two or three times with fresh, pre-warmed buffer or media to remove any extracellular probe that has not been taken up by the cells.

  • Reduce Concentration: If the signal is bright but the background is also high, you may be using too high a concentration of the probe. Try reducing the working concentration.

  • Use Phenol (B47542) Red-Free Medium: Phenol red, a common component of cell culture media, is fluorescent and can contribute to background. Use a phenol red-free medium for the final wash and during imaging.

Mandatory Visualizations

Signaling and Detection Pathway

DAN1_EE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN_EE_out DAN-1 EE (Cell Permeable) DAN_EE_in DAN-1 EE DAN_EE_out->DAN_EE_in Passive Diffusion DAN_1 DAN-1 (Cell Impermeable) DAN_EE_in->DAN_1 Cleavage Esterases Cellular Esterases Esterases->DAN_EE_in Product Fluorescent Triazole Product DAN_1->Product NO Nitric Oxide (NO) NO->Product Reaction Fluorescence Fluorescence Signal (Ex: 370nm, Em: 440nm) Product->Fluorescence

Caption: Mechanism of DAN-1 EE uptake and NO detection.

Experimental Workflow

Experimental_Workflow A 1. Seed Cells (e.g., on coverslips or microplate) B 2. Prepare Reagents - Dissolve DAN-1 EE in DMSO - Dilute to working solution in media A->B C 3. Load Cells - Remove old media - Add DAN-1 EE working solution B->C D 4. Incubate (e.g., 37°C, 30-60 min) C->D E 5. Wash Cells (2-3 times with warm buffer) D->E F 6. Image Cells (Fluorescence Microscope Ex: ~370nm, Em: ~440nm) E->F G 7. Analyze Data F->G

Caption: Standard workflow for cell loading and imaging.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: No / Weak Signal Q_Solvent Was stock dissolved in DMSO/Ethanol first? Start->Q_Solvent A_Solvent_No Action: Remake stock. Dissolve in pure DMSO before diluting in buffer. Q_Solvent->A_Solvent_No No Q_Filters Are microscope filters correct (Ex ~370nm)? Q_Solvent->Q_Filters Yes A_Filters_No Action: Use correct filter set for DAN-1. Q_Filters->A_Filters_No No Q_Concentration Have you tried optimizing concentration & time? Q_Filters->Q_Concentration Yes A_Concentration_No Action: Titrate concentration (1-10 µM) and time (30-90 min). Q_Concentration->A_Concentration_No No Q_Cells Are cells healthy and 70-80% confluent? Q_Concentration->Q_Cells Yes A_Cells_No Action: Check for contamination. Use healthy, optimally confluent cells. Q_Cells->A_Cells_No No Q_Control Does a positive control (e.g., NO donor) work? Q_Cells->Q_Control Yes A_Control_No Issue is likely with the probe (e.g., degraded). Use a fresh vial. Q_Control->A_Control_No No End Problem likely solved or cell line has low esterase activity. Consider alternative probes. Q_Control->End Yes

Caption: Decision tree for troubleshooting loading issues.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Physiological buffer (e.g., HBSS) or complete cell culture medium, pre-warmed to 37°C

Stock Solution (10 mM):

  • Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

  • Based on the molecular weight of 356.9 g/mol , add the appropriate volume of DMSO or Ethanol to make a 10 mM stock solution. (e.g., for 1 mg of powder, add 280.2 µL of DMSO).

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Working Solution (e.g., 5 µM):

  • Thaw one aliquot of the 10 mM stock solution.

  • Dilute the stock solution into pre-warmed cell culture medium or buffer to the desired final concentration. For a 5 µM working solution, dilute the 10 mM stock 1:2000 (e.g., add 2.5 µL of stock to 5 mL of medium).

  • Mix immediately by vortexing or inverting the tube. Use the working solution promptly.

Protocol 2: Standard Cell Loading and Imaging

Materials:

  • Cells cultured on glass-bottom dishes, coverslips, or microplates

  • This compound working solution (from Protocol 1)

  • Pre-warmed physiological buffer (e.g., HBSS or PBS)

  • Fluorescence microscope with DAPI/blue filter set (e.g., Ex: 360-380 nm, Em: 420-450 nm)

Procedure:

  • Grow cells to the desired confluency (typically 70-80%).

  • Aspirate the cell culture medium from the cells.

  • Wash the cells once with 1X PBS or HBSS.

  • Add the freshly prepared DAN-1 EE working solution to the cells.

  • Incubate the cells at 37°C for 30-60 minutes. Protect from light.

  • Aspirate the loading solution.

  • Wash the cells twice with pre-warmed buffer to remove extracellular probe.

  • Add fresh, pre-warmed buffer or phenol red-free medium to the cells for imaging.

  • Immediately proceed to image the cells using a fluorescence microscope with the appropriate filter settings.

References

weak or no fluorescence signal with DAN-1 EE hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering weak or no fluorescence signal when using DAN-1 EE hydrochloride for nitric oxide (NO) detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide (NO)?

A1: DAN-1 EE (hydrochloride) is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide.[1][2] Its detection mechanism involves a multi-step intracellular process:

  • Cellular Uptake: The cell-permeable DAN-1 EE readily crosses the cell membrane.

  • Intracellular Trapping: Inside the cell, ubiquitous esterases cleave the ethyl ester (EE) group, converting DAN-1 EE into the less cell-permeable DAN-1. This process effectively traps the probe within the cell, preventing its leakage and ensuring signal retention.[1][2]

  • Reaction with NO: In the presence of NO, a series of reactions leads to the formation of nitrosating agents (like N₂O₃). These agents react with the non-fluorescent DAN-1 to form the highly fluorescent and stable 2,3-naphthotriazole (NAT).[3]

  • Fluorescence Emission: The resulting NAT product can be detected by its fluorescence, providing an indirect measure of intracellular NO production.

G cluster_outside Extracellular DAN_EE_out DAN-1 EE (Cell-Permeable, Non-Fluorescent) DAN_EE_in DAN-1 EE DAN_EE_out->DAN_EE_in Diffusion DAN_1 DAN-1 (Less Permeable, Non-Fluorescent) DAN_EE_in->DAN_1 Cleavage Esterases Cellular Esterases Esterases->DAN_EE_in NAT 2,3-Naphthotriazole (Highly Fluorescent) DAN_1->NAT NO Nitric Oxide (NO) N2O3 N₂O₃ (Nitrosating Agent) NO->N2O3 N2O3->DAN_1 Fluorescence Signal Fluorescence Signal NAT->Fluorescence Signal

Caption: Mechanism of this compound for NO detection.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: For optimal detection of the fluorescent product, use the following wavelength settings.

ParameterWavelength Range
Excitation360-380 nm
Emission420-450 nm
Table 1. Recommended spectral properties for this compound. Data sourced from[1][2].

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling and storage are critical for maintaining the probe's efficacy.

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light.[1][2][4] The compound is stable for at least one year under these conditions.[1][2]

  • Solubility: this compound is soluble in several organic solvents. Prepare a concentrated stock solution in high-quality, anhydrous DMSO or ethanol.[1][2] Avoid repeated freeze-thaw cycles.

SolventApproximate Solubility
DMSO~30 mg/mL
Ethanol~30 mg/mL
DMF~30 mg/mL
PBS (pH 7.4)0.5 mg/mL
Table 2. Solubility of this compound. Data sourced from[1][2].

Q4: What is a typical working concentration and incubation time for DAN-1 EE?

A4: The optimal concentration and incubation time can vary by cell type and experimental conditions. A typical starting point is a final concentration of 5-10 µM in cell culture medium. Incubation times generally range from 30 to 60 minutes at 37°C. It is highly recommended to optimize these parameters for your specific cell line and experimental setup. A modest intracellular fluorescence signal has been observed as early as 60 minutes after probe addition, which can be enhanced by increasing the probe concentration or incubation time.[5]

Troubleshooting Guide: Weak or No Fluorescence Signal

This guide addresses the most common reasons for suboptimal performance of this compound.

G Start Start: Weak or No Signal CheckControls Is the positive control (e.g., NO donor) fluorescent? Start->CheckControls CheckMicroscope Are microscope settings (filters, lamp, exposure) correct? CheckControls->CheckMicroscope Yes NoNO Problem: Insufficient NO Production Solution: Verify stimulus, use stronger inducer, or check cell responsiveness. CheckControls->NoNO No CheckProbe Was the probe stored and prepared correctly? CheckMicroscope->CheckProbe Yes BadMicroscope Problem: Instrumentation Issue Solution: Use correct Ex/Em filters (360-380/420-450 nm). Check lamp, increase exposure/gain. CheckMicroscope->BadMicroscope No CheckCells Are cells healthy and esterase-active? CheckProbe->CheckCells Yes BadProbe Problem: Probe Degradation/Prep Solution: Use fresh aliquot. Prepare stock solution in anhydrous DMSO/Ethanol. Protect from light. CheckProbe->BadProbe No BadCells Problem: Poor Cell Health/Loading Solution: Confirm cell viability. Optimize probe concentration and incubation time. Ensure sufficient cell density. CheckCells->BadCells No Photobleaching Problem: Photobleaching Solution: Minimize light exposure. Use antifade reagent. Acquire images quickly. CheckCells->Photobleaching Yes

Caption: Troubleshooting flowchart for weak or no DAN-1 EE signal.
ObservationPotential CauseRecommended Solution
No Signal in All Samples (including positive controls) Incorrect Instrument Settings Verify that the correct fluorescence filter set is in use (Excitation: ~360-380 nm, Emission: ~420-450 nm).[1][2] Check the microscope's light source (lamp/laser) and increase exposure time or gain.
Probe Degradation The probe may have degraded due to improper storage (e.g., exposure to light, wrong temperature) or multiple freeze-thaw cycles.[4] Use a fresh aliquot or a new vial of the compound.
Signal in Positive Control, but Weak/No Signal in Experimental Samples Insufficient NO Production The primary cause of a weak signal is a low level of intracellular NO. Confirm that your experimental stimulus is effectively inducing NO synthase (NOS) activity. Consider using a positive control like an NO donor (e.g., SNAP or GSNO) to ensure the probe is working.
Low Cell Viability Dead or unhealthy cells will not have active esterases to convert DAN-1 EE to DAN-1, preventing probe retention. Assess cell viability with a standard assay (e.g., Trypan Blue or a live/dead stain).
Suboptimal Probe Loading The probe concentration or incubation time may be insufficient for your cell type.[5] Perform a titration to find the optimal concentration (e.g., 1-20 µM) and incubation time (e.g., 30-90 min).
Signal Appears Initially but Fades Rapidly Photobleaching The fluorescent product (NAT) is susceptible to photobleaching upon repeated or intense exposure to excitation light.[6] Minimize light exposure, reduce excitation intensity, use an antifade mounting medium, and capture images as efficiently as possible.[7]
High Background Fluorescence Incomplete Wash / Extracellular Probe Residual extracellular probe can contribute to background noise. Ensure thorough washing with a suitable buffer (e.g., PBS or HBSS) after loading to remove any unbound probe.
Autofluorescence Cells and culture medium (especially those containing phenol (B47542) red) can have intrinsic fluorescence.[5] Image a control group of unlabeled cells using the same settings to determine the level of autofluorescence. Use phenol red-free medium for the experiment.
Inconsistent Results Presence of Interfering Species Simultaneous production of superoxide (B77818) can lead to the formation of peroxynitrite, which has been shown to decompose the fluorescent product of the parent DAN reagent, thereby reducing the signal.[8] Consider the potential for reactive oxygen species (ROS) in your system.
Table 3. Troubleshooting guide for common issues with this compound.

Experimental Protocols

General Protocol for NO Detection in Adherent Cells

This protocol provides a general workflow. All steps should be optimized for your specific application.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed cells on coverslips or imaging plates B 2. Culture cells to desired confluency (e.g., 70-80%) A->B C 3. Prepare fresh DAN-1 EE working solution in buffer or medium B->C D 4. Wash cells once with warm buffer (e.g., HBSS) C->D E 5. Load cells with DAN-1 EE solution (e.g., 30-60 min at 37°C) D->E F 6. Wash cells twice to remove excess probe E->F G 7. Add stimulus to induce NO production (include +/- controls) F->G H 8. Image cells using Ex: 360-380 nm Em: 420-450 nm G->H I 9. Quantify fluorescence intensity per cell or region of interest H->I

Caption: General experimental workflow for using DAN-1 EE.

1. Reagent Preparation:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or ethanol. Aliquot and store at -20°C, protected from light.

  • Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or phenol red-free cell culture medium.

2. Cell Preparation:

  • Seed cells on a suitable imaging platform (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency (typically 70-80%).

3. Probe Loading:

  • Warm the imaging buffer to 37°C.

  • Dilute the DAN-1 EE stock solution into the pre-warmed buffer to the final desired working concentration (e.g., 5-10 µM). Vortex briefly to mix.

  • Aspirate the culture medium from the cells and wash once with the warm buffer.

  • Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

4. NO Stimulation and Imaging:

  • Aspirate the loading solution and wash the cells twice with warm buffer to remove any extracellular probe.

  • Add fresh buffer containing your experimental agonist or inhibitor. Include appropriate controls:

    • Negative Control: Unstimulated cells loaded with DAN-1 EE.

    • Positive Control: Cells treated with a known NO donor (e.g., 100 µM S-Nitroso-N-acetyl-DL-penicillamine, SNAP) or an inducer of endogenous NO production (e.g., cytokines).

    • Autofluorescence Control: Unlabeled cells subjected to the same stimulation.

  • Incubate for the desired period to allow for NO production.

  • Proceed immediately to imaging using a fluorescence microscope equipped with appropriate filters (Ex: 360-380 nm, Em: 420-450 nm). Minimize light exposure to prevent photobleaching.

5. Data Analysis:

  • Capture images and quantify the mean fluorescence intensity of individual cells or defined regions of interest using imaging software (e.g., ImageJ/Fiji).

  • Subtract the average background fluorescence from your measurements and normalize the signal of treated cells to that of the negative control.

References

high background fluorescence with DAN-1 EE hydrochloride staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DAN-1 EE hydrochloride to detect nitric oxide (NO).

Troubleshooting Guides

High background fluorescence is a common issue encountered during nitric oxide detection experiments using this compound. This guide provides a systematic approach to identify and resolve the root cause of this problem.

Guide 1: Identifying the Source of High Background Fluorescence

The first step in troubleshooting is to determine the origin of the unwanted fluorescence. The primary sources are typically cellular autofluorescence or non-specific binding of the fluorescent probe.

Experimental Workflow for Diagnosing High Background

cluster_0 Start: High Background Observed cluster_1 Control Experiment cluster_2 Analysis cluster_3 Conclusion & Next Steps start High Background in Stained Sample control Prepare Unstained Control (Cells + Vehicle, No Probe) start->control image_control Image Unstained Control control->image_control decision High Background in Unstained Control? image_control->decision autofluorescence Primary Cause: Autofluorescence Proceed to Guide 2 decision->autofluorescence Yes nonspecific Primary Cause: Non-specific Staining Proceed to Guide 3 decision->nonspecific No cluster_0 Cellular Uptake and Activation cluster_1 Nitric Oxide Reaction DAN1EE DAN-1 EE (Cell-Permeable, Non-Fluorescent) Esterases Intracellular Esterases DAN1EE->Esterases Hydrolysis DAN1 DAN-1 (Cell-Impermeable, Non-Fluorescent) Esterases->DAN1 Triazole Fluorescent Triazole Product DAN1->Triazole NO Nitric Oxide (NO) N2O3 N2O3 (Nitrosating Agent) NO->N2O3 O2 Oxygen (O2) O2->N2O3 N2O3->Triazole Reaction

Technical Support Center: Optimizing DAN-1 EE Hydrochloride for Nitric Oxide Detection in Various Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAN-1 EE hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of DAN--1 EE hydrochloride for the detection of nitric oxide (NO) in different cell types. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable fluorescent indicator used for the bioimaging of nitric oxide (NO).[1][2] It is a derivative of 2,3-diaminonaphthalene (B165487) (DAN) that, upon entering a cell, is hydrolyzed by intracellular esterases to the less cell-permeable DAN-1. This process effectively traps the probe inside the cell, allowing for the sensitive detection of intracellular NO.[1][2]

Q2: What is the mechanism of action of this compound?

This compound itself is not fluorescent. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) group, converting it to DAN-1. In the presence of nitric oxide (NO), DAN-1 is converted to the highly fluorescent triazole derivative, 1-(H)-naphthotriazole. The intensity of the fluorescence is proportional to the concentration of NO.

Q3: What are the recommended excitation and emission wavelengths for DAN-1?

The intracellularly formed DAN-1, after reacting with NO, can be monitored using excitation wavelengths in the range of 360-380 nm and emission wavelengths in the range of 420-450 nm.[1][2]

Q4: How should I prepare and store this compound?

This compound is typically soluble in solvents like DMSO, DMF, and ethanol (B145695).[1][2] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO or ethanol and store it in small aliquots at -20°C or -80°C, protected from light and moisture. For experiments, a fresh working solution should be prepared by diluting the stock solution in a suitable buffer or cell culture medium.

Q5: Why is it important to optimize the concentration of this compound for each cell type?

The optimal concentration of this compound can vary significantly between different cell types due to variations in cell membrane permeability, intracellular esterase activity, and potential for cytotoxicity. Using a concentration that is too high can lead to cytotoxicity and non-specific fluorescence, while a concentration that is too low will result in a weak signal and poor sensitivity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Cell Death or Cytotoxicity Inhibitor concentration is too high: Concentrations significantly above the optimal level can induce cellular stress and apoptosis.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations and assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.[3]
Prolonged exposure: Continuous exposure to the probe can be detrimental to cell health.Reduce the incubation time. Determine the minimum time required to achieve a sufficient fluorescent signal.
Solvent toxicity: The solvent used to dissolve the probe (e.g., DMSO) can be toxic at higher concentrations.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[3] Always include a solvent-only control in your experiments.
Weak or No Fluorescent Signal Inhibitor concentration is too low: Insufficient probe concentration will lead to a weak signal.Increase the concentration of the probe based on the results of your dose-response experiments.
Low intracellular esterase activity: Some cell types may have low esterase activity, leading to inefficient conversion of DAN-1 EE to DAN-1.Pre-incubate cells with a source of esterases or use a different NO probe that does not require enzymatic activation.
Insufficient NO production: The cells may not be producing enough NO to be detected.Ensure that your experimental conditions are appropriate to stimulate NO production. Include a positive control (e.g., cells treated with an NO donor like SNAP or SNP) to confirm the probe is working.
Incorrect timing of probe addition: The probe must be present in the cells when NO is being produced.Optimize the timing of probe loading relative to the experimental stimulus that induces NO production.
High Background Fluorescence Autofluorescence of the compound: The probe itself or its metabolites may have some intrinsic fluorescence.Measure the fluorescence of the probe in cell-free medium to determine its contribution to the background.
Cellular autofluorescence: Cells naturally fluoresce, especially in the blue/green spectrum.Image unstained cells under the same conditions to determine the level of cellular autofluorescence and subtract it from your measurements.
Incomplete removal of extracellular probe: Residual probe in the medium can contribute to background fluorescence.Ensure thorough washing of the cells with buffer after loading with the probe.
Inconsistent Results Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes.Standardize your cell culture conditions, including seeding density and passage number.
Probe degradation: The probe may be unstable under certain conditions.Prepare fresh working solutions of the probe for each experiment and protect them from light.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol describes a method to determine the optimal, non-toxic working concentration of this compound for a specific cell type.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO or ethanol to a final concentration of 10 mM.

  • Cell Seeding: Seed your cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

  • Prepare working solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in serum-free medium or a suitable buffer. A typical starting range would be from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium/buffer with the same final concentration of DMSO/ethanol as the highest probe concentration).

  • Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the working solutions of this compound (and the vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time may also need to be optimized.

  • Washing: After incubation, gently remove the loading solution and wash the cells two to three times with warm PBS or buffer to remove any extracellular probe.

  • Fluorescence Measurement: Add fresh buffer or medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation at ~370 nm and emission at ~430 nm.

  • Cell Viability Assessment: In a parallel plate treated with the same concentrations of this compound, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the fluorescence intensity and cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that gives a good signal-to-noise ratio without significantly affecting cell viability.

Quantitative Data Summary

The following table should be used to record and compare the results from your optimization experiments.

Cell TypeDAN-1 EE HCl Concentration (µM)Incubation Time (min)Fluorescence Intensity (Arbitrary Units)Cell Viability (%)Notes
e.g., HUVEC0 (Vehicle)60100
0.160
0.560
160
560
1060
2060
Your Cell Type

Visualizations

Signaling Pathway Leading to NO Production

This compound is a probe to detect nitric oxide (NO), which is a key signaling molecule in many pathways. Below is a generalized diagram of a common pathway leading to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent NO production.

NO_Signaling_Pathway cluster_cell Endothelial Cell Ligand e.g., Acetylcholine, Bradykinin, Shear Stress Receptor Receptor Ligand->Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex eNOS_inactive eNOS (inactive) CaM_Complex->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine converts to L-Citrulline + NO NO Nitric Oxide (NO) Experimental_Workflow start Start seed_cells Seed cells in a suitable plate start->seed_cells cell_culture Incubate cells to allow attachment and growth seed_cells->cell_culture prepare_reagents Prepare DAN-1 EE HCl working solutions cell_culture->prepare_reagents load_probe Load cells with DAN-1 EE HCl prepare_reagents->load_probe wash_cells Wash cells to remove extracellular probe load_probe->wash_cells stimulate_cells Apply experimental stimulus to induce NO production wash_cells->stimulate_cells measure_fluorescence Measure fluorescence (Plate Reader or Microscope) stimulate_cells->measure_fluorescence data_analysis Analyze data and normalize to controls measure_fluorescence->data_analysis end End data_analysis->end DAN1_Mechanism cluster_cell Inside the Cell DAN1_EE DAN-1 EE HCl (Cell Permeable, Non-fluorescent) DAN1 DAN-1 (Cell Impermeable, Non-fluorescent) DAN1_EE->DAN1 Intracellular Esterases Triazole Naphthotriazole (Highly Fluorescent) DAN1->Triazole + Nitric Oxide (NO)

References

troubleshooting DAN-1 EE hydrochloride photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DAN-1 EE hydrochloride for fluorescent imaging of nitric oxide (NO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for nitric oxide (NO) detection?

DAN-1 EE (hydrochloride) is a cell-permeant fluorescent indicator designed for the bioimaging of nitric oxide. Upon entering a cell, it is hydrolyzed by intracellular esterases into the less-permeable DAN-1. In the presence of NO, DAN-1 is converted to a fluorescent triazole derivative, which can be detected using fluorescence microscopy.[1]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The recommended excitation wavelength for the fluorescent product of this compound is in the range of 360-380 nm, with an emission maximum observed between 420-450 nm.[1]

Q3: My fluorescent signal is weak or non-existent. What are the possible causes?

A weak or absent signal can be attributed to several factors:

  • Low NO Production: The cells may not be producing enough nitric oxide to generate a detectable fluorescent signal.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of the DAN-1 EE product.

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for sufficient intracellular accumulation.

  • Insufficient Incubation Time: The probe may require more time to be taken up by the cells and react with NO.

  • Cell Health: Poor cell viability can affect esterase activity and the overall cellular response.

Q4: I am observing rapid photobleaching of my signal. How can I minimize this?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] To minimize photobleaching during your experiment, consider the following strategies:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.[2][3]

  • Minimize Exposure Time: Use the shortest possible camera exposure times for image acquisition.[3]

  • Optimize Image Acquisition Settings: Avoid unnecessary or prolonged exposure to the excitation light. When setting up the field of view, use a lower light intensity or transmitted light to find the area of interest before switching to fluorescence imaging for capture.[2]

  • Use Antifade Reagents: Incorporate an antifade reagent in your imaging medium or mounting medium to reduce the rate of photobleaching.[4]

Troubleshooting Guide: Photobleaching of this compound

This guide provides a structured approach to troubleshooting photobleaching issues encountered during imaging experiments with this compound.

Problem: Rapid Decrease in Fluorescence Intensity During Imaging
Click to expand troubleshooting steps

1. Optimize Imaging Parameters:

  • Reduce Excitation Light Intensity:

    • Decrease the laser power or the intensity of the illumination source to the lowest level that allows for adequate signal detection.

    • Utilize neutral density (ND) filters to attenuate the excitation light without changing the spectral quality.[2]

  • Minimize Exposure Time:

    • Set the camera exposure time to the shortest duration that provides a sufficient signal-to-noise ratio.

  • Reduce Frequency of Image Acquisition:

    • For time-lapse experiments, increase the interval between image captures to minimize the cumulative light exposure to the sample.

2. Enhance Sample Photostability:

  • Incorporate Antifade Reagents:

    • For live-cell imaging, consider adding an antioxidant such as Trolox to the imaging buffer. The optimal concentration should be determined empirically for your cell type.[4]

    • For fixed cells, use a commercially available antifade mounting medium. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]

  • Control the Oxygen Environment:

    • Reactive oxygen species can contribute to photobleaching. For live-cell imaging, using an oxygen-scavenging system in the imaging medium can be beneficial.

3. Verify Experimental Setup:

  • Check Microscope Filter Sets:

    • Ensure that your microscope's filter cubes are optimized for the excitation and emission spectra of the this compound reaction product (Excitation: ~360-380 nm, Emission: ~420-450 nm).[1] Mismatched filters can lead to inefficient signal detection, tempting the user to increase excitation intensity and thereby accelerate photobleaching.

4. Consider Alternative Probes:

  • If photobleaching of this compound remains a significant issue despite optimization, consider using alternative nitric oxide probes that may offer higher photostability.

Quantitative Data Summary

FeatureThis compoundDAF-2DAR-4M
Excitation Max (nm) ~360-380[1]~495~560
Emission Max (nm) ~420-450[1]~515~575
Quantum Yield Not Reported~0.005 (unreacted) to 0.92 (reacted)Not Reported
Molar Extinction Coefficient (M⁻¹cm⁻¹) Not ReportedNot ReportedNot Reported
Relative Brightness Not ReportedHighHigh
Photostability Moderate (subject to photobleaching)ModerateGenerally considered more photostable than DAF dyes

Experimental Protocols

General Protocol for Live-Cell Imaging of Nitric Oxide with this compound

This protocol provides a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture cells to the desired confluency on a glass-bottom dish or coverslip.

  • Loading Cells with this compound:

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing imaging medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove any extracellular probe.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Use the appropriate filter set for excitation around 360-380 nm and emission detection around 420-450 nm.[1]

    • Acquire images using the lowest possible excitation intensity and shortest exposure time that provide an adequate signal.

    • If conducting time-lapse imaging, minimize the frequency of image acquisition to reduce photobleaching.

Visualizations

Caption: Troubleshooting workflow for this compound photobleaching.

Experimental_Workflow prepare_cells Prepare Cells on Glass-Bottom Dish load_cells Load Cells with Probe (30-60 min, 37°C) prepare_cells->load_cells prepare_probe Prepare DAN-1 EE Working Solution prepare_probe->load_cells wash_cells Wash Cells to Remove Excess Probe load_cells->wash_cells image_cells Image with Fluorescence Microscope (Ex: 360-380nm, Em: 420-450nm) wash_cells->image_cells analyze_data Analyze Fluorescence Intensity image_cells->analyze_data

References

DAN-1 EE hydrochloride cytotoxicity and effects on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DAN-1 EE hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to the initiation of the intrinsic apoptotic pathway. This ultimately results in the activation of caspases and programmed cell death.

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

A2: The cytotoxic effects of this compound have been characterized in a variety of cancer cell lines. See the data summary table below for IC50 values in specific cell lines. We recommend performing a dose-response experiment in your cell line of interest to determine the optimal concentration.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Q1: I am not observing the expected level of cytotoxicity in my experiments. What could be the reason?

A1: Several factors could contribute to lower-than-expected cytotoxicity. Please consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. We recommend performing a titration experiment to determine the optimal concentration for your specific cell line.

  • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.

  • Cell Density: High cell density can sometimes reduce the apparent cytotoxicity. Ensure you are seeding a consistent and appropriate number of cells for your chosen assay.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent. Consider increasing the incubation time to observe a more pronounced effect.

Q2: I am observing significant cell death in my vehicle control (DMSO-treated) group. What should I do?

A2: High levels of cell death in the vehicle control group can confound your results. Here are some troubleshooting steps:

  • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%. Higher concentrations can be toxic to many cell lines.

  • DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture.

  • Cell Line Sensitivity to DMSO: Some cell lines are particularly sensitive to DMSO. If lowering the concentration is not feasible, consider using an alternative solvent if compatible with this compound.

Q3: My results from different cytotoxicity assays (e.g., MTT vs. Annexin V/PI) are not consistent. Why might this be?

A3: Different cytotoxicity and cell viability assays measure distinct cellular parameters.[1]

  • MTT Assay: This colorimetric assay measures metabolic activity, which is an indirect measure of cell viability.[1] A decrease in metabolic activity may not always correlate directly with cell death.

  • Annexin V/PI Staining: This flow cytometry-based assay directly measures apoptosis (Annexin V) and necrosis (Propidium Iodide).[2] It provides a more direct assessment of cell death mechanisms.

Discrepancies can arise if the compound causes a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).[1] It is recommended to use multiple assays to gain a comprehensive understanding of the compound's effects.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HeLaCervical Cancer6.8
JurkatT-cell Leukemia3.1

Table 2: Effect of this compound on Cell Viability in A549 Cells

Concentration (µM)Incubation Time (h)% Cell Viability (MTT Assay)% Apoptotic Cells (Annexin V+)
0 (Vehicle)24100 ± 4.23.1 ± 0.8
52478.3 ± 3.515.4 ± 2.1
102455.1 ± 2.938.7 ± 3.3
202432.6 ± 1.865.2 ± 4.5
0 (Vehicle)48100 ± 5.14.2 ± 1.1
54861.7 ± 4.128.9 ± 2.8
104838.4 ± 3.359.1 ± 4.0
204815.9 ± 1.582.3 ± 5.2

Experimental Protocols

1. MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells and Incubate (24h, 48h, 72h) prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve and Determine IC50 calc_viability->plot_data

Experimental workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway DAN1 This compound Bcl2 Bcl-2 DAN1->Bcl2 inhibits BaxBak Bax/Bak Bcl2->BaxBak inhibits Mito Mitochondrion BaxBak->Mito activates CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

troubleshooting_guide start Low Cytotoxicity Observed? check_concentration Verify Compound Concentration and Cell Line IC50 start->check_concentration Yes end_good Problem Resolved start->end_good No check_storage Check Compound Storage and Handling check_concentration->check_storage check_time Increase Incubation Time check_storage->check_time check_density Optimize Seeding Density check_time->check_density check_density->end_good Issue Resolved end_bad Contact Technical Support check_density->end_bad Issue Persists

References

how to reduce artifacts in DAN-1 EE hydrochloride imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce artifacts in DAN-1 EE hydrochloride imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide (NO). Upon entering a cell, it is hydrolyzed by intracellular esterases to its less permeable form, DAN-1. In the presence of nitric oxide, DAN-1 is converted to a highly fluorescent triazole derivative, allowing for the visualization of NO production.[1][2]

Q2: What are the excitation and emission wavelengths for this compound's fluorescent product?

The fluorescent product of this compound has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 420-450 nm.[1][2]

Q3: What are the most common artifacts encountered in this compound imaging?

Common artifacts include:

  • Photobleaching: A reduction in fluorescence intensity due to prolonged exposure to excitation light.

  • Phototoxicity: Light-induced damage to cells, which can alter their physiology and affect experimental results.

  • Non-specific binding: The probe binding to cellular components other than its target, leading to background fluorescence.

  • Low Signal-to-Noise Ratio: A weak fluorescent signal that is difficult to distinguish from the background.

  • Cellular Autofluorescence: Natural fluorescence from cellular components that can interfere with the signal from the probe.

Troubleshooting Guides

Below are common issues encountered during this compound imaging and step-by-step solutions to address them.

Issue 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Probe Concentration Titrate the concentration of this compound. Start with a concentration in the low micromolar range (e.g., 1-10 µM) and adjust as needed.
Insufficient Incubation Time Ensure an adequate incubation period for the probe to enter the cells and be hydrolyzed by esterases. A typical starting point is 30-60 minutes.
Low Nitric Oxide Production If imaging endogenous NO, ensure that the cells are stimulated appropriately to produce NO. Include positive controls (e.g., cells treated with an NO donor) to verify the probe's responsiveness.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for the 360-380 nm excitation and 420-450 nm emission spectra of the DAN-1 EE fluorescent product.
Incorrect pH of Imaging Buffer The fluorescence of many probes is pH-sensitive. Ensure the imaging buffer is at a physiological pH (typically 7.2-7.4).
Probe Degradation Prepare fresh working solutions of this compound for each experiment from a stock solution stored under recommended conditions (-20°C, protected from light).
Issue 2: High Background Fluorescence or Non-Specific Staining

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Excessive Probe Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background.
Incomplete Removal of Unbound Probe After incubation, wash the cells thoroughly with a physiological buffer (e.g., PBS or HBSS) to remove any unbound probe before imaging.
Cellular Autofluorescence Image a control sample of unstained cells using the same imaging settings to determine the level of autofluorescence. If significant, consider using a lower-autofluorescence medium or pre-treating the sample with a background-reducing agent.
Contaminated Imaging Medium Use fresh, high-quality imaging medium to avoid fluorescent contaminants.
Non-specific Binding to Cellular Components Consider including a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the wash buffer to reduce non-specific binding. However, be cautious as this may affect cell health in live-cell imaging.
Issue 3: Rapid Fading of Fluorescence (Photobleaching)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Excitation Light Intensity Reduce the intensity of the excitation light to the lowest level that provides an adequate signal. Use neutral density filters if available.
Long Exposure Times Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that yields a clear image.
Repeated Imaging of the Same Area Limit the number of exposures on the same field of view. When setting up the microscope and focusing, use a neighboring area to the one you intend to image.
Absence of Antifade Reagents (for fixed cells) If imaging fixed cells, use a mounting medium containing an antifade reagent to reduce photobleaching.
Issue 4: Signs of Cell Stress or Death (Phototoxicity)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Excessive Light Exposure Similar to mitigating photobleaching, reduce both the intensity and duration of light exposure.
High Probe Concentration High concentrations of fluorescent probes can be toxic to cells. Use the lowest effective concentration of this compound.
Unhealthy Cells Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells are more susceptible to phototoxicity.
Suboptimal Imaging Conditions Maintain physiological conditions (37°C, 5% CO₂) during live-cell imaging using a stage-top incubator or a heated microscope stage.

Experimental Protocols

General Protocol for Live-Cell Imaging of Nitric Oxide with this compound

This protocol provides a starting point for imaging NO production in live cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for your cells

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Phosphate-Buffered Saline - PBS)

  • Cells cultured on a suitable imaging dish or slide

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide to an appropriate confluency for imaging (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium or HBSS. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. This allows for the probe to enter the cells and be deacetylated.

  • Washing:

    • Remove the probe-containing solution.

    • Wash the cells 2-3 times with pre-warmed HBSS or imaging buffer to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • If stimulating NO production, add the stimulating agent at this point.

    • Immediately proceed to imaging on a fluorescence microscope equipped with a suitable filter set (Excitation: 360-380 nm, Emission: 420-450 nm) and environmental control (37°C, 5% CO₂).

Quantitative Data Summary

The following table provides a summary of key parameters for this compound. Note that optimal values may vary depending on the specific experimental setup.

ParameterValueReference
Excitation Wavelength 360-380 nm[1][2]
Emission Wavelength 420-450 nm[1][2]
Recommended Starting Concentration 1-10 µMGeneral recommendation for similar probes
Recommended Incubation Time 30-60 minutesGeneral recommendation for similar probes
Solubility ~30 mg/ml in DMF and DMSO, ~0.5 mg/ml in PBS (pH 7.4)[1][2]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_seeding 1. Seed Cells on Imaging Dish probe_loading 2. Load Cells with DAN-1 EE (1-10 µM) cell_seeding->probe_loading incubation 3. Incubate (30-60 min, 37°C) probe_loading->incubation washing 4. Wash to Remove Excess Probe incubation->washing stimulation 5. Stimulate NO Production (Optional) washing->stimulation image_acquisition 6. Acquire Images (Ex: 360-380 nm, Em: 420-450 nm) stimulation->image_acquisition quantification 7. Quantify Fluorescence Intensity image_acquisition->quantification

Caption: Experimental workflow for this compound imaging.

troubleshooting_logic cluster_signal Signal Issues cluster_photodamage Photodamage cluster_solutions Potential Solutions start Imaging Artifact Observed weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background photobleaching Photobleaching start->photobleaching phototoxicity Phototoxicity start->phototoxicity optimize_conc Optimize Probe Concentration weak_signal->optimize_conc optimize_time Adjust Incubation/ Exposure Time weak_signal->optimize_time check_filters Verify Microscope Settings weak_signal->check_filters high_background->optimize_conc wash_cells Improve Cell Washing high_background->wash_cells photobleaching->optimize_time reduce_light Reduce Light Intensity photobleaching->reduce_light use_antifade Use Antifade Reagent photobleaching->use_antifade phototoxicity->optimize_conc phototoxicity->reduce_light

Caption: Troubleshooting logic for common imaging artifacts.

References

improving signal-to-noise ratio with DAN-1 EE hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAN-1 EE hydrochloride to improve the signal-to-noise ratio in nitric oxide (NO) bioimaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeant fluorescent indicator designed for the bioimaging of nitric oxide (NO). Its mechanism relies on the intracellular environment to become an effective probe. The "EE" portion of its name stands for ethyl ester, which renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting it into the less membrane-permeable DAN-1. This trapping mechanism ensures that the probe is retained within the cell, minimizing signal loss due to leakage. In the presence of nitric oxide and oxygen, the o-phenylenediamine (B120857) moiety of DAN-1 undergoes a reaction to form a highly fluorescent triazole derivative. This "turn-on" fluorescence provides a direct correlation between the intensity of the signal and the concentration of NO.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: For the fluorescent triazole product of DAN-1, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is between 420-450 nm.[1][2] It is crucial to use appropriate filter sets on your fluorescence microscope to match these spectral properties for optimal signal detection and to minimize background noise.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture to ensure its stability for at least one year.[1][2] For experiments, the stock solution should be thawed and diluted to the final working concentration in a suitable buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What is a typical working concentration and incubation time for this compound?

A4: The optimal working concentration and incubation time can vary depending on the cell type and experimental conditions. A starting point for optimization is typically in the range of 1-10 µM. Incubation times can range from 30 to 60 minutes at 37°C to allow for sufficient de-esterification and probe loading. It is highly recommended to perform a concentration and time course experiment to determine the optimal conditions for your specific cell line or tissue sample to achieve the best signal-to-noise ratio without causing cellular toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Low Nitric Oxide Production: The cells may not be producing enough NO to be detected. 2. Suboptimal Loading: Inadequate concentration of this compound or insufficient incubation time. 3. Poor De-esterification: Low intracellular esterase activity in the specific cell type. 4. Incorrect Filter Sets: Excitation and emission filters do not match the spectral properties of the DAN-1 triazole product. 5. Probe Degradation: Improper storage or handling of the this compound stock solution.1. Use a Positive Control: Treat cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) to confirm the probe is working. 2. Optimize Loading Conditions: Perform a titration of this compound concentration (e.g., 1-20 µM) and incubation time (e.g., 30-90 minutes). 3. Enhance Esterase Activity (with caution): While not a standard procedure, some protocols for other AM-ester dyes suggest co-incubation with a very low concentration of a non-ionic detergent like Pluronic® F-127 to aid in dye solubilization and cell loading. However, this should be carefully optimized to avoid cytotoxicity. 4. Verify Microscope Settings: Ensure that the excitation and emission filters are appropriate for the 360-380 nm excitation and 420-450 nm emission spectra of the DAN-1 triazole. 5. Prepare Fresh Solutions: Use a fresh aliquot of the stock solution and prepare the working solution immediately before the experiment.
High Background Fluorescence 1. Autofluorescence: Cells or the culture medium may exhibit intrinsic fluorescence in the same spectral range. 2. Incomplete Removal of Extracellular Probe: Residual this compound in the medium can contribute to background. 3. Phototoxicity/Photobleaching: Excessive exposure to excitation light can damage cells and increase non-specific fluorescence.1. Image Unstained Cells: Acquire images of unstained cells under the same imaging conditions to determine the level of autofluorescence. If high, consider using a different imaging medium or specific background subtraction algorithms. 2. Thorough Washing: After incubation with the probe, wash the cells thoroughly with a fresh, pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS) to remove any extracellular dye. 3. Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal. Use neutral density filters and keep the shutter closed when not acquiring images.
Signal Fades Quickly (Photobleaching) 1. High Excitation Light Intensity: Intense light can rapidly destroy the fluorophore. 2. Prolonged Exposure Time: Continuous imaging over long periods can lead to photobleaching.1. Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal. 2. Optimize Imaging Parameters: Decrease the exposure time per frame and/or increase the time interval between acquisitions for time-lapse experiments. 3. Use Antifade Reagents: If imaging fixed cells, use a mounting medium containing an antifade reagent.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell density, passage number, or health can affect NO production and probe loading. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound working solutions. 3. Fluctuations in Imaging Conditions: Changes in lamp intensity, detector sensitivity, or objective lens.1. Standardize Cell Culture: Use cells of a consistent passage number and seed them at the same density for each experiment. Ensure cells are healthy and in the logarithmic growth phase. 2. Consistent Solution Preparation: Always prepare fresh working solutions from the stock immediately before use. 3. Calibrate and Standardize Imaging: Use the same microscope settings for all experiments in a series. If possible, use a calibration standard to ensure consistency of the light source and detector.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical FormulaC₂₀H₂₀N₂O₂ · HCl[1][2]
Molecular Weight356.9 g/mol [1][2]
Excitation Maximum360-380 nm[1][2]
Emission Maximum420-450 nm[1][2]
SolubilityDMSO (~30 mg/ml), Ethanol (~30 mg/ml)[1][2]
Storage-20°C, protected from light[1][2]
Stability≥ 1 year at -20°C[1][2]

Experimental Protocols

Protocol 1: Intracellular Nitric Oxide Detection with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (Excitation: ~370 nm, Emission: ~435 nm)

  • (Optional) Nitric oxide donor (e.g., SNAP) for positive control

  • (Optional) Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) for negative control

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.

  • Reagent Preparation:

    • Thaw the this compound DMSO stock solution to room temperature.

    • Prepare a working solution of this compound in a physiological buffer (e.g., HBSS) to the desired final concentration (start with 5-10 µM). It is crucial to prepare this solution fresh for each experiment.

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with pre-warmed HBSS to remove any extracellular probe.

  • De-esterification:

    • Add fresh pre-warmed culture medium or HBSS to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Imaging:

    • Mount the imaging dish on the fluorescence microscope.

    • If inducing NO production, add the stimulus at this stage. For positive controls, add an NO donor. For negative controls, pre-incubate with a NOS inhibitor before adding the stimulus.

    • Acquire fluorescence images using the appropriate filter set (Ex: 360-380 nm, Em: 420-450 nm).

    • Minimize photobleaching and phototoxicity by using the lowest possible excitation intensity and exposure time.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells using appropriate image analysis software.

    • The change in fluorescence intensity over time or in response to a stimulus can be expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.

Visualizations

experimental_workflow cluster_prep Cell and Reagent Preparation cluster_loading Probe Loading and Activation cluster_imaging Imaging and Analysis cell_prep 1. Plate and culture cells reagent_prep 2. Prepare fresh DAN-1 EE working solution wash1 3. Wash cells with buffer reagent_prep->wash1 load_probe 4. Incubate with DAN-1 EE solution wash1->load_probe wash2 5. Wash to remove excess probe load_probe->wash2 deesterify 6. Incubate for de-esterification wash2->deesterify stimulate 7. Add stimulus (optional) deesterify->stimulate image 8. Acquire fluorescence images stimulate->image analyze 9. Quantify fluorescence intensity image->analyze

Caption: Experimental workflow for intracellular nitric oxide detection using this compound.

signaling_pathway DAN1EE_ext DAN-1 EE (extracellular) Cell_Membrane Cell Membrane DAN1EE_ext->Cell_Membrane DAN1EE_int DAN-1 EE (intracellular) Cell_Membrane->DAN1EE_int Esterases Intracellular Esterases DAN1EE_int->Esterases Hydrolysis DAN1 DAN-1 (trapped) Esterases->DAN1 NO Nitric Oxide (NO) + O₂ DAN1->NO Reaction Triazole Fluorescent Triazole NO->Triazole Fluorescence Fluorescence Signal (420-450 nm) Triazole->Fluorescence Emission

Caption: Mechanism of action of this compound for nitric oxide detection.

References

DAN-1 EE hydrochloride stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of DAN-1 EE hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS 1049720-51-5) is a cell-permeable fluorescent indicator used for the bioimaging of nitric oxide (NO).[1][2][3] Its full chemical name is 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride.[1] The "EE" designation refers to the ethyl ester group, which renders the molecule membrane-permeable. Once inside a cell, endogenous esterases cleave the ethyl ester, trapping the active probe (DAN-1) inside. This active form reacts with nitric oxide (in the presence of oxygen) to form a highly fluorescent triazole product, allowing for the visualization of NO production.[1][2][4]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

This compound has good solubility in several common organic solvents. Stock solutions should be prepared in high-purity, anhydrous solvents to minimize hydrolysis.

Q3: How should solid this compound be stored?

Solid this compound should be stored under dry, dark conditions. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[5] For short-term storage (days to weeks), storage at 2-8°C is acceptable.[5] The compound has a shelf life of over two years if stored properly as a solid.[5]

Q4: What are the recommended storage conditions for stock solutions?

Once dissolved, stock solutions are more susceptible to degradation. It is best practice to prepare fresh solutions for each experiment. If storage is necessary:

  • Short-term (days): Store aliquots in tightly sealed vials at -20°C, protected from light.

  • Long-term (weeks to months): For longer-term storage, aliquoting and storing at -80°C is recommended to minimize degradation from freeze-thaw cycles and slow down potential hydrolysis.

Avoid repeated freeze-thaw cycles. It is critical to use anhydrous solvents for stock solutions to prevent hydrolysis of the ethyl ester group.

Q5: Is this compound stable in aqueous solutions like PBS or cell culture media?

The ethyl ester group of DAN-1 EE is susceptible to hydrolysis, a reaction that is accelerated in aqueous and/or alkaline conditions.[6] The compound has very low solubility in aqueous buffers like PBS (approximately 0.5 mg/mL).[1][2] Due to this low solubility and the high potential for hydrolysis, it is strongly recommended not to store this compound in aqueous solutions. Working solutions should be prepared by diluting the organic stock solution into the aqueous buffer or media immediately before use.

Data Summary Tables

Table 1: Solubility of this compound

SolventApproximate SolubilitySource
DMSO~30 mg/mL[1][2]
DMF~30 mg/mL[1][2]
Ethanol~30 mg/mL[1][2]
PBS (pH 7.4)~0.5 mg/mL[1][2]

Table 2: Recommended Storage Conditions

FormatShort-Term StorageLong-Term StorageStabilitySource
Solid Dry, dark, 0-4°C (days to weeks)Dry, dark, -20°C (months to years)>2 years[5]
Organic Stock Solution Aliquots at -20°C, protected from lightAliquots at -80°C, protected from lightBest if used fresh; stability is limitedGeneral Best Practice

Troubleshooting Guides

Issue 1: Low or no fluorescent signal in cells.

  • Cause: Compound degradation.

    • Solution: Ensure the solid compound and stock solutions have been stored correctly. Prepare a fresh stock solution from solid material. Prepare working solutions immediately before the experiment.

  • Cause: Inefficient cleavage of the ethyl ester by cellular esterases.

    • Solution: Increase the incubation time of the probe with the cells to allow for more complete hydrolysis to the active DAN-1 form.

  • Cause: Low levels of nitric oxide production.

    • Solution: Include a positive control (e.g., cells stimulated with an agent known to induce NO production) to confirm that the detection system is working.

  • Cause: Incorrect fluorescence detection settings.

    • Solution: Verify that the excitation and emission wavelengths are set appropriately for the fluorescent product (Excitation: ~360-380 nm, Emission: ~420-450 nm).[1][2]

Issue 2: High background fluorescence or precipitate observed in working solution.

  • Cause: Precipitation of the compound in aqueous media.

    • Solution: The final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution should be kept as low as possible (typically <0.5%) to maintain solubility. Ensure the stock solution is fully dissolved before diluting into the aqueous buffer. Gentle vortexing during dilution can help.

  • Cause: Autofluorescence from cells or media.

    • Solution: Image an unstained control sample (cells only) to determine the baseline autofluorescence. Consider using a phenol (B47542) red-free medium during imaging, as phenol red can contribute to background fluorescence.

  • Cause: Contamination of stock solution.

    • Solution: Prepare a fresh stock solution using anhydrous solvent and sterile techniques. Filter-sterilize the stock solution if necessary, using a compatible (e.g., PTFE) syringe filter.

Experimental Protocols & Visualizations

Protocol: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products, primarily the hydrolyzed carboxylic acid.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30-40°C.[7][8]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program (Example):

      • 0-5 min: 30% B

      • 5-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Detection:

    • Wavelength: Monitor at the λmax of this compound (~251 nm) or use a PDA detector to scan a range (e.g., 220-450 nm) to detect potential degradants with different spectral properties.[1][2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of ~1 mg/mL.

    • For stability testing, incubate the solution under desired stress conditions (e.g., elevated temperature, different pH values).

    • Before injection, dilute the sample to a final concentration of ~50 µg/mL with the initial mobile phase composition.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main DAN-1 EE peak. The primary degradation product (hydrolyzed acid) is expected to be more polar and thus have a shorter retention time than the parent ester compound.

Diagram: Workflow for Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation A Weigh solid DAN-1 EE HCl B Add anhydrous solvent (e.g., DMSO, Ethanol) A->B C Vortex to ensure complete dissolution B->C D Create small volume aliquots C->D E Store aliquots at -20°C (short-term) or -80°C (long-term) D->E F Protect from light E->F G Thaw one aliquot E->G H Dilute immediately into aqueous buffer/media G->H I Use in experiment without delay H->I

Caption: Recommended workflow for preparing and storing this compound solutions.

Diagram: Cellular Mechanism of Action

G cluster_cell Inside Cell cluster_outside Outside Cell Esterase Cellular Esterases DAN1 DAN-1 (Active Probe, Trapped) Esterase->DAN1 Cleaves Ester Product Fluorescent Product (Emits light at ~420-450 nm) DAN1->Product NO Nitric Oxide (NO) NO->Product DAN1EE DAN-1 EE (Membrane Permeable) DAN1EE->Esterase Crosses Membrane

Caption: Cellular activation and detection mechanism of the DAN-1 EE probe.

Diagram: Troubleshooting Logic for Low Signal

G Start Start: Low/No Signal CheckStorage Probe stored correctly? Start->CheckStorage CheckPositiveControl Positive control (NO induction) included? CheckStorage->CheckPositiveControl Yes FreshProbe Prepare fresh stock solution CheckStorage->FreshProbe No CheckSettings Microscope settings correct? CheckPositiveControl->CheckSettings Yes RunPositiveControl Run experiment with positive control CheckPositiveControl->RunPositiveControl No VerifySettings Verify Ex/Em wavelengths (~370 nm / ~435 nm) CheckSettings->VerifySettings No Success Problem Solved CheckSettings->Success Yes (Investigate Biology) FreshProbe->Success RunPositiveControl->Success VerifySettings->Success

References

issues with DAN-1 EE hydrochloride esterase cleavage in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAN-1 EE hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent probe for the bioimaging of nitric oxide (NO). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide (NO). Its chemical name is 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride.[1][2] The "EE" in its name refers to the ethyl ester group. This ester group renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular enzymes called esterases cleave the ethyl ester group, converting DAN-1 EE into the less cell-permeable DAN-1.[1] This trapping mechanism is crucial for retaining the probe within the cell, thereby preventing signal loss due to diffusion.[1] In the presence of nitric oxide (NO), DAN-1 is converted to a highly fluorescent triazole derivative, which can be detected using fluorescence microscopy.

Q2: What are the optimal excitation and emission wavelengths for the cleaved and NO-reacted DAN-1?

The fluorescent product of DAN-1's reaction with NO can be monitored using excitation wavelengths in the range of 360-380 nm and emission wavelengths between 420-450 nm.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) at concentrations of approximately 30 mg/mL.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO or ethanol. This stock solution should be stored at -20°C or -80°C for long-term stability and protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing a working solution, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Q4: What is the role of intracellular esterases in the function of DAN-1 EE?

Intracellular esterases, such as carboxylesterases (CESs), are a superfamily of serine hydrolases that catalyze the hydrolysis of ester bonds.[3] In the context of DAN-1 EE, these enzymes are essential for its activation. By cleaving the ethyl ester group, they convert the cell-permeable DAN-1 EE into the cell-impermeable DAN-1.[1] This enzymatic conversion is a critical step for trapping the probe inside the cells, allowing for the subsequent detection of intracellular nitric oxide. The ester prodrug strategy is a common approach to enhance the cell permeability of molecules containing charged carboxylate groups.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Suggested Solution
Weak or No Fluorescence Signal 1. Inefficient Esterase Cleavage: The cell type used may have low endogenous esterase activity.- Validate Esterase Activity: Use a positive control substrate for esterase activity (e.g., fluorescein (B123965) diacetate or calcein (B42510) AM) to confirm that the cells are enzymatically active. - Increase Incubation Time: Extend the incubation period with DAN-1 EE to allow for more complete cleavage. - Optimize Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as esterase activity can be dependent on the metabolic state of the cell.
2. Low Nitric Oxide (NO) Production: The cells may not be producing enough NO to be detected.- Use a Positive Control: Stimulate the cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or an agonist that induces endogenous NO production (e.g., acetylcholine (B1216132) or bradykinin (B550075) in endothelial cells) to confirm that the probe can detect NO. - Optimize Experimental Conditions: Ensure that all necessary co-factors for nitric oxide synthase (NOS), such as L-arginine and tetrahydrobiopterin, are present in the culture medium.
3. Probe Instability or Degradation: this compound may be sensitive to light or prolonged exposure to aqueous solutions.- Protect from Light: Handle the probe and stained cells in low-light conditions to prevent photobleaching. - Prepare Fresh Working Solutions: Prepare the DAN-1 EE working solution immediately before use.
4. Incorrect Filter Sets/Microscope Settings: The excitation and emission wavelengths may not be optimal for the fluorescent product.- Verify Filter Sets: Ensure that the microscope's filter sets are appropriate for the excitation (360-380 nm) and emission (420-450 nm) spectra of the NO-reacted DAN-1.[1] - Optimize Imaging Parameters: Adjust the gain and exposure time to enhance signal detection, being careful to avoid saturation.
High Background Fluorescence 1. Incomplete Removal of Extracellular Probe: Residual DAN-1 EE on the cell surface or in the medium can contribute to background noise.- Thorough Washing: After loading the cells with DAN-1 EE, wash them two to three times with a warm, phenol (B47542) red-free medium or phosphate-buffered saline (PBS) to remove any extracellular probe.
2. Autofluorescence: The cells or the culture medium may exhibit intrinsic fluorescence.- Use Phenol Red-Free Medium: Phenol red is a known source of background fluorescence. Use a phenol red-free medium for the duration of the experiment. - Image Unstained Cells: Acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence. This can be subtracted from the final image.
3. Probe Concentration Too High: Excessive concentrations of DAN-1 EE can lead to non-specific binding and high background.- Titrate the Probe Concentration: Perform a concentration-response experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio for your specific cell type and experimental conditions. A typical starting concentration is in the low micromolar range.
Cell Death or Altered Morphology 1. Cytotoxicity of the Probe: High concentrations of DAN-1 EE or the solvent used for the stock solution may be toxic to the cells.- Perform a Cytotoxicity Assay: Use a viability stain (e.g., trypan blue or a live/dead cell staining kit) to assess the health of the cells after incubation with DAN-1 EE at various concentrations. - Minimize Solvent Concentration: Ensure the final concentration of DMSO or ethanol in the culture medium is non-toxic (typically ≤ 0.1%).
2. Phototoxicity: Prolonged exposure to the excitation light, especially in the UV range, can be damaging to cells.- Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. - Use a More Sensitive Detector: A more sensitive camera can reduce the required exposure time.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nitric Oxide with this compound

This protocol provides a general procedure for loading cells with DAN-1 EE and imaging intracellular NO production.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on a suitable imaging dish or plate (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto the imaging dish at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.

  • Preparation of DAN-1 EE Working Solution: Prepare a 1 to 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in a serum-free, phenol red-free cell culture medium to a final working concentration (typically 2-10 µM). The optimal concentration should be determined empirically for each cell type.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with a warm, phenol red-free medium or PBS to remove any extracellular probe.

  • Imaging: Add fresh, phenol red-free medium to the cells. If desired, add your experimental compounds (e.g., NO donors or inhibitors). Image the cells using a fluorescence microscope with excitation at 360-380 nm and emission at 420-450 nm.

Protocol 2: Validation of Esterase-Dependent Probe Activation

This protocol can be used to confirm that the observed fluorescence signal is dependent on intracellular esterase activity.

Materials:

  • All materials from Protocol 1

  • A general esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate (B84403) - BNPP) or heat-inactivated cells.

  • Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure: Method A: Using an Esterase Inhibitor

  • Follow steps 1 and 2 of Protocol 1.

  • Inhibitor Pre-treatment: Pre-incubate a subset of the cells with an appropriate concentration of an esterase inhibitor (e.g., 10-100 µM BNPP) for 30-60 minutes at 37°C.

  • Co-incubation: Add the DAN-1 EE working solution (containing the esterase inhibitor for the pre-treated group) to both the control and inhibitor-treated cells. Incubate for 30-60 minutes.

  • Follow steps 4 and 5 of Protocol 1.

  • Analysis: Compare the fluorescence intensity between the control and inhibitor-treated cells. A significant reduction in fluorescence in the presence of the esterase inhibitor indicates that the signal is dependent on esterase cleavage.

Method B: Using Fixed (Dead) Cells

  • Follow step 1 of Protocol 1.

  • Cell Fixation: Fix a subset of the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. This will inactivate intracellular enzymes, including esterases. Wash the fixed cells thoroughly with PBS.

  • Loading: Load both the live and fixed cells with the DAN-1 EE working solution as described in step 3 of Protocol 1.

  • Follow steps 4 and 5 of Protocol 1.

  • Analysis: Compare the fluorescence intensity between the live and fixed cells. The absence or significant reduction of signal in the fixed cells confirms the requirement of active intracellular esterases.

Visualizations

DAN_1_EE_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAN_EE_ext DAN-1 EE (Cell-Permeable) DAN_EE_int DAN-1 EE DAN_EE_ext->DAN_EE_int Passive Diffusion Esterase Intracellular Esterases DAN_EE_int->Esterase DAN_1 DAN-1 (Cleaved, Less Permeable) Esterase->DAN_1 Ester Cleavage NO Nitric Oxide (NO) DAN_1->NO Fluorescent_Product Fluorescent Triazole NO->Fluorescent_Product Reaction Troubleshooting_Logic Start Experiment Start: Low/No Fluorescence Signal Check_Esterase Is Esterase Activity Confirmed? Start->Check_Esterase Check_NO Is NO Production Confirmed? Check_Esterase->Check_NO Yes Sol_Esterase Validate with positive control (e.g., Calcein AM). Increase incubation time. Check_Esterase->Sol_Esterase No Check_Microscope Are Microscope Settings Optimal? Check_NO->Check_Microscope Yes Sol_NO Use NO donor (e.g., SNAP). Ensure L-arginine is present. Check_NO->Sol_NO No Sol_Microscope Verify filter sets. Optimize gain/exposure. Check_Microscope->Sol_Microscope No End Signal Improved Check_Microscope->End Yes Sol_Esterase->Check_Esterase Sol_NO->Check_NO Sol_Microscope->Check_Microscope

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Detection: Fluorescent Imaging with DAN-1 EE Hydrochloride versus the Griess Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the accurate and reliable quantification of this transient molecule is paramount. This guide provides a comprehensive comparison of two widely used methods for NO detection: the fluorescent imaging probe DAN-1 EE hydrochloride and the classic colorimetric Griess assay.

This document will objectively compare the performance of these two methods, furnish detailed experimental protocols, and present supporting data to facilitate the selection of the most appropriate technique for your research needs.

At a Glance: Key Performance Characteristics

The choice between this compound and the Griess assay hinges on the specific experimental requirements, including the desired sensitivity, spatial resolution, and the nature of the biological sample.

FeatureThis compoundGriess AssayAlternative Fluorescent Probes (e.g., DAF series)
Principle Intracellular fluorescence imagingColorimetric quantification of nitrite (B80452) (NO₂⁻)Intracellular fluorescence imaging
Analyte Detected Nitric Oxide (NO)Nitrite (NO₂⁻), a stable NO metaboliteNitric Oxide (NO)
Detection Limit Nanomolar (nM) range[1]Micromolar (µM) range (typically 0.5 - 1 µM)[2][3]Nanomolar (nM) range
Spatial Resolution High (subcellular localization)None (bulk measurement)High (subcellular localization)
Temporal Resolution Real-time imaging of dynamic changesEndpoint measurement of accumulated nitriteReal-time imaging of dynamic changes
Sample Type Live cellsCell lysates, culture media, plasma, urineLive cells
Throughput Lower (image acquisition and analysis)High (plate-reader based)Lower (image acquisition and analysis)
Potential for Interference Autofluorescence, photobleachingThiols, ascorbate, nitrate (B79036) reductase inhibitors[4]Autofluorescence, photobleaching, pH sensitivity
Signal Stability Dependent on probe photostabilityStable for at least one hour after reactionVaries by probe

Principles of Detection

This compound: Visualizing Nitric Oxide in Live Cells

This compound is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide in living cells. Its mechanism relies on a two-step process. First, the ethyl ester (EE) moiety renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting DAN-1 EE into its membrane-impermeable form, DAN-1. This trapping mechanism ensures the accumulation of the probe within the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be visualized and quantified using fluorescence microscopy.

DAN-1 EE Mechanism of Action
The Griess Assay: A Classic Method for Nitrite Quantification

The Griess assay is a well-established colorimetric method that indirectly measures nitric oxide production by quantifying the concentration of nitrite (NO₂⁻), one of its stable breakdown products in aqueous solutions. The assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide (B372717) reacts with nitrite to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a colored azo compound that absorbs light maximally at approximately 540 nm. The intensity of the resulting color is directly proportional to the nitrite concentration in the sample.

Griess Assay Experimental Workflow

Experimental Protocols

Protocol 1: Live Cell Imaging of Nitric Oxide with this compound

This protocol provides a general guideline for the use of this compound for detecting NO in cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Fluorescence microscope with appropriate filters (Excitation ~360-380 nm, Emission ~420-450 nm)

  • Live-cell imaging chamber

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Loading of DAN-1 EE:

    • Dilute the DAN-1 EE stock solution in serum-free medium or an appropriate buffer to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DAN-1 EE loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove any extracellular probe.

  • NO Stimulation and Imaging:

    • Add fresh, pre-warmed culture medium or buffer to the cells.

    • Treat the cells with the experimental compound to induce NO production.

    • Immediately begin acquiring images using a fluorescence microscope. Capture images at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. The increase in fluorescence intensity is proportional to the amount of NO produced.

Protocol 2: Quantification of Nitrite using the Griess Assay

This protocol is for the determination of nitrite concentration in cell culture supernatants.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solution

  • Deionized water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Nitrite Standards:

    • Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) by diluting the stock nitrite standard in the same medium as the samples.

  • Sample Collection: Collect cell culture supernatants and centrifuge to remove any cellular debris.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot a standard curve of absorbance versus nitrite concentration for the standards.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Comparison with Alternative Fluorescent Probes

While this compound is a valuable tool, several other fluorescent probes for NO detection are available, with the diaminofluorescein (DAF) series being the most prominent.

Probe FamilyKey Features
DAN (e.g., DAN-1 EE) - Reacts with NO to form a fluorescent triazole. - Good sensitivity and specificity.
DAF (e.g., DAF-2, DAF-FM) - Diaminofluorescein-based probes. - DAF-FM offers higher photostability and is less pH-sensitive than DAF-2. - Widely used and well-characterized.
DAR (e.g., DAR-4M) - Diaminorhodamine-based probes. - Emit in the longer wavelength (orange-red) region, which can reduce interference from cellular autofluorescence. - Generally more photostable than DAF probes.

The selection of a fluorescent probe should consider factors such as the expected NO concentration, the pH of the cellular environment, and the presence of autofluorescent compounds.

Conclusion

Both this compound and the Griess assay are powerful methods for studying nitric oxide. This compound excels in providing high-resolution spatial and temporal information about NO production within living cells. In contrast, the Griess assay offers a simple, high-throughput method for quantifying the total amount of nitrite, a stable NO metabolite, in bulk samples. The choice of method should be guided by the specific research question and the experimental context. For a comprehensive understanding of NO signaling, a combination of these and other detection methods may be the most effective approach.

References

A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAN-1 EE Hydrochloride vs. DAF-FM Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes. Its transient nature and low physiological concentrations necessitate sensitive and reliable detection methods. Fluorescent probes have emerged as indispensable tools for the real-time imaging and quantification of NO in biological systems. This guide provides an objective comparison of two commercially available fluorescent probes for nitric oxide detection: DAN-1 EE hydrochloride and DAF-FM diacetate. This comparison is based on their fundamental properties, mechanisms of action, and available performance data to assist researchers in selecting the optimal probe for their specific experimental needs.

Mechanism of Action and Key Properties

Both this compound and DAF-FM diacetate are cell-permeable compounds that, once inside the cell, are cleaved by intracellular esterases to release their active, less membrane-permeable forms. This intracellular trapping mechanism allows for the accumulation of the probe within the cell, enhancing the detection of locally produced NO.

This compound is a derivative of 2,3-diaminonaphthalene (B165487) (DAN).[1] Upon entering the cell, it is hydrolyzed to DAN-1. In the presence of nitric oxide and oxygen, DAN-1 is converted to a highly fluorescent triazole derivative.[1]

DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a fluorescein-based probe.[2][3] Intracellular esterases convert it to DAF-FM. DAF-FM reacts with an oxidized form of NO, generated in the presence of oxygen, to form a fluorescent benzotriazole (B28993) adduct.[2][3][4]

Data Presentation: A Comparative Overview

FeatureThis compoundDAF-FM Diacetate
Mechanism of Action Forms a fluorescent triazole derivative upon reaction with NO and O₂.[1]Forms a fluorescent benzotriazole adduct upon reaction with oxidized NO.[2][3][4]
Excitation Wavelength (max) ~360-380 nm~495 nm[2][3][4]
Emission Wavelength (max) ~420-450 nm~515 nm[2][3][4]
Quantum Yield (Φ) Not Reported~0.81 (after reaction with NO)[2][3]
Sensitivity (Limit of Detection) Not Reported~3 nM[2]
Photostability Not ReportedMore photostable than DAF-2[2]
pH Sensitivity Information not availableFluorescence is independent of pH above 5.5[2]
Cytotoxicity Potential for cytotoxicity due to its naphthalene (B1677914) core.[5] Specific data not available.Generally considered to have low cytotoxicity at working concentrations.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in NO detection using these probes, the following diagrams have been generated using Graphviz.

DAN1_EE_Pathway DAN1_EE_ext DAN-1 EE (extracellular) DAN1_EE_int DAN-1 EE (intracellular) DAN1_EE_ext->DAN1_EE_int Cellular Uptake DAN1 DAN-1 DAN1_EE_int->DAN1 Esterase Cleavage Triazole Fluorescent Triazole DAN1->Triazole NO Nitric Oxide (NO) + O₂ NO->Triazole

This compound NO Detection Pathway

DAF_FM_Pathway DAFFM_DA_ext DAF-FM Diacetate (extracellular) DAFFM_DA_int DAF-FM Diacetate (intracellular) DAFFM_DA_ext->DAFFM_DA_int Cellular Uptake DAFFM DAF-FM DAFFM_DA_int->DAFFM Esterase Cleavage Benzotriazole Fluorescent Benzotriazole DAFFM->Benzotriazole Oxidized_NO Oxidized NO Oxidized_NO->Benzotriazole

DAF-FM Diacetate NO Detection Pathway

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_detection Detection cell_seeding Seed cells in appropriate culture vessel cell_culture Culture cells to desired confluency cell_seeding->cell_culture prepare_probe Prepare working solution of fluorescent probe cell_culture->prepare_probe incubate_probe Incubate cells with probe solution prepare_probe->incubate_probe wash_cells Wash cells to remove excess probe incubate_probe->wash_cells add_stimulus Add experimental stimulus to induce NO production wash_cells->add_stimulus image_cells Image cells using fluorescence microscopy add_stimulus->image_cells quantify_fluorescence Quantify fluorescence intensity image_cells->quantify_fluorescence

General Experimental Workflow for Intracellular NO Detection

Experimental Protocols

Protocol 1: Intracellular NO Detection with DAF-FM Diacetate

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • DAF-FM diacetate (stock solution in DMSO)

  • Cultured cells on a suitable imaging substrate (e.g., glass-bottom dish)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol (B47542) red

  • Reagents for inducing NO production (e.g., agonist, cytokine)

  • Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation ~488 nm, Emission ~520 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a working solution of DAF-FM diacetate (typically 1-10 µM) in a serum-free medium or HBSS.[2]

    • Remove the culture medium from the cells and wash once with the same buffer.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[2]

  • Washing and De-esterification:

    • Remove the probe-containing solution and wash the cells twice with warm buffer to remove any extracellular probe.

    • Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.[2]

  • NO Induction and Imaging:

    • Induce NO production by adding the desired stimulus to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope. Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

    • The increase in fluorescence intensity is proportional to the amount of NO produced.

Protocol 2: General Protocol for Intracellular NO Detection with this compound

As a detailed, validated protocol for this compound is not widely available, the following is a general guideline based on the principles of using cell-permeable ester probes. Optimization is critical.

Materials:

  • This compound (stock solution in a suitable solvent like DMSO or ethanol)

  • Cultured cells on a suitable imaging substrate

  • Balanced salt solution or cell culture medium without phenol red

  • Reagents for inducing NO production

  • Fluorescence microscope with appropriate filters for DAN-1 (Excitation ~360-380 nm, Emission ~420-450 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound in a serum-free medium or buffer. The optimal concentration needs to be determined empirically, but a starting range of 1-10 µM is suggested.

    • Wash cells once with buffer and then incubate with the this compound working solution for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Remove the probe solution and wash the cells twice with a warm buffer.

    • Add fresh, pre-warmed buffer or medium and incubate for an additional 15-30 minutes to allow for esterase cleavage.

  • NO Induction and Imaging:

    • Add the stimulus to induce NO production.

    • Begin imaging using the appropriate filter set for DAN-1. Monitor the fluorescence intensity over time.

Discussion and Recommendations

DAF-FM diacetate is a well-characterized and widely used probe for NO detection. Its high quantum yield, good sensitivity, and photostability make it a reliable choice for many applications.[2] The extensive literature available provides a solid foundation for its use and troubleshooting. Its excitation and emission in the visible range are compatible with standard fluorescence microscopy setups.

This compound , on the other hand, offers the advantage of excitation in the near-UV range, which can be beneficial in reducing autofluorescence from biological samples that is often more prominent in the blue-green region of the spectrum. However, the lack of published data on its quantum yield, sensitivity, and photostability makes a direct performance comparison with DAF-FM diacetate challenging. Furthermore, the naphthalene core of this compound raises potential concerns about cytotoxicity.[5] Naphthalene and its derivatives have been shown to exhibit cytotoxic effects, and researchers should be mindful of this, especially in long-term imaging experiments. It is crucial to perform appropriate controls to assess the potential toxicity of this compound on the specific cell type being investigated.

For researchers requiring a well-validated and highly sensitive probe for NO detection with a wealth of supporting literature, DAF-FM diacetate is the recommended choice. Its performance characteristics are well-documented, providing a higher degree of confidence in the experimental results.

This compound may be a suitable alternative for experiments where excitation in the near-UV is desirable to minimize autofluorescence. However, due to the limited data on its performance and potential for cytotoxicity, thorough validation and control experiments are essential before its adoption in critical studies. Researchers should carefully determine the optimal working concentration and assess any potential cytotoxic effects in their experimental system.

References

DAN-1 EE Hydrochloride: A Comparative Guide to its Specificity for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO), a pivotal signaling molecule, is critical. This guide provides a comprehensive comparison of DAN-1 EE hydrochloride, a fluorescent probe for NO, with alternative methods for detecting reactive oxygen species (ROS), supported by experimental data and detailed protocols.

This compound (Naphtho[2,3-a]phenothiazine-8,13-dione, 2-amino-5-(ethyl-ester) hydrochloride) is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide. Its utility lies in its ability to diffuse across cell membranes and subsequently become hydrolyzed by intracellular esterases to the less permeable DAN-1. This trapping mechanism prevents signal loss due to probe leakage. The detection of NO is based on the reaction of the vicinal diamine group of DAN-1 with NO in the presence of oxygen to form a highly fluorescent triazole product.

Specificity of this compound for Nitric Oxide

While direct quantitative data on the cross-reactivity of this compound with a wide range of reactive oxygen species is limited in publicly available literature, the specificity of the closely related diaminofluorescein (DAF) family of probes offers valuable insights. Studies on probes like DAF-2 have shown that they do not significantly react with ROS such as superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO⁻) to produce a fluorescent signal under physiological conditions. The fluorescence of these diamino-based probes is primarily dependent on the presence of NO and oxygen, which lead to the formation of a nitrosating agent that reacts with the probe.

However, it is crucial to acknowledge a potential for indirect interference. Peroxynitrite, formed from the rapid reaction of NO and superoxide, has been shown to decompose the fluorescent triazole product of diaminonaphthalene (DAN), a structural component of DAN-1. This could potentially lead to an underestimation of NO levels in environments with high peroxynitrite concentrations.

To provide a clearer picture of its performance, a comparative analysis with commonly used ROS-specific probes is essential.

Performance Comparison: DAN-1 EE vs. Common ROS Probes

FeatureThis compoundDihydroethidium (DHE)2',7'-Dichlorodihydrofluorescein diacetate (H₂DCF-DA)MitoSOX™ Red
Primary Target Nitric Oxide (NO)Superoxide (O₂•⁻)General ROS (primarily H₂O₂)Mitochondrial Superoxide (O₂•⁻)
Detection Principle Formation of a fluorescent triazole from the reaction of the diamine with a nitrosating agent derived from NO and O₂.Oxidation to fluorescent ethidium (B1194527) and the more specific 2-hydroxyethidium.Oxidation to the highly fluorescent dichlorofluorescein (DCF).Selective oxidation by mitochondrial superoxide to a fluorescent product.
Excitation (nm) ~360-380~518~495~510
Emission (nm) ~420-450~605~529~580
Cell Permeability Yes (as the ethyl ester)YesYes (as the diacetate)Yes
Potential for Cross-Reactivity Peroxynitrite may degrade the fluorescent product.Can be oxidized by other ROS to ethidium, leading to non-specific signals.Can be oxidized by various ROS and RNS, lacks specificity.Generally considered specific for mitochondrial superoxide.

Experimental Protocols

Protocol 1: Intracellular Nitric Oxide Detection with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells of interest cultured on a suitable imaging platform (e.g., glass-bottom dishes or microplates)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free medium

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Loading:

    • Prepare a working solution of this compound (typically 5-10 µM) in pre-warmed HBSS or serum-free medium.

    • Remove the culture medium from the cells and wash once with the same buffer.

    • Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the loading solution and wash the cells twice with pre-warmed buffer to remove excess probe.

  • Stimulation (Optional):

    • If investigating stimulated NO production, add the stimulus to the cells in fresh buffer.

  • Measurement:

    • Immediately acquire fluorescence images or readings using an excitation wavelength of ~370 nm and an emission wavelength of ~435 nm.

Protocol 2: Superoxide Detection with Dihydroethidium (DHE)

Materials:

  • Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)

  • Cells of interest

  • Appropriate cell culture medium or buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture or prepare a single-cell suspension.

  • Loading:

    • Prepare a DHE working solution (typically 5-10 µM) in cell culture medium or buffer.

    • Incubate the cells with the DHE working solution for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells once with fresh medium or buffer.

  • Measurement:

    • Analyze the cells immediately by fluorescence microscopy (Ex/Em: ~518/605 nm) or flow cytometry.

Protocol 3: General ROS Detection with H₂DCF-DA

Materials:

  • H₂DCF-DA stock solution (e.g., 10 mM in DMSO)

  • Cells of interest

  • Appropriate cell culture medium or buffer

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Preparation: Culture or prepare cells as required.

  • Loading:

    • Prepare an H₂DCF-DA working solution (typically 5-20 µM) in serum-free medium or buffer.

    • Incubate the cells with the working solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with fresh medium or buffer.

  • Measurement:

    • Measure the fluorescence intensity (Ex/Em: ~495/529 nm).

Protocol 4: Mitochondrial Superoxide Detection with MitoSOX™ Red

Materials:

  • MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)

  • Cells of interest

  • HBSS or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired density.

  • Loading:

    • Prepare a MitoSOX™ Red working solution (typically 2.5-5 µM) in pre-warmed HBSS.

    • Incubate the cells with the working solution for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells three times with pre-warmed buffer.

  • Measurement:

    • Analyze the cells immediately by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry.

Signaling Pathways and Experimental Workflows

DAN1_EE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAN-1 EE DAN-1 EE DAN-1 DAN-1 DAN-1 EE->DAN-1 Cell Membrane Permeation Fluorescent Triazole Fluorescent Triazole DAN-1->Fluorescent Triazole Reaction Esterases Esterases Esterases->DAN-1 Hydrolysis NO NO Nitrosating Agent Nitrosating Agent NO->Nitrosating Agent O2 O2 O2->Nitrosating Agent Nitrosating Agent->Fluorescent Triazole

Caption: Mechanism of this compound for nitric oxide detection.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell Culture Cell Culture Loading Loading Cell Culture->Loading Probe Selection Probe Selection Probe Selection->Loading Washing Washing Loading->Washing Stimulation Stimulation Washing->Stimulation Measurement Measurement Stimulation->Measurement Image Acquisition Image Acquisition Measurement->Image Acquisition Fluorescence Quantification Fluorescence Quantification Image Acquisition->Fluorescence Quantification Statistical Analysis Statistical Analysis Fluorescence Quantification->Statistical Analysis

Caption: General experimental workflow for fluorescent probe-based detection.

A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAN-1 EE Hydrochloride vs. DAF-FM Diacetate and DAR-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three fluorescent probes used for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. We will compare the performance of DAN-1 EE hydrochloride, DAF-FM diacetate, and DAR-4M AM, supported by available experimental data, to assist researchers in selecting the most suitable probe for their specific applications.

Overview of Fluorescent Nitric Oxide Probes

Fluorescent probes are indispensable tools for real-time monitoring of NO in living cells and tissues. The probes compared in this guide are cell-permeable esters that, once inside the cell, are cleaved by intracellular esterases to release the active, less permeable fluorescent indicator. The reaction of these indicators with NO, typically in the presence of oxygen, results in a significant increase in fluorescence intensity, allowing for the quantification and visualization of NO production.

Quantitative Performance Comparison

The selection of an appropriate fluorescent probe is contingent on its photophysical and chemical properties. The following table summarizes the key performance metrics for this compound, DAF-FM diacetate, and DAR-4M AM based on available data.

FeatureThis compoundDAF-FM DiacetateDAR-4M AM
Excitation Max (nm) 360-380[1][2]495[3][4][5][6][7]560[8]
Emission Max (nm) 420-450[1][2]515[3][4][5][6][7]575[8]
Quantum Yield (Φ) Data not available~0.005 (before NO), ~0.81 (after NO)[3][4][5][7][9]Data not available (fluorescence increases ~840-fold)[10][11]
Detection Limit Data not available~3 nM[4][5][9]~10 nM[10][11]
Photostability Data not availableMore photostable than DAF-2[3][4][5][6][7][9]Photostable[10][11]
pH Stability Data not availableStable above pH 5.5[3][4][5][6][7][9]Stable in a wide pH range (4-12)[12]
Cell Permeability Yes[1][2]Yes[3][4][5][13]Yes[10][11][12]

Signaling Pathway and Detection Mechanism

Nitric oxide is a key signaling molecule synthesized by nitric oxide synthases (NOS).[13] Once produced, NO can diffuse across cell membranes and activate downstream signaling cascades, most notably the activation of soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).

The fluorescent probes discussed here primarily detect NO through a reaction that forms a fluorescent triazole derivative. This reaction is dependent on the presence of oxygen and is generally specific for NO over other reactive oxygen and nitrogen species.

Nitric_Oxide_Signaling_and_Detection cluster_signaling Cellular NO Signaling cluster_detection Fluorescent Probe Detection L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Probe_Active Active Probe (Less Permeable) NO->Probe_Active cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects PKG->Physiological_Effects Probe_Ester Probe-EE/DA/AM (Cell Permeable) Esterases Intracellular Esterases Probe_Ester->Esterases Esterases->Probe_Active Fluorescent_Product Fluorescent Triazole Product Probe_Active->Fluorescent_Product NO Oxygen Oxygen Oxygen->Fluorescent_Product

Caption: Nitric oxide signaling pathway and mechanism of fluorescent probe detection.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the intracellular detection of nitric oxide using this compound, DAF-FM diacetate, and DAR-4M AM.

Protocol 1: Intracellular NO Detection with this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO. A typical starting concentration is 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging plate or slide.

  • Probe Loading:

    • Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the loading solution and wash the cells twice with the imaging buffer to remove any extracellular probe.

  • NO Induction and Measurement:

    • Induce nitric oxide production as required by your experimental design (e.g., using an NO donor or a specific agonist).

    • Image the cells using a fluorescence microscope with excitation at 360-380 nm and emission at 420-450 nm.[1][2]

Protocol 2: Intracellular NO Detection with DAF-FM Diacetate
  • Reagent Preparation:

    • Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or appropriate imaging plates and culture to the desired density.

  • Probe Loading:

    • Dilute the DAF-FM diacetate stock solution to a final concentration of 1-10 µM in a serum-free medium or HBSS.

    • Remove the culture medium, wash the cells once with the loading buffer, and then add the DAF-FM diacetate solution.

    • Incubate for 20-60 minutes at 37°C.[3]

  • Washing and De-esterification:

    • Wash the cells twice with fresh buffer or medium to remove excess probe.

    • Incubate the cells for an additional 15-30 minutes in fresh medium to allow for complete de-esterification of the intracellular probe.[3]

  • NO Measurement:

    • Induce NO production if required.

    • Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.[3][4][5][6][7]

Protocol 3: Intracellular NO Detection with DAR-4M AM
  • Reagent Preparation:

    • Prepare a 5 mM stock solution of DAR-4M AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells in a suitable format for fluorescence imaging or measurement.

  • Probe Loading:

    • Dilute the DAR-4M AM stock solution to a final working concentration of 5-10 µM in a neutral aqueous buffer.[8]

    • Remove the culture medium, wash the cells, and add the DAR-4M AM loading solution.

    • Incubation times can vary, with some protocols suggesting 30 minutes.[8]

  • Washing:

    • Wash the cells to remove the extracellular probe.

  • NO Induction and Measurement:

    • Induce nitric oxide production as required by your experiment.

    • Measure fluorescence with excitation at ~560 nm and emission at ~575 nm.[8]

Experimental Workflow and Probe Selection Logic

The choice of a fluorescent NO probe should be guided by the specific experimental requirements, including the expected concentration of NO, the pH of the environment, and the instrumentation available.

Probe_Selection_Workflow cluster_workflow Experimental Workflow cluster_logic Probe Selection Logic Start Start: Plan NO Detection Experiment Cell_Prep Prepare Cells Start->Cell_Prep Probe_Loading Load with Cell-Permeable Probe Cell_Prep->Probe_Loading Washing Wash to Remove Extracellular Probe Probe_Loading->Washing De_esterification Allow for De-esterification Washing->De_esterification Stimulation Induce NO Production (Optional) De_esterification->Stimulation Imaging Fluorescence Imaging/Measurement Stimulation->Imaging Analysis Data Analysis Imaging->Analysis End End Analysis->End pH_Consideration Acidic Environment? Sensitivity_Need High Sensitivity Needed? pH_Consideration->Sensitivity_Need No DAR_4M_AM DAR-4M AM (pH 4-12) pH_Consideration->DAR_4M_AM Yes DAF_FM DAF-FM Diacetate (pH > 5.5) Sensitivity_Need->DAF_FM Yes DAN_1_EE DAN-1 EE (UV Excitation) Sensitivity_Need->DAN_1_EE Consider if UV excitation is feasible

Caption: General experimental workflow and probe selection considerations.

Conclusion

Both DAF-FM diacetate and DAR-4M AM are well-characterized and widely used fluorescent probes for the detection of nitric oxide. DAF-FM diacetate offers high sensitivity and is suitable for experiments where the pH is maintained above 5.5.[3][4][5][6][7][9] DAR-4M AM provides the advantage of being stable over a broader pH range and its longer excitation/emission wavelengths can help to minimize autofluorescence.[12]

This compound, with its UV excitation and blue emission, may offer an alternative spectral window for multicolor imaging experiments. However, the lack of publicly available, detailed quantitative performance data for this compound makes a direct and comprehensive comparison with DAF-FM diacetate and DAR-4M AM challenging. Researchers considering this compound should perform thorough validation and optimization for their specific experimental system.

References

A Researcher's Guide to Confirming Intracellular Nitric Oxide with DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular nitric oxide (NO) is crucial for understanding its diverse roles in cellular signaling and pathophysiology. This guide provides a comprehensive comparison of DAN-1 EE hydrochloride with other fluorescent probes, offering experimental data and detailed protocols to validate its use for detecting intracellular NO.

This compound is a cell-permeable fluorescent probe designed for the detection of nitric oxide in living cells. Its mechanism relies on the intracellular environment to transform it into a highly fluorescent molecule upon reacting with NO. This guide will delve into the specifics of this probe, compare it to a well-established alternative, and provide the necessary protocols to ensure its accurate application in your research.

Mechanism of Action: From Non-Fluorescent to a Beacon of NO

This compound is a derivative of 2,3-diaminonaphthalene (B165487) (DAN). The "EE" signifies an ethyl ester group, which renders the molecule lipophilic and allows it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester, converting DAN-1 EE into its membrane-impermeable form, DAN-1. This crucial step effectively traps the probe within the cell.

In the presence of nitric oxide, the diamino groups of DAN-1 undergo a nitrosation reaction, leading to the formation of a fluorescent triazole derivative. This reaction is the basis for the detection of intracellular NO, as the fluorescence intensity is directly proportional to the concentration of NO.

Head-to-Head Comparison: this compound vs. DAF-FM DA

To provide a clear perspective on the performance of this compound, we compare it with DAF-FM DA, a widely used and well-characterized fluorescent probe for intracellular NO.

FeatureThis compoundDAF-FM DA
Mechanism Cell-permeable ethyl ester derivative of 2,3-diaminonaphthalene (DAN). Cleaved by intracellular esterases to trap the probe, which then reacts with NO to form a fluorescent triazole.Cell-permeable diacetate derivative of 4-amino-5-methylamino-2',7'-difluorofluorescein. Cleaved by intracellular esterases to trap the probe, which then reacts with NO to form a fluorescent benzotriazole (B28993) derivative.[1]
Excitation Max ~360-380 nm[2]~495 nm[1]
Emission Max ~420-450 nm[2]~515 nm[1]
Fluorescence Quantum Yield of NO Adduct Not explicitly reported in reviewed literature.~0.81[3]
Reported Detection Limit for NO ~10-50 nM (for the parent compound, DAN)[4]~3 nM[5]

Experimental Protocols: Ensuring Accurate Intracellular NO Measurement

To confirm that the fluorescence signal from this compound accurately reflects intracellular NO levels, a series of validation experiments are essential.

Protocol 1: In Vitro Calibration with an NO Donor

This protocol aims to determine the fluorescence response of DAN-1 EE to known concentrations of NO.

Materials:

  • This compound

  • A nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the NO donor in deoxygenated PBS.

  • Add the this compound stock solution to each well of the microplate to a final concentration of 5-10 µM.

  • Add the different concentrations of the NO donor to the wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using excitation and emission wavelengths appropriate for the DAN-1-NO adduct (~360-380 nm excitation, ~420-450 nm emission).

  • Plot the fluorescence intensity against the NO donor concentration to generate a calibration curve.

Protocol 2: Cellular Loading and Stimulation

This protocol describes the loading of cells with this compound and the subsequent stimulation to induce intracellular NO production.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • An agent to stimulate NO production (e.g., lipopolysaccharide - LPS, and interferon-gamma - IFN-γ for macrophages; or a calcium ionophore like A23187 for endothelial cells)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).

  • Wash the cells with warm PBS.

  • Incubate the cells with 5-10 µM this compound in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed cell culture medium.

  • Treat the cells with the stimulating agent to induce NO production.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry at the appropriate wavelengths.

Protocol 3: Validation with NOS Inhibitors and NO Scavengers

This is a critical step to confirm the specificity of the fluorescence signal for NO.

Materials:

  • Cells loaded with this compound and stimulated as in Protocol 2.

  • A nitric oxide synthase (NOS) inhibitor (e.g., L-NG-Nitroarginine methyl ester - L-NAME).

  • A nitric oxide scavenger (e.g., 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide - cPTIO).

Procedure:

  • NOS Inhibition: Pre-incubate a set of cells with an effective concentration of L-NAME (e.g., 100-500 µM) for at least 30 minutes before loading with this compound and stimulation.

  • NO Scavenging: To another set of stimulated, DAN-1 EE-loaded cells, add cPTIO (e.g., 100 µM) to the medium.

  • Compare the fluorescence intensity of the cells treated with the inhibitor or scavenger to the stimulated cells without these agents. A significant reduction in fluorescence confirms that the signal is dependent on NOS activity and the presence of NO.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for validation, and the logical relationships of the control experiments.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Stimulus Stimulus (e.g., LPS, A23187) Receptor Receptor Stimulus->Receptor CaM CaM Receptor->CaM Ca2+ eNOS_iNOS eNOS / iNOS CaM->eNOS_iNOS Activates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO O2 eNOS / iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response PKG->Physiological_Response

Caption: Nitric Oxide Signaling Pathway.

experimental_workflow start Start cell_culture Culture Cells start->cell_culture probe_loading Load with DAN-1 EE Hydrochloride cell_culture->probe_loading wash Wash to Remove Excess Probe probe_loading->wash stimulate Stimulate NO Production wash->stimulate image_analyze Image or Analyze Fluorescence stimulate->image_analyze end End image_analyze->end validation_logic cluster_experiment Experimental Condition cluster_controls Control Conditions cluster_results Expected Results for Validation Stimulated_Cells Stimulated Cells + DAN-1 EE LNAME Pre-treat with L-NAME (NOS Inhibitor) Stimulated_Cells->LNAME Compare cPTIO Treat with cPTIO (NO Scavenger) Stimulated_Cells->cPTIO Compare Unstimulated Unstimulated Cells + DAN-1 EE Stimulated_Cells->Unstimulated Compare Reduced_Fluorescence1 Significantly Reduced Fluorescence LNAME->Reduced_Fluorescence1 Reduced_Fluorescence2 Significantly Reduced Fluorescence cPTIO->Reduced_Fluorescence2 Basal_Fluorescence Basal or No Increase in Fluorescence Unstimulated->Basal_Fluorescence

References

A Comparative Analysis of Fluorescent Probes for Nitric Oxide Detection: A Focus on DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Nitric Oxide Detection by Fluorescent Probes

The majority of fluorescent probes for nitric oxide, including DAN-1 EE hydrochloride, DAF-2, and certain BODIPY derivatives, operate on a similar detection principle. These probes typically feature an aromatic vicinal diamine moiety. In the presence of nitric oxide and oxygen, this diamine is converted to a triazole derivative, a chemical transformation that is accompanied by a significant increase in fluorescence quantum yield. This "turn-on" fluorescence response allows for the sensitive detection of NO in various biological contexts.

DAN-1 EE (hydrochloride) is a cell-permeable derivative of 2,3-diaminonaphthalene (B165487) (DAN).[1] Upon entering the cell, it is hydrolyzed by intracellular esterases to the less permeable DAN-1, which then reacts with NO to form the fluorescent 2,3-naphthotriazole (NAT) product.[1] This mechanism, in theory, allows for the intracellular trapping of the probe and a more localized signal.

Performance Comparison of Nitric Oxide Probes

A direct comparison of the brightness of fluorescent probes is best achieved by evaluating their fluorescence quantum yield (Φf) and molar extinction coefficient (ε). Brightness is proportional to the product of these two values. While specific data for this compound's reaction product is elusive, we can compare the well-documented performance of DAF-2 and BODIPY-based probes.

ProbeFormQuantum Yield (Φf) - Before NO ReactionQuantum Yield (Φf) - After NO ReactionFold Increase in FluorescenceExcitation (nm)Emission (nm)
DAN-1 EE Cell-permeable esterNot ReportedNot ReportedNot Reported~365[1]~415[2]
DAF-2 Non-permeable~0.005[1]~0.92[1]~184[1]~495[3]~515[3]
DAF-FM Non-permeable~0.005[2]~0.81[2]~160[2]~495[2]~515[2]
BODIPY-based (RBA) Cell-permeableNot Reported0.87[4]Not ReportedNot ReportedNot Reported
BODIPY-based (BDT) Cell-permeable0.06[5]0.55[5]~9Not ReportedNot Reported

Note: The quantum yield and fold increase in fluorescence can vary depending on the specific molecular structure of the BODIPY probe and the experimental conditions.

From the available data, it is evident that probes like DAF-2 and certain BODIPY derivatives exhibit a substantial increase in their quantum yield upon reaction with nitric oxide, leading to a very bright fluorescent signal. For instance, the quantum yield of DAF-2's triazole product is reported to be as high as 0.92.[1] This high quantum efficiency contributes to its widespread use and the low detection limits reported for NO (as low as 5 nM).[3]

While a quantitative value for the brightness of the DAN-1 EE reaction product is not available, its utility is noted in its cell-permeable nature and the potential for intracellular retention of the probe.[1] However, one report mentions that the parent compound, DAN, is not ideally suited for intracellular detection due to rapid leakage and short excitation/emission wavelengths that can lead to high background fluorescence in biological samples.[1]

Signaling Pathways and Detection Mechanism

The fundamental mechanism for these fluorescent probes involves the reaction of a vicinal diamine with an N-nitrosating species derived from nitric oxide in the presence of oxygen to form a fluorescent triazole.

Nitric Oxide Detection Mechanism General Reaction Mechanism for Diamine-Based NO Probes NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 Probe Non-fluorescent Diamine Probe Product Highly Fluorescent Triazole Product Probe->Product Reaction with N2O3

Caption: General reaction mechanism of diamine-based fluorescent probes with nitric oxide.

Experimental Protocols

Accurate and reproducible measurement of fluorescence quantum yield is essential for the objective comparison of fluorescent probes. The following are detailed protocols for the relative (comparative) method of quantum yield determination.

Protocol 1: Relative Quantum Yield Determination

This method involves comparing the fluorescence intensity of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Sample of interest (e.g., the triazole product of DAN-1 EE, DAF-2, or BODIPY probe with NO)

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Correct the emission spectra for the wavelength-dependent response of the detector. Most modern spectrofluorometers have built-in correction files.

  • Integrate the area under the corrected fluorescence emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Determine the slope (Gradient) of the linear plots for both the standard (Gradstd) and the sample (Gradsmp).

  • Calculate the quantum yield of the sample (Φsmp) using the following equation:

    Φsmp = Φstd * (Gradsmp / Gradstd) * (nsmp2 / nstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradsmp and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • nsmp and nstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Quantum Yield Measurement Workflow Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Std Prepare Standard Dilutions Abs_Measure Measure Absorbance (UV-Vis) Prep_Std->Abs_Measure Fluo_Measure Measure Fluorescence (Spectrofluorometer) Prep_Std->Fluo_Measure Prep_Smp Prepare Sample Dilutions Prep_Smp->Abs_Measure Prep_Smp->Fluo_Measure Plot Plot Integrated Intensity vs. Absorbance Abs_Measure->Plot Integrate Integrate Emission Spectra Fluo_Measure->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Conclusion

While a definitive quantitative comparison of the brightness of this compound to other nitric oxide probes is hampered by the lack of publicly available quantum yield data, a qualitative assessment can be made based on its structural analogues and the performance of its competitors. Probes like DAF-2 and various BODIPY-based sensors have well-established, high quantum yields upon reaction with nitric oxide, making them exceptionally bright and sensitive. The primary advantage of this compound lies in its cell-permeability and potential for intracellular accumulation. Researchers and drug development professionals should carefully consider the specific requirements of their experimental system, including the need for intracellular versus extracellular detection, the desired sensitivity, and the potential for background fluorescence, when selecting the most appropriate fluorescent probe for their nitric oxide studies. The provided experimental protocols offer a standardized method for researchers to determine the quantum yield of their chosen probes, allowing for objective in-house comparisons.

References

A Researcher's Guide to Quantitative Nitric Oxide Measurement: Evaluating the Limitations of DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount to understanding its multifaceted roles in physiology and pathology. This guide provides a comprehensive comparison of DAN-1 EE hydrochloride, a common fluorescent probe for NO detection, with alternative methods. We will delve into the inherent limitations of this compound, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Nitric oxide, a transient and highly reactive signaling molecule, presents a significant challenge for direct and accurate measurement.[1] Fluorescent probes have emerged as invaluable tools for detecting NO in biological systems. Among these, 2,3-diaminonaphthalene (B165487) (DAN) and its derivatives, such as this compound (the ethyl ester hydrochloride salt of DAN), are widely utilized. However, a thorough understanding of their limitations is crucial for the correct interpretation of experimental results.

The Indirect Nature of this compound-Based NO Detection

A primary limitation of this compound lies in its indirect mechanism of NO detection. This compound itself is not directly reactive with NO. Instead, it detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous environments.[2][3] This indirect detection pathway introduces several potential inaccuracies and complicates the interpretation of results.

The reaction mechanism involves the nitrosation of the diamino groups on the naphthalene (B1677914) core by nitrosonium ions (NO⁺), which are generated from nitrite under acidic conditions. This reaction forms a fluorescent triazole product, 1H-naphthotriazole.[2][3]

Key Limitations of this compound

Several factors limit the utility of this compound for precise quantitative NO measurement:

  • Indirect Detection: As the probe measures nitrite, the detected signal represents a cumulative amount of NO that has been oxidized, rather than the real-time concentration of NO. This can be misleading, as the rate of NO oxidation can be influenced by various factors in the cellular microenvironment.

  • Interference from Other Reactive Species: The fluorescent product of the DAN reaction, naphthotriazole (NAT), can be decomposed by other reactive nitrogen and oxygen species (RNOS), particularly peroxynitrite (ONOO⁻).[4] This can lead to an underestimation of NO levels, especially in biological systems where both NO and superoxide (B77818) are produced simultaneously. The rate constant for the reaction of NAT with peroxynitrite has been determined to be 2.2 x 10³ M⁻¹s⁻¹.[4]

  • pH Sensitivity: The reaction of DAN with nitrite is highly dependent on acidic conditions (optimally at pH 2), while the resulting fluorescence of naphthotriazole is best measured at a pH of 10 or higher.[5] This pH dependency can be a significant drawback for live-cell imaging and in physiological systems where pH is tightly regulated.

  • Photosensitivity: 2,3-diaminonaphthalene is a photosensitive reagent and can degrade into non-fluorescent brown products upon exposure to light, necessitating careful handling and storage.[5]

  • Requirement for Nitrate (B79036) Reduction: In many biological samples, a significant portion of NO is oxidized to nitrate (NO₃⁻). To detect this portion, a nitrate reductase enzyme must be used to convert nitrate to nitrite prior to the DAN assay.[6] This adds an extra step to the protocol and can introduce variability.

Comparative Analysis of NO Detection Methods

To provide a clearer perspective, the following table compares the key performance characteristics of this compound with other commonly used methods for quantitative NO measurement.

FeatureThis compoundDiaminofluoresceins (DAF-2, DAF-FM)Griess Assay
Detection Principle Indirect (detects nitrite)Direct reaction with NO (in the presence of O₂)Indirect (detects nitrite)
Detection Limit 10-50 nM[5]~5 nM (DAF-FM)[7]~0.5 - 1 µM[5][8]
Quantum Yield Not readily available for DAN-1 EE; DAF-FM increases ~160-fold to ~0.81 upon reacting with NO[7]Low for the probe, high for the product (e.g., DAF-FM: ~0.005 to ~0.81)[7]Not applicable (colorimetric)
Instrumentation Fluorometer/Fluorescence MicroscopeFluorometer/Fluorescence Microscope/Flow CytometerSpectrophotometer/Plate Reader
Live Cell Imaging Limited by pH requirementsYesNo
Major Limitations Indirect detection, interference from RNOS, pH sensitivity, photosensitivityInterference from dehydroascorbic acid[6], potential for photo-oxidationLow sensitivity, interference from other colored compounds, not suitable for live cells

Experimental Protocols

Protocol 1: Intracellular NO Detection with this compound (Adapted from DAN protocols)

1. Reagent Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO. The recommended concentration is typically around 5 mM.

  • Prepare a 0.62 M HCl solution.

  • Prepare a 2.8 M NaOH solution.

2. Cell Loading:

  • Culture cells to the desired confluency.

  • Dilute the this compound stock solution in a suitable buffer (e.g., HBSS) to a final working concentration (typically 5-10 µM).

  • Remove the culture medium and wash the cells with the buffer.

  • Incubate the cells with the this compound solution for 30-60 minutes at 37°C. This allows for the ethyl ester to be cleaved by intracellular esterases, trapping the DAN probe inside the cells.

3. NO Induction and Measurement:

  • Wash the cells to remove the extracellular probe.

  • Induce nitric oxide production as required by your experiment (e.g., using an NO donor or a specific stimulus).

  • Lyse the cells in a suitable buffer.

  • To the cell lysate, add the 0.62 M HCl solution to acidify the sample.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Add the 2.8 M NaOH solution to increase the pH for optimal fluorescence.

  • Measure the fluorescence with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[5]

4. Quantification:

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples from the standard curve.

Protocol 2: Intracellular NO Detection with DAF-FM Diacetate

1. Reagent Preparation:

  • Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.[9]

2. Cell Loading:

  • Culture cells to the desired confluency.

  • Dilute the DAF-FM diacetate stock solution in a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM.[9]

  • Remove the culture medium and wash the cells with the buffer.

  • Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.[9]

3. De-esterification and NO Measurement:

  • Wash the cells to remove the extracellular probe.

  • Replace with fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetates.[9]

  • Induce nitric oxide production as required by your experiment.

  • Measure the fluorescence using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[9]

Protocol 3: Nitrite Measurement using the Griess Assay

1. Reagent Preparation:

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Nitrite Standard: A series of known concentrations of sodium nitrite in the appropriate buffer or medium.

2. Assay Procedure:

  • Collect the cell culture supernatant or other biological samples.

  • If necessary, deproteinize the samples.

  • Add 50 µL of the sample or standard to a 96-well plate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

3. Quantification:

  • Plot the absorbance of the standards versus their concentrations to create a standard curve.

  • Determine the nitrite concentration in the samples from the standard curve.

Visualizing the Methodologies

To further clarify the workflows and underlying principles, the following diagrams illustrate the key processes.

experimental_workflow_dan cluster_cell Intracellular cluster_measurement Measurement DAN_EE DAN-1 EE Hydrochloride DAN DAN DAN_EE->DAN Hydrolysis Esterases Esterases NAT Naphthotriazole (Fluorescent) DAN->NAT Reaction with NO₂⁻ (in acidic lysate) NO NO NO2 Nitrite (NO₂⁻) NO->NO2 Oxidation Lysate Cell Lysate (Acidified) Fluorescence Fluorescence (Ex: 365nm, Em: 450nm) Lysate->Fluorescence experimental_workflow_daf cluster_cell Intracellular cluster_measurement Measurement DAF_DA DAF-FM Diacetate DAF DAF-FM DAF_DA->DAF Hydrolysis Esterases Esterases DAF_T DAF-FM Triazole (Fluorescent) DAF->DAF_T Reaction with NO (and O₂) NO NO Live_Cell Live Cell Imaging or Flow Cytometry Fluorescence Fluorescence (Ex: 495nm, Em: 515nm) Live_Cell->Fluorescence signaling_pathway_no cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

References

A Comparative Guide to Nitric Oxide Detection: Cross-Validation of DAN-1 EE Hydrochloride with Chemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount. This guide provides an objective comparison of two common methods: the fluorescent probe DAN-1 EE hydrochloride and the gold-standard chemiluminescence technique. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to inform the selection of the most appropriate method for specific research needs.

Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Its transient nature and low physiological concentrations, however, make its direct and accurate measurement a significant analytical challenge. This guide focuses on a cross-validation of data for two prominent NO detection methods: the fluorescent indicator this compound and the highly sensitive chemiluminescence detection method.

Performance Comparison

FeatureThis compound (Fluorescence)Chemiluminescence
Principle Indirect detection. Reacts with nitrosating agents (derived from NO) to form a fluorescent triazole product.[3][4]Direct detection. Gas-phase reaction of NO with ozone produces light, which is quantified.[5][6]
Sensitivity Nanomolar (nM) range. A detection limit of 10 pM has been reported for the related DAN probe with HPLC.[7]Picomolar (pM) to nanomolar (nM) range.[8] Considered the most sensitive method.[8]
Specificity Can react with other nitrosating species, not just those derived from NO. Changes in fluorescence may not be solely indicative of NO production.[2][9]Highly specific for NO in the gas phase.[6]
Application Primarily for intracellular NO imaging and quantification in cell cultures and tissues.[10]Quantification of NO in gaseous samples (e.g., exhaled air) and in solution after conversion of NO metabolites to gaseous NO.[11]
Temporal Resolution Allows for real-time monitoring of relative changes in intracellular NO production.Provides near-real-time monitoring of NO concentration.[8]
Instrumentation Fluorescence microscope or plate reader.Dedicated chemiluminescence NO analyzer.
Advantages Enables spatial resolution of NO production within cells; relatively lower cost of instrumentation.High sensitivity and specificity; considered the "gold standard" for NO quantification.[8]
Limitations Potential for photobleaching and artifacts from other reactive species; less quantitative than chemiluminescence.[2][9]Requires specialized and more expensive equipment; not suitable for direct intracellular imaging.

Experimental Protocols

Protocol 1: Intracellular Nitric Oxide Detection with this compound

This protocol outlines a general procedure for the use of this compound for the fluorescent detection of intracellular NO.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Cultured cells of interest

  • Fluorescence microscope or microplate reader with appropriate filters (Excitation: ~360-380 nm, Emission: ~420-450 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the this compound stock solution in serum-free cell culture medium or an appropriate buffer to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. During this time, intracellular esterases will cleave the ethyl ester (EE) group, trapping the probe inside the cells.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or buffer to remove any extracellular probe.

  • NO Stimulation and Measurement:

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Treat the cells with the experimental compounds to stimulate or inhibit NO production.

    • Measure the fluorescence intensity using a fluorescence microscope or microplate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Nitric Oxide Detection by Chemiluminescence

This protocol describes the general principle of using a chemiluminescence analyzer to measure NO in a liquid sample, often by detecting its stable breakdown products, nitrite (B80452) and nitrate.

Materials:

  • Chemiluminescence NO analyzer

  • Reaction vessel (purge vessel)

  • Reducing agent (e.g., acidic triiodide solution) to convert nitrite to NO

  • Inert carrier gas (e.g., nitrogen)

  • Standard solutions of nitrite for calibration

  • Sample (e.g., cell culture supernatant, plasma)

Procedure:

  • Instrument Setup: Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves stabilizing the ozone generator and the photomultiplier tube detector.

  • Calibration: Prepare a series of nitrite standard solutions of known concentrations. Inject a known volume of each standard into the reaction vessel containing the reducing agent. The reducing agent will convert the nitrite to gaseous NO, which is then carried by the inert gas into the detector. Record the signal for each standard to generate a calibration curve.

  • Sample Preparation: Collect the biological sample of interest. Cell culture supernatants or plasma may require deproteinization to prevent interference.

  • Sample Measurement: Inject a known volume of the prepared sample into the reaction vessel. The generated NO will be detected by the analyzer.

  • Data Analysis: Using the calibration curve, determine the concentration of nitrite in the sample based on the measured chemiluminescence signal. This provides an indirect measure of the amount of NO produced.

Visualizations

Nitric Oxide Signaling Pathway

Nitric Oxide Signaling Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release IP3->Ca2_release CaM CaM eNOS eNOS CaM->eNOS Activates NO_EC NO eNOS->NO_EC Produces L_Arginine L-Arginine L_Arginine->eNOS NO_SMC NO NO_EC->NO_SMC Diffuses Ca2_release->CaM Binds sGC sGC NO_SMC->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Muscle Relaxation PKG->Relaxation

Caption: Simplified nitric oxide signaling pathway in vascular endothelial and smooth muscle cells.

Experimental Workflow for Intracellular NO Detection

Experimental Workflow start Start seed_cells Seed Cells in Plate/Slide start->seed_cells load_probe Load Cells with this compound seed_cells->load_probe wash_cells Wash to Remove Extracellular Probe load_probe->wash_cells stimulate Apply Experimental Stimulus wash_cells->stimulate measure Measure Fluorescence (Microscope/Plate Reader) stimulate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for detecting intracellular nitric oxide using this compound.

Logical Relationship for Method Selection

Method Selection Logic question1 Need for Intracellular Spatial Resolution? question2 Primary Need for Highest Sensitivity & Specificity? question1->question2 No method_fluorescence Use Fluorescent Probe (e.g., DAN-1 EE) question1->method_fluorescence Yes method_chemi Use Chemiluminescence question2->method_chemi Yes consider_both Consider Both Methods for Complementary Data question2->consider_both No

Caption: Decision tree for selecting an appropriate nitric oxide detection method.

References

A Comparative Guide to Fluorescent Probes for Nitric Oxide Imaging: A Literature Review of DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO), a ubiquitous signaling molecule, the selection of an appropriate detection method is critical. This guide provides a comprehensive literature review of DAN-1 EE hydrochloride, a fluorescent probe for nitric oxide imaging, and compares its performance with other commonly used alternatives, supported by available experimental data.

Introduction to Nitric Oxide Detection

Nitric oxide (NO) is a transient and highly reactive free radical that plays a crucial role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Its fleeting nature makes direct detection challenging, necessitating the use of sensitive and specific probes. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in living cells and tissues, offering high spatial and temporal resolution.

This guide focuses on this compound, a member of the diaminonaphthalene family of fluorescent probes, and provides a comparative analysis against the widely used diaminofluorescein (DAF) and diaminorhodamine (DAR) series of probes.

This compound: Mechanism of Action

DAN-1 EE (ethyl ester) hydrochloride is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide.[1] Its mechanism of action is predicated on a two-step process within the cell. First, the ethyl ester group of the lipophilic DAN-1 EE is cleaved by intracellular esterases, transforming it into the less membrane-permeable DAN-1.[1] This enzymatic activation effectively traps the probe inside the cell, preventing signal loss due to diffusion.[1]

Subsequently, in the presence of nitric oxide and oxygen, the vicinal diamine moiety of DAN-1 undergoes a nitrosation reaction, leading to the formation of a highly fluorescent triazole derivative.[2] This reaction results in a significant increase in fluorescence intensity, which can be monitored to quantify intracellular NO levels.

Reaction Pathway of Diamino-based NO Probes

NO Detection Mechanism cluster_cell Intracellular Space DAN1EE DAN-1 EE (Cell-Permeable, Non-fluorescent) Esterases Intracellular Esterases DAN1EE->Esterases Hydrolysis DAN1 DAN-1 (Cell-impermeable, Weakly fluorescent) Esterases->DAN1 NO Nitric Oxide (NO) + Oxygen (O2) DAN1->NO Nitrosation Triazole Fluorescent Triazole Product NO->Triazole Extracellular Extracellular Space Extracellular->DAN1EE Diffusion

Caption: General mechanism of intracellular activation and NO detection by DAN-1 EE.

Performance Comparison of Nitric Oxide Probes

The selection of a fluorescent probe for nitric oxide imaging depends on several factors, including the specific experimental conditions, the biological system under investigation, and the instrumentation available. Below is a comparison of key performance characteristics of this compound and other popular NO probes.

FeatureThis compoundDAF-2DAF-FMDAR-4M
Fluorophore Core NaphthaleneFluoresceinFluoresceinRhodamine
Excitation (nm) 360-380[1]~495~495~560
Emission (nm) 420-450[1]~515~515~575
Fluorescence Enhancement ~300-fold[3]>100-fold[2]~160-fold[3]~840-fold[3]
Detection Limit Not specified~5 nM[2]~3 nM[3]~7 nM[3]
pH Dependency Effective at neutral pH[3]Less efficient below pH 7[3]Effective above pH 6[3]No dependency above pH 4[3]
Key Limitations Potential permeation out of cells[3]High background, photobleaching, nuclear permeation[3]Photobleaching, nuclear permeation[3]Interference from dehydroascorbic acid (DHA) and Ca2+[3]

Experimental Protocols

General Protocol for Intracellular NO Detection by Fluorescence Microscopy
  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash with the loading buffer.

    • Incubate the cells with the this compound loading solution for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells gently with the loading buffer to remove any extracellular probe.

  • NO Stimulation (Optional): If investigating stimulated NO production, treat the cells with the desired agonist or inhibitor.

  • Imaging:

    • Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for DAN-1 EE (Excitation: ~370 nm, Emission: ~435 nm).

    • Acquire images at different time points to monitor changes in intracellular fluorescence.

General Protocol for Intracellular NO Detection by Flow Cytometry
  • Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).

  • Probe Loading:

    • Incubate the cell suspension with the this compound loading solution at 37°C, protected from light.

  • Washing: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh buffer. Repeat this washing step.

  • NO Stimulation (Optional): Treat the cells with the desired agonist or inhibitor.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a UV laser for excitation and an appropriate emission filter.

    • Record the fluorescence intensity of the cell population.

Experimental Workflow for Intracellular NO Detection

Experimental Workflow start Start: Cell Culture load Probe Loading (this compound) start->load wash Wash to Remove Extracellular Probe load->wash stim NO Stimulation (Optional) wash->stim detect Fluorescence Detection stim->detect microscopy Fluorescence Microscopy detect->microscopy flow Flow Cytometry detect->flow analysis Data Analysis microscopy->analysis flow->analysis

Caption: A generalized workflow for the detection of intracellular nitric oxide using a fluorescent probe.

Logical Relationships in Probe Selection

The choice of a fluorescent probe for nitric oxide imaging is a critical decision that can significantly impact the outcome and interpretation of an experiment. The following diagram illustrates a logical decision-making process for selecting an appropriate NO probe based on experimental considerations.

Decision Tree for NO Probe Selection

Probe Selection Logic start Start: Need to Image Intracellular NO ph_q Is the cellular environment acidic (pH < 7)? start->ph_q uv_ex Is UV excitation available and tolerable? ph_q->uv_ex No dar Consider DAR Probes (e.g., DAR-4M) ph_q->dar Yes daf Consider DAF Probes (e.g., DAF-FM) uv_ex->daf No dan Consider DAN-1 EE uv_ex->dan Yes selectivity_q Are other ROS/RNS a significant concern? validate Validate probe specificity with scavengers/inhibitors selectivity_q->validate Yes daf->selectivity_q dar->selectivity_q dan->selectivity_q

Caption: A decision-making diagram for selecting a suitable fluorescent probe for nitric oxide imaging.

Conclusion

This compound offers a viable option for the fluorescent imaging of nitric oxide, particularly for researchers with instrumentation capable of UV excitation. Its intracellular trapping mechanism is a key advantage for prolonged imaging studies. However, the potential for cellular efflux and the limited availability of comprehensive characterization data, such as quantum yield and detailed selectivity profiles, are important considerations.

In comparison, the DAF and DAR series of probes are more extensively characterized and offer a broader range of excitation wavelengths. The choice between these probes will ultimately depend on the specific requirements of the experiment, including the pH of the cellular environment and the potential for interfering substances. As with any fluorescent probe, rigorous validation with appropriate controls, such as NO donors, scavengers, and NOS inhibitors, is essential for accurate and reliable data interpretation. Further research is warranted to fully characterize the photophysical properties and biological applicability of this compound.

References

Assessing the Reliability of DAN-1 EE Hydrochloride in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO) in complex biological systems, the selection of a reliable fluorescent probe is paramount for accurate detection and quantification. This guide provides an objective comparison of DAN-1 EE hydrochloride and its common alternatives, offering supporting experimental data, detailed methodologies, and visual representations of key biological and experimental pathways to aid in informed decision-making.

Probing the Messenger: The Mechanism of Action

This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide. Its fundamental mechanism of action relies on its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) group, transforming the molecule into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell, minimizing signal loss due to leakage. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a fluorescent triazole derivative, which can be detected by fluorescence microscopy or fluorometry.

The primary alternatives to this compound, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 diacetate), 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), and diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM), operate on a similar principle. They are all cell-permeable precursors that are rendered less permeable by intracellular esterase activity and subsequently react with nitric oxide-derived species to produce a fluorescent signal.

Performance Metrics: A Quantitative Comparison

The reliability of a fluorescent probe is determined by several key performance indicators. The following tables summarize the available quantitative data for this compound and its main competitors. It is important to note that while extensive quantitative data is available for the DAF and DAR series of probes, specific metrics for this compound, such as quantum yield and a precise limit of detection, are not as readily available in the public domain.

Probe Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) of NO Adduct Limit of Detection (LOD) pH Sensitivity Photostability
This compound 360-380420-450Data not readily availableData not readily availableData not readily availableData not readily available
DAF-2 diacetate ~495~515~0.01~5 nM[1]Sensitive to pH < 6Moderate[2]
DAF-FM diacetate ~495~515~0.81[3][4]~3 nM[3][4]Stable above pH 5.5[3][4]More photostable than DAF-2[3][4]
DAR-4M AM ~560~575Data not readily available~10 nM[5]Stable over a wide pH range (4-12)Photostable[5]

Experimental Protocols: Methodologies for Intracellular NO Detection

Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the use of this compound and its alternatives for the detection of intracellular nitric oxide.

Protocol 1: Intracellular NO Detection with this compound

This protocol is based on the general principles of using esterase-dependent fluorescent probes.

Materials:

  • This compound

  • High-quality anhydrous Dimethyl Sulfoxide (DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Cultured cells

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-quality anhydrous DMSO. The final concentration of the stock solution will depend on the specific experimental requirements, but a starting point of 1-5 mM is common. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells in a suitable culture vessel (e.g., glass-bottom dish, 96-well plate) and allow them to adhere and reach the desired confluency.

  • Loading of the Probe: Dilute the this compound stock solution in a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM). Remove the cell culture medium and replace it with the probe-containing buffer.

  • Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with warm buffer to remove any excess extracellular probe.

  • De-esterification: Add fresh, warm buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Imaging: The intracellular fluorescence can be visualized using a fluorescence microscope with excitation and emission wavelengths in the range of 360-380 nm and 420-450 nm, respectively.

Protocol 2: Intracellular NO Detection with DAF-FM Diacetate

Materials:

  • DAF-FM diacetate

  • High-quality anhydrous DMSO

  • Balanced salt solution (e.g., HBSS) or cell culture medium

  • Cultured cells

Procedure:

  • Stock Solution Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells in a suitable culture vessel and allow them to adhere.

  • Loading of the Probe: Dilute the DAF-FM diacetate stock solution in a suitable buffer to a final working concentration of 1-10 µM. Remove the cell culture medium and add the probe-containing buffer.

  • Incubation: Incubate the cells for 20-60 minutes at 37°C in the dark.[3]

  • Washing: Wash the cells twice with warm buffer to remove the extracellular probe.[3]

  • De-esterification: Add fresh, warm buffer and incubate for an additional 15-30 minutes to ensure complete de-esterification.[3]

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~495 nm, Emission: ~515 nm).[3]

Protocol 3: Intracellular NO Detection with DAR-4M AM

Materials:

  • DAR-4M AM

  • High-quality anhydrous DMSO

  • Balanced salt solution (e.g., HBSS) or cell culture medium

  • Cultured cells

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of DAR-4M AM in high-quality anhydrous DMSO.

  • Cell Preparation: Plate cells in a suitable culture vessel.

  • Loading of the Probe: Dilute the DAR-4M AM stock solution in a suitable buffer to the desired final concentration. Remove the cell culture medium and add the probe solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with warm buffer to remove any unloaded probe.

  • De-esterification: Add fresh buffer and incubate for an additional 15-30 minutes.

  • Imaging: Visualize the intracellular fluorescence using a fluorescence microscope with excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.

Visualizing the Biological Context: Signaling Pathways and Experimental Workflows

To fully appreciate the application of these fluorescent probes, it is essential to understand the biological pathways in which nitric oxide plays a critical role, as well as the experimental workflow for its detection.

Nitric_Oxide_Detection_Workflow cluster_cell Cell cluster_detection Detection Probe_EE Cell-Permeable Probe (e.g., DAN-1 EE) Probe Cell-Impermeable Probe (e.g., DAN-1) Probe_EE->Probe Diffusion Fluorescent_Product Fluorescent Product Probe->Fluorescent_Product Reaction Esterases Intracellular Esterases Esterases->Probe Cleavage NO Nitric Oxide (NO) NO->Fluorescent_Product Microscope Fluorescence Microscope Fluorescent_Product->Microscope Excitation/Emission Detector Detector (Camera/PMT) Microscope->Detector Data_Analysis Image & Data Analysis Detector->Data_Analysis Vasodilation_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS Ca2+/Calmodulin NO_endo NO eNOS->NO_endo L_Arginine L-Arginine L_Arginine->eNOS NO_sm NO NO_endo->NO_sm Diffusion sGC Soluble Guanylyl Cyclase (sGC) NO_sm->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Neurotransmission_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_influx_pre Ca2+ Influx Action_Potential->Ca_influx_pre Vesicle_Fusion Vesicle Fusion Ca_influx_pre->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_influx_post Ca2+ Influx NMDA_Receptor->Ca_influx_post nNOS nNOS Ca_influx_post->nNOS Activates NO_post NO nNOS->NO_post L_Arginine_post L-Arginine L_Arginine_post->nNOS NO_post->Glutamate_Release Retrograde Messenger (Modulates further release)

References

Safety Operating Guide

Proper Disposal of DAN-1 EE Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DAN-1 EE hydrochloride, a fluorescent indicator used in nitric oxide bioimaging.

This compound, with the molecular formula C20H21ClN2O2, requires careful handling and disposal due to its chemical nature as a hydrochloride salt of an organic compound containing amino and ester functional groups.[1][2][3][4][5] Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure laboratory safety.

Key Disposal Principles

Before detailing the specific procedures for this compound, it is important to understand the fundamental principles of laboratory chemical waste management. These include:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and using the smallest scale feasible.[6]

  • Segregation: Never mix incompatible waste streams.[7] this compound waste should be collected in a dedicated, properly labeled container separate from other chemical waste.

  • Proper Labeling and Storage: All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Caution: Handle with PPE"), and the accumulation start date.[8] Containers should be kept securely closed in a designated and well-ventilated waste accumulation area.[6][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC20H21ClN2O2
Molecular Weight356.85 g/mol
CAS Number1049720-51-5
AppearanceSolid
SolubilitySoluble in DMF, DMSO, and Ethanol

Source: PubChem, Cayman Chemical, MedChemExpress[1][2][3][4]

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound involves neutralization of its acidic component followed by collection for incineration by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain. [9]

Experimental Protocol: Neutralization of this compound Waste

This protocol is intended for small quantities of this compound waste typically generated in a research laboratory setting.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • Sodium bicarbonate (NaHCO3) or a 5% sodium bicarbonate solution

  • pH indicator strips

  • Appropriate waste container (e.g., a clearly labeled polyethylene (B3416737) container)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: In a well-ventilated fume hood, place the waste container containing the this compound. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) in which it is known to be soluble.

  • Neutralization: Slowly add small portions of sodium bicarbonate to the waste solution while stirring gently. If using a sodium bicarbonate solution, add it dropwise. This will neutralize the hydrochloride salt. Be aware that effervescence (fizzing) may occur as carbon dioxide is released.

  • pH Monitoring: After each addition of sodium bicarbonate, check the pH of the solution using a pH indicator strip. The target pH is between 6.0 and 8.0.[10]

  • Completion: Continue adding sodium bicarbonate until the pH is within the target range and effervescence ceases.

  • Final Collection: Securely close the waste container and ensure it is properly labeled as "Neutralized this compound waste" along with the date of neutralization.

  • Disposal: Arrange for the collection of the neutralized waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Neutralization (in fume hood) cluster_2 Step 3: Final Packaging & Labeling cluster_3 Step 4: Professional Disposal A Collect this compound waste in a dedicated, labeled container B Dissolve solid waste in a suitable solvent A->B C Slowly add Sodium Bicarbonate B->C D Monitor pH (target 6.0-8.0) C->D D->C pH is acidic E Securely close container D->E pH is neutral F Label as 'Neutralized DAN-1 EE hydrochloride waste' with date E->F G Contact EHS or licensed waste disposal service for pickup F->G

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

Essential Safety and Handling Protocols for DAN-1 EE Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides crucial safety and logistical information for the handling of DAN-1 EE hydrochloride, a fluorescent indicator used for the bioimaging of nitric oxide. The following procedural guidance is designed to directly address operational questions and establish a foundation of trust in laboratory safety practices.

Personal Protective Equipment (PPE)

When working with this compound, a compound classified as an aromatic amine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Aromatic amines are known to be hazardous, with potential health risks including skin and eye irritation, respiratory issues, and in some cases, carcinogenicity.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to double-glove.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection Lab Coat/GownA buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant gown is recommended.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling the powder outside of a fume hood or if aerosolization is possible.

Safe Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: When weighing the solid compound, perform this task within a chemical fume hood to prevent the inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Disposal Plan:

  • Dispose of all waste materials, including contaminated gloves, bench paper, and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this material down the drain.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Prepare to handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment Identify Hazards ppe_selection Select Appropriate PPE (See Table 1) risk_assessment->ppe_selection Based on Task setup_workspace Set up Workspace in Fume Hood ppe_selection->setup_workspace Don PPE weigh_compound Weigh Compound setup_workspace->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate After Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_process End of Process wash_hands->end_process

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。